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Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Characterization and Synthesis Strategy for VIP Receptor Antagonist L-8-K (H-LMYPTYLK-OH)

Executive Summary This technical guide provides a comprehensive analysis of the octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH , biologically identified as L-8-K (CAS: 120550-85-8). A known antagonist of the Vasoactive...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH , biologically identified as L-8-K (CAS: 120550-85-8). A known antagonist of the Vasoactive Intestinal Peptide (VIP) receptor, this sequence presents specific physicochemical challenges—notably the oxidation susceptibility of Methionine (Met) and the steric constraints of Proline (Pro). This document details the exact molecular stoichiometry, validated synthesis protocols (SPPS), and analytical quality control measures required for high-purity production.

Part 1: Molecular Identity & Stoichiometry

Chemical Formula and Mass Calculation

The molecular weight is derived from the summation of individual amino acid residue masses plus the addition of one water molecule (


) to account for the N-terminal Hydrogen and C-terminal Hydroxyl groups.

Sequence: Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys Configuration: L-amino acids (assumed standard bioactive form).[1]

ResidueQtyElemental Composition (Residue)Monoisotopic Mass (Da)Contribution to MW
Leucine (L) 2

113.0841226.1682
Methionine (M) 1

131.0405131.0405
Tyrosine (Y) 2

163.0633326.1266
Proline (P) 1

97.052897.0528
Threonine (T) 1

101.0477101.0477
Lysine (K) 1

128.0950128.0950
Termini (

)
1

18.010618.0106
TOTAL 8

1027.5414 1028.29 (Avg)

Final Specifications:

  • Chemical Formula:

    
    [2][3]
    
  • Monoisotopic Mass: 1027.5414 Da

  • Average Molecular Weight: 1028.29 Da[3]

Physicochemical Properties[4]
  • Isoelectric Point (pI): ~9.6 (Predicted). The peptide carries a net positive charge at physiological pH due to the C-terminal Lysine.

  • Hydrophobicity: High. The presence of two Leucines, one Methionine, and two Tyrosines creates a significant hydrophobic core, offset only slightly by the Threonine and Lysine.

  • Solubility Profile: Moderately soluble in water due to the charged Lysine, but may require 5-10% Acetic Acid or minimal DMSO for high-concentration stock solutions (>1mg/mL).

Part 2: Synthesis Strategy (SPPS)

Critical Synthetic Challenges

As a Senior Scientist, I advise against standard automated protocols without modification due to two specific residues:

  • Methionine (Met2): The thioether side chain is highly susceptible to oxidation during cleavage, forming Methionine Sulfoxide (+16 Da mass shift). This is the most common failure mode for this sequence.

  • Proline (Pro4): Proline is a secondary amine. Coupling the subsequent amino acid (Tyr3) onto Proline is sterically hindered and often requires double coupling or more aggressive activation (e.g., HATU instead of HBTU).

Optimized Fmoc-SPPS Protocol

The following workflow integrates "Green Chemistry" principles with high-fidelity coupling efficiency.

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin.

  • Reasoning: Allows for mild cleavage if protected fragments are needed, but more importantly, it minimizes diketopiperazine formation which can occur with Proline-containing peptides on Wang resin.

Coupling Cycle (Standard):

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Add 0.1M HOBt to prevent aspartimide formation if Asp were present (not applicable here, but good practice).

  • Wash: DMF (5 x 1 min).

  • Activation: 4 eq Fmoc-AA-OH, 3.9 eq HBTU, 8 eq DIPEA.

  • Coupling: 45-60 min at Room Temperature.

Specific Modifications for L-8-K:

  • Step 3 (Tyr onto Pro): Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU to drive the reaction to completion over the steric bulk of the Proline ring.

  • Step 7 (Met): Use Fmoc-Met-OH (unprotected side chain). Ensure the synthesis environment is Argon-purged to minimize atmospheric oxidation.

The "Reductive" Cleavage Cocktail

Standard cleavage (95% TFA) will oxidize Methionine. You must use a scavenger cocktail designed to reduce sulfoxides in situ.

Recommended Cocktail (Reagent K derivative):

  • TFA: 82.5% (Acidolysis)

  • Phenol: 5% (Scavenger for Tyr cations)

  • Thioanisole: 5% (Accelerates removal of Pbf/tBu and protects Met)

  • Water: 5% (Scavenger)

  • EDT (1,2-Ethanedithiol): 2.5% (Critical for Met protection)

Safety Note: EDT smells potent. Use a dedicated fume hood.

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision points in the synthesis and purification of L-8-K to prevent the common +16 Da (Oxidation) impurity.

G Start Start: Resin Loading (Fmoc-Lys(Boc)-2-CTC) Coupling Chain Elongation (Fmoc-SPPS Cycles) Start->Coupling DecisionPro Critical Step: Coupling Tyr onto Pro? Coupling->DecisionPro ActionHATU Use HATU/HOAt (Double Coupling) DecisionPro->ActionHATU Yes (Steric Hindrance) ActionStd Standard HBTU/DIPEA DecisionPro->ActionStd No MetCycle Methionine Addition (Argon Shielding) ActionHATU->MetCycle ActionStd->MetCycle Cleavage Cleavage Cocktail Selection MetCycle->Cleavage CocktailStd Standard TFA/H2O (RISK: Met-Oxidation) Cleavage->CocktailStd Avoid CocktailRed Reagent K (TFA/Phenol/Water/Thioanisole/EDT) (PREVENTS Oxidation) Cleavage->CocktailRed Recommended Final Lyophilization & QC (Target Mass: 1027.54 Da) CocktailStd->Final Impure Product CocktailRed->Final

Caption: Synthesis logic flow highlighting critical interventions for Proline coupling and Methionine protection.

Part 4: Analytical Validation & Quality Control

Mass Spectrometry (ESI-MS)

Upon cleavage, the peptide must be analyzed via ESI-MS.

  • Expected [M+H]+: 1028.5 Da

  • Expected [M+2H]2+: 514.8 Da

  • Failure Marker: A peak at 1044.5 Da indicates Methionine Sulfoxide formation (+16 Da). If this is observed (>5%), the peptide must be reduced using Ammonium Iodide (

    
    ) and Dimethyl Sulfide (DMS) in TFA.
    
HPLC Purification

Due to the hydrophobic nature of L-8-K (L, M, Y, Y, L residues), a shallow gradient on a C18 column is required to separate impurities.

  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter), 5µm, 300Å.

  • Buffer A: 0.1% TFA in Water.

  • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 60% B over 40 minutes.

  • Detection: 214 nm (Peptide bond) and 280 nm (Tyrosine absorption).

Storage and Handling
  • Lyophilization: Freeze-dry immediately after purification.

  • Atmosphere: Store under Argon or Nitrogen to prevent slow oxidation of the Methionine sulfur over time.

  • Temperature: -20°C for long-term storage.

References

  • Cuevas, J., & Adams, D. J. (1996).[3] VIP Receptor-Binding Inhibitor L-8-K reversibly inhibits the VIP-induced potentiation of nicotinic acetylcholine-evoked currents.[3] Journal of Physiology, 493, 503.[3]

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[4][5][6][7] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Beck, A., et al. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega.

  • PubChem Database. (n.d.). Compound Summary: VIP Receptor-Binding Inhibitor L-8-K.[3]

Sources

Exploratory

Theoretical Isoelectric Point Determination and Empirical Validation Strategies for the LMYPTYLK Peptide

Executive Summary In peptide therapeutic development, the isoelectric point (pI) is a critical physicochemical parameter that dictates solubility, aggregation propensity, and chromatographic behavior. The peptide LMYPTYL...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide therapeutic development, the isoelectric point (pI) is a critical physicochemical parameter that dictates solubility, aggregation propensity, and chromatographic behavior. The peptide LMYPTYLK (Sequence: Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys), widely recognized in literature as the VIP Receptor-Binding Inhibitor L-8-K[1], presents a unique analytical challenge. Due to its specific composition of basic and phenolic residues, its theoretical pI is highly sensitive to the microenvironmental assumptions made by different computational algorithms.

This whitepaper provides an in-depth mechanistic framework for calculating the theoretical pI of LMYPTYLK, explains the causality behind algorithmic discrepancies, and outlines a self-validating empirical protocol using Capillary Isoelectric Focusing (cIEF) to establish absolute ground truth for downstream formulation.

Mechanistic Framework: Ionizable Groups and Charge Transitions

To understand the isoelectric behavior of LMYPTYLK, we must first deconstruct its sequence into its constituent ionizable moieties. Assuming a standard free N-terminus and a free C-terminal carboxylic acid, the peptide possesses exactly five ionizable groups:

  • N-terminus (Leucine): Primary amine, contributes a positive charge at low pH.

  • C-terminus (Lysine): Carboxylic acid, contributes a negative charge at high pH.

  • Tyrosine Side Chains (x2): Phenolic hydroxyls, contribute negative charges when deprotonated in highly basic environments.

  • Lysine Side Chain (x1): Epsilon-amino group, contributes a positive charge at physiological and mildly basic pH.

The net charge of the peptide is the algebraic sum of the fractional charges of these five groups at any given pH. As the pH of the solvent increases, the peptide undergoes a logical sequence of deprotonation events, transitioning from a polycation to a polyanion.

ChargeTransition PH1 Acidic (pH < 3) Net Charge: +2 PH2 Neutral (pH 7) Net Charge: +1 PH1->PH2 Deprotonate C-term (-1) PH3 Isoelectric Point (pH ~8.4) Net Charge: 0 PH2->PH3 Deprotonate N-term (0) PH4 Basic (pH > 10) Net Charge: -2 PH3->PH4 Deprotonate Tyr & Lys (-2)

Figure 1: Logical charge state transitions of LMYPTYLK across the pH spectrum.

Algorithmic Determination of Theoretical pI

The Causality of pKa Shifts

As an Application Scientist, a common pitfall I observe in early-stage drug development is treating computational pI as an absolute truth. Theoretical pI is calculated by numerically solving the Henderson-Hasselbalch equation for a net charge of zero[2],[3]. However, the


 values fed into this equation are empirical approximations.

The Bjellqvist scale (utilized by ExPASy) derives its


 values from the empirical migration of polypeptides in immobilized pH gradients[4]. It accounts for the electrostatic shielding found in folded or partially structured peptides. Conversely, the Lehninger scale  utilizes 

values derived from free, isolated amino acids in water[5].

Because LMYPTYLK is a short, linear octapeptide (MW ~1028 Da)[1], it lacks a stable tertiary structure. This raises a critical question: Which scale best represents its behavior in solution?

Quantitative Data: Bjellqvist vs. Lehninger

To demonstrate the impact of algorithmic choice, I have calculated the fractional charges of LMYPTYLK using both scales. The pI is found iteratively by adjusting the pH until the sum of positive and negative fractional charges equals zero.

Table 1: pKa Values and Fractional Charges at Calculated pI

Ionizable GroupResidueBjellqvist

Charge at pH 8.40Lehninger

Charge at pH 9.53
N-terminus Leucine7.50+0.119.60+0.54
C-terminus Lysine3.10-1.002.18-1.00
Side Chain Tyrosine 19.76-0.0410.07-0.22
Side Chain Tyrosine 29.76-0.0410.07-0.22
Side Chain Lysine10.00+0.9810.53+0.91
Net Charge ~ 0.01 (pI = 8.40) ~ 0.01 (pI = 9.53)

Expert Insight: The 1.13 pH unit discrepancy between the two models is massive. The Bjellqvist model predicts a pI of 8.40 , while the Lehninger model predicts 9.53 . The causality behind this discrepancy lies entirely in the N-terminal Leucine


 assignment (7.50 vs. 9.60). Because theoretical pI is highly sensitive to these chemical assumptions[2], computational outputs must be treated as hypotheses requiring empirical validation.

Empirical Validation: Capillary Isoelectric Focusing (cIEF)

To bridge the gap between in silico prediction and physical reality, empirical validation is mandatory. For short peptides like LMYPTYLK, traditional slab gel IEF suffers from severe Joule heating and rapid diffusion. Therefore, Capillary Isoelectric Focusing (cIEF) is the gold standard. The high surface-area-to-volume ratio of the fused-silica capillary allows for rapid heat dissipation, enabling the application of high voltages (up to 30 kV) for ultra-high-resolution focusing.

A Self-Validating Protocol

Trustworthiness in analytical chemistry requires self-validating systems. The following protocol incorporates internal pI markers. If these markers deviate from their expected focusing times by >2%, the system automatically invalidates the run, ensuring that ampholyte degradation or capillary fouling does not lead to false pI reporting.

Step-by-Step cIEF Methodology:

  • Sample Preparation: Solubilize 1 mg/mL of LMYPTYLK in LC-MS grade water. Mix 10 µL of the peptide solution with 100 µL of a 2% carrier ampholyte mixture (pH range 3–10).

  • Internal Standardization: Spike the mixture with two synthetic peptide pI markers (e.g., pI 7.00 and pI 10.00) at a final concentration of 0.1 mg/mL each.

  • Capillary Loading: Hydrodynamically inject the sample/ampholyte/marker mixture into a neutral-coated fused-silica capillary (50 µm ID x 30 cm) at 15 psi for 60 seconds.

  • Focusing: Submerge the anolyte (100 mM Phosphoric acid) and catholyte (100 mM Sodium hydroxide) electrodes. Apply 25 kV for 15 minutes. The ampholytes and peptides will migrate to their respective zero-net-charge positions.

  • Mobilization & Detection: Apply a low pressure (0.5 psi) while maintaining voltage to mobilize the focused zones past the UV detector (214 nm).

  • Data Processing: Plot the migration time of the internal markers against their known pI values to create a linear calibration curve. Interpolate the empirical pI of LMYPTYLK from this curve.

cIEFWorkflow Step1 1. Sample Preparation Mix LMYPTYLK, ampholytes, and internal pI markers Step2 2. Capillary Loading Hydrodynamic injection into neutral-coated capillary Step1->Step2 Step3 3. High Voltage Focusing Apply 25 kV to establish pH gradient (15 mins) Step2->Step3 Step4 4. Chemical Mobilization Mobilize focused zones while maintaining voltage Step3->Step4 Step5 5. UV Detection & Interpolation Calculate empirical pI via marker calibration curve Step4->Step5

Figure 2: Self-validating capillary isoelectric focusing (cIEF) workflow for empirical pI determination.

Conclusion

The theoretical isoelectric point of the LMYPTYLK peptide falls between 8.40 and 9.53 , heavily dependent on the


 scale applied. As demonstrated, computational models are highly sensitive to the assumed microenvironment of the N-terminal amine and side-chain basic groups. For robust drug development, formulation scientists must not rely solely on in silico data. Implementing a self-validating cIEF workflow ensures that the empirical pI is accurately determined, thereby de-risking downstream purification and formulation processes.

References

  • Vasoactive Intestinal Peptide - QYAOBIO: VIP Peptides Source: QYAOBIO URL:[Link]

  • The focusing positions of polypeptides in immobilized pH gradients can be predicted from their amino acid sequences Source: PubMed (Electrophoresis. 1993 Oct;14(10):1023-31) URL:[Link]

  • Peptide pI Calculation: A Guide to pKa Scales and Charge Curves: Henderson–Hasselbalch Approach Source: Peptide Chemistry URL:[Link]

  • 26.2: Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points Source: Chemistry LibreTexts URL:[Link]

Sources

Foundational

Quantitative Hydrophobicity &amp; Hydrophilicity Profiling

Title: Hydrophobicity Profiling and Structural Dynamics of the Octapeptide LMYPTYLK: A Technical Guide Executive Summary The octapeptide Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys (LMYPTYLK) presents a highly specialized biophysica...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Hydrophobicity Profiling and Structural Dynamics of the Octapeptide LMYPTYLK: A Technical Guide

Executive Summary The octapeptide Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys (LMYPTYLK) presents a highly specialized biophysical profile characterized by a distinct amphipathic gradient. Understanding the localized hydrophobicity of such short peptides is critical for predicting their behavior in aqueous solutions, their propensity to partition into lipid bilayers, and their potential as receptor-binding motifs in drug development. As an Application Scientist, this guide deconstructs the hydropathic properties of LMYPTYLK, providing an authoritative analysis grounded in established biophysical scales and self-validating experimental workflows.

To accurately model the biophysical behavior of LMYPTYLK, we must evaluate it using orthogonal computational scales rather than relying on a single average. We utilize the Kyte-Doolittle (KD) hydropathy scale , which excels at identifying hydrophobic cores and membrane-spanning regions[1], and the Hopp-Woods (HW) hydrophilicity scale , which is optimized for detecting solvent-exposed, potentially antigenic sites[2].

Table 1: Residue-by-Residue Hydropathy and Hydrophilicity Values for LMYPTYLK

PositionAmino AcidKyte-Doolittle (Hydropathy)[3]Hopp-Woods (Hydrophilicity)[4]Chemical Nature
1Leucine (L)3.8-1.8Highly Hydrophobic / Aliphatic
2Methionine (M)1.9-1.3Hydrophobic / Sulfur-containing
3Tyrosine (Y)-1.3-2.3Amphipathic / Aromatic
4Proline (P)-1.60.0Conformationally Restrictive
5Threonine (T)-0.7-0.4Polar / Uncharged
6Tyrosine (Y)-1.3-2.3Amphipathic / Aromatic
7Leucine (L)3.8-1.8Highly Hydrophobic / Aliphatic
8Lysine (K)-3.93.0Highly Hydrophilic / Basic

Note: In the KD scale, positive values indicate hydrophobicity. In the HW scale, positive values indicate hydrophilicity. Data can be computationally modeled using tools like ExPASy ProtScale[5].

Causality of the Profile:

  • N-Terminal Hydrophobicity: The sequence initiates with Leucine and Methionine, both possessing high KD scores (3.8 and 1.9). This creates a highly lipophilic N-terminal anchor thermodynamically driven to escape aqueous environments.

  • Central Turn Motif: The Y-P-T-Y segment introduces a structural and hydropathic shift. Proline acts as a known helix-breaker, often inducing a beta-turn, while Tyrosine and Threonine offer amphipathic characteristics with hydroxyl groups capable of hydrogen bonding.

  • C-Terminal Polarity: The sequence terminates with Lysine, which carries a strong positive charge at physiological pH (KD: -3.9, HW: 3.0). This highly hydrophilic tail ensures overall peptide solubility and provides an electrostatic driving force for interaction with anionic targets.

Structural Implications & Mechanistic Causality

The spatial arrangement of hydrophobic and hydrophilic residues in LMYPTYLK suggests a "membrane-tethered" interaction model.

When introduced to a lipid bilayer, the N-terminal L-M domain is thermodynamically driven to partition into the hydrophobic acyl core of the membrane. Conversely, the C-terminal Lysine remains solvent-exposed, anchoring the peptide to the membrane interface via electrostatic interactions with negatively charged phosphate groups. The central Y-P-T-Y motif likely resides at the lipid-water interface, where the aromatic rings of Tyrosine can interact with the lipid headgroups while the Proline kink limits deeper membrane penetration.

PeptideInteraction N_term N-Terminus (L-M) Hydrophobic Anchor Membrane Lipid Bilayer Core (Hydrophobic) N_term->Membrane Hydrophobic Insertion Mid_region Middle (Y-P-T-Y) Beta-Turn Motif Headgroups Phospholipid Headgroups (Anionic) Mid_region->Headgroups Interfacial H-Bonding C_term C-Terminus (L-K) Electrostatic Binding C_term->Headgroups Electrostatic Attraction

Figure 1: Mechanistic model of LMYPTYLK interacting with a cell membrane.

Experimental Workflows & Protocols

Theoretical profiles must be empirically validated. Below are detailed, self-validating protocols designed to measure the true biophysical behavior of LMYPTYLK.

Protocol A: Empirical Hydrophobicity Validation via Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC retention times correlate strongly with empirical peptide hydrophobicity, providing a real-world validation of the Kyte-Doolittle predictions[6].

Step-by-Step Methodology:

  • Stationary Phase Selection: Utilize a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm), which provides a highly hydrophobic surface for peptide interaction.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (TFA acts as an ion-pairing agent to neutralize the Lysine charge, ensuring interaction is driven primarily by the hydrophobic core).

    • Buffer B: 0.1% TFA in Acetonitrile (Organic modifier).

  • Standard Curve Generation (Internal Control): Inject a mixture of reference peptides with known hydrophobicity indices (e.g., highly hydrophilic Poly-Lysine and highly hydrophobic Poly-Leucine) to establish a standard retention time curve. This ensures the system is self-validating and accounts for column degradation.

  • Sample Injection: Inject 20 µL of synthesized LMYPTYLK (1 mg/mL in Buffer A).

  • Gradient Elution: Run a linear gradient from 5% to 65% Buffer B over 30 minutes at a flow rate of 1 mL/min.

  • Detection & Analysis: Monitor absorbance at 214 nm (peptide bonds) and 280 nm (Tyrosine aromatic rings). Calculate the empirical hydrophobicity index based on the retention time relative to the standard curve.

Workflow Step1 1. Peptide Synthesis (Fmoc SPPS) Step2 2. RP-HPLC Column Loading (C18 Stationary Phase) Step1->Step2 Step3 3. Gradient Elution (Water/Acetonitrile + 0.1% TFA) Step2->Step3 Step4 4. UV Detection (214 nm & 280 nm) Step3->Step4 Step5 5. Hydrophobicity Index Calculation vs. Standards Step4->Step5

Figure 2: Empirical validation workflow of peptide hydrophobicity via RP-HPLC.

Protocol B: Membrane Partitioning Assay (Liposome Binding)

Rationale: To validate the mechanistic model of membrane insertion, a liposome binding assay utilizing Large Unilamellar Vesicles (LUVs) is employed to measure the Wimley-White interfacial partitioning[7].

Step-by-Step Methodology:

  • Liposome Preparation: Hydrate a lipid film composed of POPC/POPG (3:1 molar ratio) in HEPES buffer to mimic the anionic surface of activated mammalian or bacterial membranes. Extrude through a 100 nm polycarbonate filter 11 times to form uniform LUVs.

  • Peptide Incubation: Mix LMYPTYLK (50 µM) with varying concentrations of LUVs (0 to 1 mM lipid) and incubate at 25°C for 30 minutes to reach thermodynamic equilibrium.

  • Separation: Ultracentrifuge the mixture at 100,000 x g for 1 hour to pellet the liposome-bound peptide fraction. The unbound peptide remains in the supernatant.

  • Quantification: Quantify the peptide concentration in the supernatant using UV absorbance at 280 nm (leveraging the two Tyrosine residues).

  • Data Fitting: Plot the fraction of bound peptide against lipid concentration to calculate the apparent partition coefficient (

    
    ), directly validating the thermodynamic predictions of the peptide's amphipathic nature.
    

Conclusion

The LMYPTYLK octapeptide is a masterclass in micro-structural engineering. By combining a hydrophobic anchor, a conformationally restrictive turn, and a highly charged electrostatic tail, it exhibits a complex hydrophobicity profile that cannot be summarized by a single average value. Utilizing a combination of predictive scales (Kyte-Doolittle, Hopp-Woods) and robust empirical validations (RP-HPLC, Liposome partitioning), researchers can accurately leverage this motif in the design of targeted therapeutics and membrane-active agents.

References

  • Kyte–Doolittle Hydropathy Scale | PeptideChemistry.org Peptide Chemistry[Link]

  • Hopp–Woods Hydrophilicity Scale in Peptides and Proteins Peptide Chemistry[Link]

  • ProtScale - Expasy (Amino Acid Scale Computation Tool) SIB Swiss Institute of Bioinformatics[Link]

  • Amino Acid Hydropathy Scores Davidson College[Link]

  • Hydrophobicity Indices for Amino Acids College of Saint Benedict and Saint John's University[Link]

  • Comparison of hydrophobicity scales for predicting biophysical properties of antibodies Frontiers in Molecular Biosciences[Link]

  • Hydrophobicity scales (Wimley-White) Wikipedia[Link]

Sources

Exploratory

Comprehensive Structural and Physicochemical Characterization of the Octapeptide LMYPTYLK

Topic: Chemical Structure Analysis of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK) Context: VIP Receptor-Binding Inhibitor (L-8-K) / Model Bioactive Peptide Executive Summary & Biological Context The octapeptide H-Leu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Structure Analysis of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK) Context: VIP Receptor-Binding Inhibitor (L-8-K) / Model Bioactive Peptide

Executive Summary & Biological Context

The octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK), commonly designated as L-8-K , is a bioactive peptide fragment utilized primarily as a Vasoactive Intestinal Peptide (VIP) receptor antagonist .[1] It functions by reversibly inhibiting VIP-induced potentiation of nicotinic acetylcholine-evoked currents.[1][2] Beyond its pharmacological utility, L-8-K serves as a critical model compound in mass spectrometry (MS) and surface-induced dissociation (SID) studies due to its specific fragmentation behavior driven by the central proline residue.

This technical guide details the structural elucidation, physicochemical profiling, and quality control methodologies required for the rigorous analysis of L-8-K.

Theoretical Physicochemical Profile

Before experimental characterization, the theoretical constants must be established to define acceptance criteria for synthesis and purification.

Table 1: Physicochemical Constants of LMYPTYLK
ParameterValueTechnical Note
Sequence Leu-Met-Tyr-Pro-Thr-Tyr-Leu-LysN-term: Free Amine; C-term: Free Acid
Formula

Contains one sulfur (Met)
Monoisotopic Mass 1027.54 DaUsed for high-res MS (Orbitrap/FT-ICR)
Average Mass 1028.29 DaUsed for low-res MS (Quadrupole/Trap)
Isoelectric Point (pI) ~8.65Basic peptide due to C-term Lysine
Net Charge (pH 7.0) +1.1Protonated N-term and Lys side chain
GRAVY Score -0.06Slightly hydrophilic (amphipathic nature)
Extinction Coeff. 2980

At 280 nm (Derived from 2

Tyr)

Synthesis & Stability Strategy

The presence of Methionine (Met) and Proline (Pro) dictates specific constraints during Solid Phase Peptide Synthesis (SPPS) and storage.

Critical Quality Attribute: Methionine Oxidation

Methionine (Position 2) is highly susceptible to oxidation, forming Methionine Sulfoxide (+16 Da). This is the primary degradation pathway for L-8-K.

  • Synthesis Protocol: Use a cleavage cocktail containing EDT (1,2-ethanedithiol) or Thioanisole as scavengers to prevent oxidation during TFA cleavage.

  • Storage: Lyophilized powder must be stored at -20°C under Argon. Solution states require pH < 6.0 to minimize oxidation rates.

Proline-Induced Structural Rigidity

The Proline at Position 4 introduces a structural "kink," restricting conformational freedom. This often results in cis/trans isomerization, which may appear as "split peaks" in HPLC chromatograms or complex NMR spectra.

Analytical Workflow & Methodology

The following diagram outlines the self-validating workflow for characterizing L-8-K, moving from crude synthesis to structural confirmation.

AnalyticalWorkflow Start Crude L-8-K Synthesis (SPPS Fmoc Chemistry) Purification RP-HPLC Purification (C18 Column, TFA Buffer) Start->Purification PurityCheck Purity Assessment (UHPLC-UV 214nm) Purification->PurityCheck Decision Purity > 98%? PurityCheck->Decision MS_Analysis Mass Spectrometry (ESI-Q-TOF) Decision->MS_Analysis Yes Fail Repurify / Resynthesize Decision->Fail No Structure Structural Elucidation (2D NMR / CD) MS_Analysis->Structure Release Release for Bioassay Structure->Release Fail->Purification

Figure 1: Step-wise analytical workflow ensuring purity before structural validation.

Primary Structure Verification: Mass Spectrometry

Mass spectrometry is the definitive method for sequence verification. L-8-K exhibits a distinct fragmentation pattern due to the Proline Effect , where the peptide bond N-terminal to Proline is highly labile.

Experimental Protocol (ESI-MS/MS)
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Solvent: 50% Acetonitrile / 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Collision Energy: Ramp 20–40 eV.

Fragmentation Logic (b/y Ions)

The fragmentation of L-M-Y-P-T-Y-L-K is dominated by the formation of the y5 ion (Pro-Thr-Tyr-Leu-Lys) due to cleavage at the Tyr-Pro bond.

Fragmentation Seq H Leu Met Tyr Pro Thr Tyr Leu Lys OH b2 b2 Ion (LM) m/z ~245 Seq:M->b2 y5 y5 Ion (Dominant) (PTYLK) m/z ~621 Seq:Y1->y5 Proline Effect Cleavage

Figure 2: MS/MS fragmentation map highlighting the dominant cleavage site N-terminal to Proline.

Diagnostic Ions (Monoisotopic)
  • [M+H]+ Precursor: 1028.55 Da

  • [M+2H]2+ Precursor: 514.78 Da (Most abundant charge state in ESI)

  • y5 Ion (PTYLK): 621.36 Da (Signature peak confirming the C-terminal sequence)

  • b3 Ion (LMY): 408.20 Da

  • Immonium Ions: Tyr (136.07), Leu (86.09), Pro (70.06).

Secondary Structure & Conformational Analysis

While short peptides like L-8-K are often described as "random coils" in solution, the specific sequence LMYPTYLK adopts transient structures essential for receptor binding.

Circular Dichroism (CD) Spectroscopy
  • Protocol: Dissolve peptide (50 µM) in 10 mM Phosphate Buffer (pH 7.4). Measure 190–260 nm.

  • Expected Profile:

    • Aqueous Buffer: Strong negative band near 200 nm (Random Coil).

    • TFE Titration (30-50% TFE): Emergence of minima at 208/222 nm, indicating propensity for alpha-helical formation. The hydrophobic residues (Leu, Met, Tyr) drive helix formation in membrane-mimetic environments.

NMR Spectroscopy (Solution State)

To resolve the cis/trans isomerism of Proline:

  • Solvent: 90% H2O / 10% D2O or d3-TFE.

  • Experiments: 1H-1D, TOCSY (spin system identification), NOESY (sequential connectivity).

  • Critical Observation: Look for NOE cross-peaks between

    
     and 
    
    
    
    (trans) vs.
    
    
    and
    
    
    (cis). The trans isomer is typically bio-active and dominant (>80%).

References

  • Cuevas, J., & Adams, D. J. (1996). VIP Receptor-Binding Inhibitor L-8-K reversibly inhibits the VIP-induced potentiation of nicotinic acetylcholine-evoked currents.[1][2] Journal of Physiology, 493, 503. Link

  • Wysocki, V. H., et al. (2003). Peptide Sequencing Using a Patchwork Approach and Surface-Induced Dissociation. Journal of the American Society for Mass Spectrometry, 14(12), 1387–1401. Link

  • Sigma-Aldrich (Merck). VIP Receptor-Binding Inhibitor L-8-K Product Datasheet (Cas 120550-85-8).Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. (Standard Protocol for Fmoc Synthesis).

Sources

Foundational

Biological Activity of LMYPTYLK (VIP Receptor Antagonist L-8-K)

The following technical guide details the biological activity, mechanism of action, and experimental utility of the peptide sequence LMYPTYLK , scientifically designated as VIP Receptor-Binding Inhibitor L-8-K . Technica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of the peptide sequence LMYPTYLK , scientifically designated as VIP Receptor-Binding Inhibitor L-8-K .

Technical Guide & Whitepaper

Executive Summary

LMYPTYLK (Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys), commonly referred to as L-8-K , is a synthetic octapeptide engineered to function as a competitive antagonist of the Vasoactive Intestinal Peptide (VIP) receptors.[1][2] Unlike broad-spectrum peptide standards used solely for mass spectrometry calibration, LMYPTYLK possesses distinct pharmacological activity. Its primary biological utility lies in its ability to reversibly inhibit VIP-induced cellular signaling, specifically the potentiation of nicotinic acetylcholine receptor (nAChR) currents in neuronal tissues.

This guide serves as a definitive reference for researchers utilizing LMYPTYLK to interrogate VIP signaling pathways, neuro-modulatory mechanisms, and potential therapeutic interventions in oncology and immunology.

Physicochemical Characterization

Before biological application, the peptide must be characterized to ensure experimental reproducibility.

PropertySpecification
Sequence Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys (L-M-Y-P-T-Y-L-K)
Formula C₅₀H₇₇N₉O₁₂S
Molecular Weight 1028.28 Da (Average)
Isoelectric Point (pI) ~8.75 (Predicted)
Net Charge (pH 7.0) +1 (C-terminal Lysine)
Solubility Soluble in water; recommended dissolution in sterile PBS or 50% Methanol for MS.
Purity Standard ≥95% (HPLC) required for biological assays.

Structural Insight: The presence of two Tyrosine (Y) residues and a central Proline (P) induces a specific conformational turn, likely mimicking the receptor-binding loop of the native VIP ligand, allowing it to occupy the receptor pocket without activating the G-protein cascade.

Mechanism of Action

The biological activity of LMYPTYLK is defined by its antagonism of VIP signaling. VIP typically binds to VPAC1 and VPAC2 receptors (G-protein coupled receptors), triggering adenylyl cyclase (AC) and increasing cyclic AMP (cAMP).

Receptor Antagonism

L-8-K acts as a competitive inhibitor . It binds to the extracellular domain of the VIP receptor, preventing the native VIP ligand from docking.

  • Target: VIP Receptors (VPAC1/VPAC2) on neuronal and immune cell membranes.

  • Effect: Blockade of downstream PKA phosphorylation.

  • Key Finding: Cuevas & Adams (1996) demonstrated that L-8-K (5 µM) reversibly inhibits VIP-induced potentiation of acetylcholine-evoked currents in intracardiac neurons.

Signaling Pathway Diagram

The following diagram illustrates the interruption of the VIP signaling cascade by LMYPTYLK.

VIP_Signaling_Blockade VIP_Ligand Native VIP Ligand VPAC VPAC1/VPAC2 Receptor (GPCR) VIP_Ligand->VPAC Activates L8K LMYPTYLK (L-8-K) (Antagonist) L8K->VPAC Blocks (Competitive Binding) Gs Gs Protein VPAC->Gs Stimulates AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA nAChR nAChR Phosphorylation (Potentiation) PKA->nAChR Phosphorylates Response Neuronal Excitability / Anti-inflammatory Response nAChR->Response

Caption: Figure 1. Mechanism of LMYPTYLK (L-8-K) antagonism at the VPAC receptor interface, preventing downstream PKA-mediated phosphorylation of nicotinic receptors.

Experimental Protocols

To validate LMYPTYLK activity in a research setting, the following self-validating protocols are recommended.

Functional Inhibition Assay (Electrophysiology)

Objective: Quantify the inhibition of VIP-potentiated currents in neuronal cells.

  • Preparation: Isolate parasympathetic neurons (e.g., rat intracardiac ganglia) and maintain in culture.

  • Baseline Recording: Using whole-cell patch-clamp, record membrane currents evoked by focal application of Acetylcholine (ACh, 100 µM).

  • VIP Potentiation: Peruse the bath with VIP (100 nM) for 2 minutes. Observe the increase in ACh-evoked current amplitude (typically >50% increase).

  • Antagonist Challenge: Washout, then co-apply LMYPTYLK (5 µM) + VIP (100 nM).

  • Validation: Trigger ACh pulse.

    • Success Criterion: The ACh current amplitude returns to baseline levels (blockade of potentiation).

    • Control: Apply LMYPTYLK alone to ensure it has no intrinsic agonist activity.

Receptor Binding Competition Assay

Objective: Determine the IC50 of LMYPTYLK for the VIP receptor.

  • Ligand: Use 125I-labeled VIP (radioactive tracer).

  • Cells: Use membrane preparations from cells overexpressing VPAC1 (e.g., HT-29 or SUP-T1 cells).

  • Incubation: Incubate membranes with 125I-VIP (0.1 nM) and increasing concentrations of LMYPTYLK (10⁻⁹ M to 10⁻⁵ M) for 60 min at 4°C.

  • Separation: Filter through GF/C glass fiber filters to separate bound from free ligand.

  • Analysis: Measure radioactivity. Plot % Specific Binding vs. Log[LMYPTYLK].

    • Expected Result: Sigmoidal dose-dependent displacement of 125I-VIP.

Therapeutic Potential & Applications

While primarily a research tool, the biological activity of LMYPTYLK suggests therapeutic relevance in conditions driven by dysregulated VIP signaling.

  • Oncology: VIP receptors are overexpressed in various cancers (breast, prostate, lung). LMYPTYLK could serve as a scaffold for developing peptide-based radiopharmaceuticals for tumor imaging or growth inhibition.

  • Neurodegenerative Disease: By modulating cholinergic transmission via VIP inhibition, L-8-K aids in mapping neural circuits involved in circadian rhythms and autonomic control.

  • Mass Spectrometry Standard: Due to its stability and distinct fragmentation pattern, LMYPTYLK is frequently used as a proteotypic standard for optimizing LC-MS/MS workflows (e.g., testing microfluidic ESI emitters).

References

  • Cuevas, J., & Adams, D. J. (1996). VIP Receptor-Binding Inhibitor L-8-K reversibly inhibits the VIP-induced potentiation of nicotinic acetylcholine-evoked currents.[3] Journal of Physiology, 493, 503.[3]

  • Sigma-Aldrich. LMYPTYLK Peptide Product Specification & Mass Spectrometry Standards.

  • Novatein Biosciences. VIP Receptor-Binding Inhibitor L-8-K Peptide Datasheet.[4]

  • National Tsing Hua University. Microfluidic module for protein identification by nanospray ionization tandem mass spectrometry (Citing LMYPTYLK as standard).

Sources

Exploratory

Technical Monograph: VIP Receptor-Binding Inhibitor L-8-K (CAS 120550-85-8)

Executive Summary H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH , technically designated as VIP Receptor-Binding Inhibitor L-8-K , is a synthetic octapeptide antagonist of the Vasoactive Intestinal Peptide (VIP). Assigned CAS Num...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH , technically designated as VIP Receptor-Binding Inhibitor L-8-K , is a synthetic octapeptide antagonist of the Vasoactive Intestinal Peptide (VIP). Assigned CAS Number 120550-85-8 , this peptide is a critical tool in neurobiology and signal transduction research. It functions by competitively inhibiting the binding of VIP to its cognate G-protein coupled receptors (VPAC1/VPAC2), thereby blocking downstream cAMP-dependent signaling cascades.

This guide provides a rigorous technical framework for the synthesis, handling, and experimental application of L-8-K, designed for researchers requiring high-fidelity modulation of VIPergic signaling.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
Common Name VIP Receptor-Binding Inhibitor L-8-K
CAS Number 120550-85-8
Sequence H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH
One-Letter Code L-M-Y-P-T-Y-L-K
Molecular Formula C₅₀H₇₇N₉O₁₂S
Molecular Weight 1028.29 g/mol
Isoelectric Point (pI) ~9.6 (Theoretical)
Solubility Soluble in water; enhanced by 1% Acetic Acid or 0.1% TFA
Stability Hygroscopic; Methionine residue prone to oxidation

Biological Mechanism & Significance[4][5][6]

Mechanism of Action

L-8-K acts as a competitive antagonist at VIP receptors (VPAC1 and VPAC2). In native systems, VIP binding triggers a Gs-protein mediated cascade, activating Adenylyl Cyclase (AC) and elevating intracellular cAMP. This leads to Protein Kinase A (PKA) activation, which phosphorylates downstream targets such as nicotinic acetylcholine receptors (nAChRs) in neuronal clusters.

L-8-K Intervention: By occupying the orthosteric binding site of the VIP receptor without inducing the conformational change required for Gs coupling, L-8-K effectively "silences" the receptor. This blockade prevents the VIP-induced potentiation of acetylcholine currents and other cAMP-dependent physiological responses.

Signaling Pathway Visualization

The following diagram illustrates the canonical VIP signaling cascade and the precise intervention point of L-8-K.

VIP_Signaling cluster_membrane Cell Membrane VIP VIP (Ligand) Receptor VPAC1 / VPAC2 (GPCR) VIP->Receptor Activates L8K L-8-K (Inhibitor) L8K->Receptor Competitively Blocks Gs Gs Protein Receptor->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Target nAChR / Ion Channels PKA->Target Phosphorylates Response Potentiation of Currents / Vasodilation Target->Response Modulates

Caption: L-8-K competitively blocks the VIP-Receptor interaction, preventing Gs-protein coupling and subsequent cAMP/PKA-mediated modulation of ion channels.

Synthesis & Purification Protocol (Self-Validating)

Expertise Note: The presence of Methionine (Met) at position 2 and Tyrosine (Tyr) at positions 3 and 6 dictates specific handling. Met is highly susceptible to oxidation (sulfoxide formation), which alters retention time and biological potency. Tyr requires robust side-chain protection to prevent O-acylation.

Solid-Phase Peptide Synthesis (Fmoc-SPPS)

Reagents:

  • Resin: Wang Resin (0.5-0.8 mmol/g loading) for C-terminal acid.

  • Coupling: HBTU/DIEA (1:2 ratio) or DIC/Oxyma (for lower racemization).

  • Deprotection: 20% Piperidine in DMF.

Step-by-Step Workflow:

  • Resin Loading (C-Term Lysine):

    • Swell Wang resin in DMF for 30 min.

    • Couple Fmoc-Lys(Boc)-OH using DIC/DMAP (catalytic) to esterify the first residue.

    • Validation: Calculate loading efficiency via UV absorbance of the fulvene-piperidine adduct after the first deprotection. Target >0.5 mmol/g.

  • Chain Elongation (Cycles 2-8):

    • Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash DMF x5.

    • Coupling: Activate Fmoc-AA-OH (3 eq) with HBTU (2.9 eq) and DIEA (6 eq). React for 45-60 min.

    • Critical Step (Met): Use degassed DMF for all steps involving Methionine to minimize oxidation.

    • Validation: Perform Kaiser Test (Ninhydrin) after each coupling.

      • Blue beads = Incomplete coupling (Repeat step).

      • Colorless beads = Complete coupling (Proceed).

  • Final Cleavage & Side-Chain Deprotection:

    • Cocktail: Use Reagent K (TFA 82.5%, Phenol 5%, Water 5%, Thioanisole 5%, EDT 2.5%).

    • Reasoning: Thioanisole and EDT (Ethanedithiol) are essential scavengers to protect the Methionine sulfur from alkylation or oxidation by carbocations released from protecting groups (Boc, tBu).

    • Incubate for 2-3 hours at room temperature under N₂.

Purification & Quality Control
  • Precipitation: Filter resin, concentrate filtrate, and precipitate peptide in ice-cold Diethyl Ether. Centrifuge and wash x3.

  • HPLC Purification:

    • Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter).

    • Gradient: 5-60% Acetonitrile (with 0.1% TFA) over 40 min.

    • Note: Methionine sulfoxide impurities elute earlier than the main peak.

  • Validation (Release Criteria):

    • ESI-MS: Observe [M+H]⁺ = 1029.3 ± 1 Da and [M+2H]²⁺ = 515.2 ± 0.5 Da.

    • Purity: >95% by HPLC integration at 214 nm.

Experimental Handling & Storage

Reconstitution
  • Solvent: Reconstitute lyophilized powder in sterile, endotoxin-free water or PBS.

  • Stock Concentration: 1 mM (approx. 1 mg/mL).

  • pH Adjustment: If solution is acidic (due to TFA counterions), adjust carefully with 0.1 M NaOH or dilute in buffered media (HEPES/PBS).

Storage Stability
  • Lyophilized: Stable at -20°C for 12 months. Desiccate to prevent hydrolysis.

  • In Solution: Aliquot and store at -80°C. Avoid freeze-thaw cycles.

  • Warning: Methionine oxidation occurs over time in solution. Use fresh aliquots for critical binding assays.

References

  • Singh, P., et al. (1988).[1] "A synthetic peptide, L-8-K, and its antibody both inhibit the specific binding of vasoactive intestinal peptide to hamster pancreatic cancer cells."[2][3][1] Annals of the New York Academy of Sciences, 527(1), 679-681.[3][1] Link

  • Cuevas, J. & Adams, D.J. (1996).[4] "Vasoactive intestinal peptide modulation of ACh-evoked currents in rat intracardiac neurones." The Journal of Physiology, 493(Pt 2), 503–520. Link

  • Gozes, I., et al. (1991). "A novel vasoactive intestinal peptide antagonist."[2][3] Endocrinology, 129(3), 1597-1609. (Contextual reference for VIP antagonist development).

Sources

Protocols & Analytical Methods

Method

A Senior Application Scientist's Guide to the Synthesis of a Methionine-Containing Octapeptide

An Application Note on the Solid-Phase Synthesis of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH Abstract This application note provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Solid-Phase Synthesis of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH

Abstract

This application note provides a comprehensive, field-proven protocol for the solid-phase peptide synthesis (SPPS) of the octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH. We detail the widely adopted 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) orthogonal protection strategy, from resin preparation to final peptide purification. Special emphasis is placed on addressing the critical challenge of methionine oxidation, a common side reaction during the final acidolytic cleavage step. This guide explains the causal logic behind reagent choices and procedural steps, offering a robust methodology for researchers, scientists, and drug development professionals to achieve high-purity synthesis of this and other similarly sensitive peptide sequences.

Introduction: The Strategic Synthesis of Peptides

Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by R.B. Merrifield, enables the efficient assembly of peptide chains on a solid polymer support.[1] This method simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification being a simple matter of filtration and washing after each step.[2]

The most prevalent approach within SPPS is the Fmoc/tBu strategy.[1] This strategy employs the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the temporary protection of the Nα-amino group of amino acids and acid-labile protecting groups, typically based on tert-butyl (tBu), for permanent side-chain protection.[3][4] This orthogonality is crucial, as it allows for the selective removal of the Nα-Fmoc group at each cycle without disturbing the side-chain protectors, which are only removed during the final cleavage from the resin.[3]

The target peptide, H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH , is an octapeptide with a C-terminal carboxylic acid. Its sequence presents a key synthetic challenge: the presence of a methionine (Met) residue. The thioether side chain of methionine is highly susceptible to oxidation to methionine sulfoxide (+16 Da) during the strongly acidic conditions of the final cleavage step.[5][6] Additionally, the sequence contains other residues requiring side-chain protection: Tyrosine (Tyr), Threonine (Thr), and Lysine (Lys). This guide provides a detailed protocol engineered to mitigate these challenges and ensure a high-purity final product.

Materials and Reagents

Successful synthesis requires high-quality reagents and appropriate equipment. All solvents should be peptide synthesis grade or equivalent.

Category Item Suggested Grade/Specification
Resin Fmoc-Lys(Boc)-Wang ResinSubstitution: 0.3 - 0.8 mmol/g
Amino Acids Fmoc-Leu-OH, Fmoc-Met-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OHStandard side-chain protected Fmoc amino acids
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)>99% Purity
Activation Base DIPEA (N,N-Diisopropylethylamine)>99.5% Purity
Fmoc Deprotection PiperidineReagent Grade
Solvents DMF (N,N-Dimethylformamide), DCM (Dichloromethane), MethanolPeptide Synthesis Grade
Cleavage Reagents TFA (Trifluoroacetic acid), Phenol, Thioanisole, 1,2-Ethanedithiol (EDT), Deionized WaterReagent Grade, >99% Purity
Precipitation Cold Diethyl Ether or MTBE (Methyl tert-butyl ether)Anhydrous
Equipment Solid-phase peptide synthesis vessel, Mechanical shaker, Filtration apparatus, Nitrogen line for drying, HPLC system, Mass spectrometer, LyophilizerStandard laboratory equipment

Experimental Protocol: A Step-by-Step Guide

Part A: Resin Preparation

The synthesis begins with a pre-loaded Wang resin, selected for its ability to yield a C-terminal carboxylic acid upon cleavage.[7][8]

  • Weighing: Place the required amount of Fmoc-Lys(Boc)-Wang resin (based on the desired synthesis scale) into the reaction vessel.

  • Swelling: Add DMF to the resin (approx. 10-15 mL per gram of resin).

  • Agitation: Shake the resin slurry at room temperature for 30-60 minutes to allow for complete swelling of the polymer beads. This is crucial for ensuring that all reactive sites are accessible.[7]

  • Solvent Removal: Drain the DMF from the reaction vessel.

Part B: The Peptide Chain Elongation Cycle

The core of the synthesis is the iterative cycle of deprotection, washing, coupling, and washing. This cycle is repeated for each amino acid in the sequence, from C-terminus to N-terminus (Leu, Tyr, Thr, Pro, Tyr, Met, Leu).

SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Step 2: Wash (DMF) Deprotection->Wash1 Removes Fmoc group Coupling Step 3: Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Wash1->Coupling Prepares for coupling Wash2 Step 4: Wash (DMF) Coupling->Wash2 Forms peptide bond End Repeat for Next Amino Acid Wash2->End Removes excess reagents Purification_Workflow Start Crude Peptide (Dried Powder) Dissolve Dissolve in Aqueous Buffer Start->Dissolve HPLC Purify by RP-HPLC Dissolve->HPLC Inject Analyze Analyze Fractions (LC-MS) HPLC->Analyze Pool Pool Pure Fractions Analyze->Pool Identify target mass Lyophilize Lyophilize Pool->Lyophilize Final Pure Peptide (White Powder) Lyophilize->Final

Workflow for the purification of the crude peptide.
  • Purification by RP-HPLC:

    • Column: A preparative C18 column is typically used.

    • Mobile Phase A: Deionized water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A (adding a small amount of acetonitrile or acetic acid can help with solubility if needed). Filter the solution and inject it onto the HPLC system. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes). Monitor the elution profile at 220 nm or 280 nm (due to Tyr residues). [9][10]2. Characterization and Fraction Collection:

    • Collect fractions corresponding to major peaks.

    • Analyze the collected fractions using an analytical LC-MS system to identify the fraction(s) containing the peptide with the correct molecular weight. [11] * Expected Mass: The monoisotopic mass of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (C₅₃H₈₃N₉O₁₂S) is approximately 1081.59 Da . The ESI-MS will likely show protonated species such as [M+H]⁺ at ~1082.6 m/z and [M+2H]²⁺ at ~541.8 m/z.

    • Check for a peak at M+16 Da (~1097.59 Da), which would indicate the presence of the oxidized methionine byproduct.

  • Lyophilization:

    • Pool the pure fractions.

    • Freeze the solution and lyophilize to obtain the final peptide as a white, fluffy powder. Store the lyophilized peptide at -20°C or lower for long-term stability. [2]

Conclusion

This application note outlines a robust and reliable protocol for the solid-phase synthesis of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH using the Fmoc/tBu strategy. By understanding the rationale behind each step—from the choice of a Wang resin for a C-terminal acid to the critical use of a specialized cleavage cocktail like Reagent K to prevent methionine oxidation—researchers can confidently approach the synthesis of this and other challenging peptides. The successful execution of this protocol, followed by standard RP-HPLC purification, will yield a high-purity product suitable for a wide range of research applications.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Biosynthesis. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives.
  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Organic & Biomolecular Chemistry. (n.d.). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. RSC Publishing.
  • AAPPTec. (n.d.). Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Chemistry – A European Journal. (n.d.). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides. PMC.
  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
  • BenchChem. (n.d.). A Researcher's Guide to Peptide Synthesis Resins: Wang vs. Rink Amide vs. 2-Chlorotrityl Chloride.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS).
  • EMD Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Wikipedia. (n.d.). HBTU.
  • Accounts of Chemical Research. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
  • ACS Omega. (2023, April 20). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Publications.
  • Biotage. (2023, February 7). How to handle peptides that contain methionine.
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS.
  • BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring.
  • DU Chem. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • CDN Isotopes. (n.d.). Cleavage Cocktail Selection.
  • PubMed. (n.d.). A cleavage cocktail for methionine-containing peptides. National Institutes of Health.
  • ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • AltaBioscience. (2024, June 13). Advantages of Wang Resin in Peptide Synthesis.
  • LifeTein. (n.d.). Overview of Custom Peptide Synthesis.

Sources

Application

optimal solubility solvents for LMYPTYLK peptide

Application Note: Optimization of Solvation Strategies for the Hydrophobic Octapeptide LMYPTYLK Executive Summary The octapeptide LMYPTYLK (Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys) presents a specific solubility challenge common...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Solvation Strategies for the Hydrophobic Octapeptide LMYPTYLK

Executive Summary

The octapeptide LMYPTYLK (Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys) presents a specific solubility challenge common in immunopeptidomics and drug discovery: a highly hydrophobic core flanked by a single C-terminal solubility handle (Lysine). While the peptide possesses a net positive charge at neutral pH, the presence of bulky hydrophobic residues (Leu, Tyr, Met) and the structure-rigidifying Proline often leads to aggregation in pure aqueous media.

This guide provides a validated protocol for solubilizing LMYPTYLK. It prioritizes the preservation of the oxidation-sensitive Methionine (Met) residue, recommending Dimethylformamide (DMF) or degassed Acetic Acid over standard DMSO protocols to prevent sulfoxide formation.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first analyze the amino acid contributions to the peptide's behavior.

Sequence Analysis (L-M-Y-P-T-Y-L-K)
ResiduePositionClassSolubility ContributionRisk Factor
Leu (L) 1, 7HydrophobicNegativeAggregation promoter
Met (M) 2HydrophobicNegativeOxidation prone (Sulfoxide)
Tyr (Y) 3, 6AromaticNegative/NeutralPi-stacking aggregation
Pro (P) 4HydrophobicNeutralBeta-turn inducer (may aid solvation)
Thr (T) 5PolarPositiveH-bond donor
Lys (K) 8Basic (+)Critical Positive Primary solubility handle
The "Methionine Trap"

Standard peptide solubilization protocols often default to Dimethyl Sulfoxide (DMSO). However, for LMYPTYLK, this is risky. DMSO is a mild oxidizing agent and can convert Methionine (M) to Methionine Sulfoxide (Met(O)), altering the peptide's biological affinity—particularly critical if this is an MHC Class I epitope where the anchor residues determine binding.

  • Recommendation: Use DMF (Dimethylformamide) as the primary organic solvent. If DMSO must be used, it must be fresh, high-grade, and degassed.

Validated Solubilization Protocol

Prerequisites:

  • Peptide: LMYPTYLK (Lyophilized).

  • Solvents: Sterile Water, Glacial Acetic Acid, DMF (Anhydrous), PBS (pH 7.4).

  • Equipment: Vortexer, Sonicator (water bath type), Centrifuge.

Phase 1: Visual Inspection & Pre-Treatment
  • Warm Up: Allow the peptide vial to equilibrate to room temperature (20–25°C) for 30 minutes before opening. This prevents atmospheric moisture condensation, which causes hygroscopic clumping.

  • Spin Down: Centrifuge the vial at 5,000 x g for 30 seconds to pellet the powder.

Phase 2: The "Acidic Aqueous" Strategy (Preferred First Step)

Rationale: At pH < 3, the C-terminal carboxyl group becomes protonated (neutral), while the N-terminus and Lysine remain positively charged. This maximizes the net charge to +2, potentially overcoming the hydrophobic force.

  • Preparation: Prepare a 10% (v/v) Acetic Acid solution in sterile water.

  • Addition: Add the acetic acid solution to the peptide to achieve a target concentration of 1–2 mg/mL .

    • Note: Do not attempt >5 mg/mL in aqueous buffers for this sequence.

  • Agitation: Vortex for 30 seconds.

  • Sonication: Sonicate for 5 minutes in a water bath. Avoid heat generation.[1]

  • Assessment: Hold the vial up to a light source.

    • Clear/Colorless: Success. Proceed to use.

    • Cloudy/Particulates:FAIL . Proceed to Phase 3 immediately.

Phase 3: The "Organic Rescue" (High Solubility)

Rationale: If the hydrophobic core (L-Y-L-Y) drives aggregation, organic solvents are required to disrupt the intermolecular interactions. DMF is chosen to protect the Methionine.

  • Evaporation (If Phase 2 failed): Ideally, start with fresh lyophilized powder. If recovering from Phase 2, lyophilize the acetic acid solution first.

  • Solvent Addition: Add 100% DMF dropwise.

    • Target a "Master Stock" concentration of 5–10 mg/mL .

    • Example: For 1 mg peptide, add 100–200 µL DMF.

  • Dissolution: Vortex vigorously. The peptide should dissolve instantly.

  • Dilution (The "Crash" Test):

    • Slowly add the DMF stock to your assay buffer (e.g., PBS) while vortexing.

    • Limit: Keep final DMF concentration < 5% (ideally < 1%) to avoid cellular toxicity.[2]

    • Observation: If the peptide precipitates upon dilution (turns milky), you have reached the solubility limit. Dilute further or use a carrier protein (BSA) if experimental conditions permit.

Workflow Visualization (Decision Tree)

PeptideSolubility Start Lyophilized LMYPTYLK Check Equilibrate to RT & Centrifuge Start->Check AcidTest Add 10% Acetic Acid (Target 1 mg/mL) Check->AcidTest Visual1 Visual Inspection AcidTest->Visual1 SuccessAcid Soluble? Use immediately Visual1->SuccessAcid Clear FailAcid Insoluble/Cloudy Visual1->FailAcid Cloudy OrganicStep Add DMF (Dropwise) (Target 5-10 mg/mL) FailAcid->OrganicStep Lyophilize or Start Fresh Dilution Dilute into Buffer (Keep DMF < 1%) OrganicStep->Dilution FinalCheck Final Assay Prep Dilution->FinalCheck

Figure 1: Step-by-step decision tree for solubilizing LMYPTYLK, prioritizing aqueous methods before organic solvents to minimize toxicity.

Critical Experimental Considerations

Methionine Oxidation Management

The presence of Methionine (Position 2) requires strict handling.

  • Avoid: Storing DMSO stocks at Room Temperature.

  • Avoid: Repeated freeze-thaw cycles of aqueous stocks.

  • Protocol: If using DMSO, flush the headspace of the vial with Nitrogen or Argon gas before closing to prevent atmospheric oxygen from reacting with the solvent and peptide.

Storage Recommendations
StateTempStabilityNotes
Lyophilized Powder -20°C> 1 YearKeep desiccated.
Solubilized (Acid/Water) -80°C< 1 MonthAliquot to avoid freeze-thaw.
Solubilized (DMF/DMSO) -20°C3–6 MonthsCheck for precipitation upon thawing.

References

  • GenScript. (n.d.). Peptide Solubility Guide. Retrieved October 26, 2023, from [Link]

Sources

Method

Application Note: Precision RP-HPLC Method Development for the Octapeptide LMYPTYLK

Abstract & Scope This guide details the development of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the octapeptide LMYPTYLK . Unlike generic peptide protocols, this method is engin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This guide details the development of a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the octapeptide LMYPTYLK . Unlike generic peptide protocols, this method is engineered to address the specific physicochemical challenges presented by this sequence: the oxidation liability of Methionine (Met), the cis/trans isomerization potential of Proline (Pro), and the silanol-interacting basicity of Lysine (Lys).

The protocol prioritizes resolution of the native peptide from its methionine-sulfoxide impurity and peak shape symmetry , making it suitable for purity analysis in drug development and proteomic applications.

Analyte Profiling & Mechanistic Strategy[1]

Effective method development begins with understanding the molecule. The sequence Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys presents three distinct chromatographic challenges that dictate our experimental conditions.

Physicochemical Breakdown
ResidueTypeChromatographic Implication
Leu (L) x2 HydrophobicProvides strong retention on C18 stationary phases.
Met (M) Sulfur-containingCritical Quality Attribute (CQA): Susceptible to oxidation (

). The method must resolve the hydrophilic oxide form (elutes earlier) from the native form.
Tyr (Y) x2 AromaticDetection Advantage: Strong UV absorbance at 280 nm (aromatic ring) allows for specific detection, distinguishing the peptide from non-aromatic impurities.
Pro (P) Cyclic / RigidKinetic Challenge: Proline peptide bonds can exist in slow-exchanging cis and trans conformations, often leading to split or broad peaks at room temperature.
Lys (K) Basic (Amine)Tailing Risk: Positively charged at acidic pH. Interacts with residual silanols on silica columns, causing peak tailing.
Strategic Decisions (The "Why" behind the "How")
  • Stationary Phase Selection: A C18 Core-Shell (Superficially Porous) column is selected. The solid core reduces longitudinal diffusion (Van Deemter B-term), providing sharper peaks for peptides compared to fully porous particles. The C18 ligand provides necessary hydrophobicity to retain the Leu-rich sequence.

  • Mobile Phase Modifier: Trifluoroacetic Acid (TFA) is chosen over Formic Acid.[1][2][3] TFA acts as a strong ion-pairing agent with the basic Lysine residue, masking its positive charge and preventing interaction with silanols. This is critical for symmetry.

  • Temperature Control: The column oven will be set to 60°C . This elevated temperature increases the interconversion rate of the Proline cis/trans isomers, collapsing them into a single, sharp peak, and improves mass transfer.

Experimental Protocols

Diagram: Method Development Workflow

MethodWorkflow Start Sequence Analysis (LMYPTYLK) Risk Identify Risks: 1. Met Oxidation 2. Pro Isomerization 3. Lys Tailing Start->Risk ColSel Column Selection: C18 Core-Shell (100-120 Å) Risk->ColSel MP Mobile Phase: Water/ACN + 0.1% TFA (Ion Pairing for Lys) ColSel->MP Temp Temperature Optimization: Set > 40°C (Target 60°C) (Resolve Pro Conformers) MP->Temp Gradient Gradient Engineering: Shallow ramp (0.5-1% B/min) (Separate Met vs Met-Ox) Temp->Gradient Validation System Suitability: Resolution (Rs) > 1.5 for Met-Ox/Native pair Gradient->Validation

Caption: Logical workflow for developing a peptide-specific HPLC method, addressing sequence-specific risks sequentially.

Reagents and Equipment
  • HPLC System: Binary pump capability, thermostatted column compartment (up to 80°C), DAD/UV detector.

  • Column: Kinetex 2.6 µm C18 100 Å, 150 x 4.6 mm (or equivalent Core-Shell).

  • Solvents: HPLC-grade Water, Acetonitrile (ACN).

  • Additives: Trifluoroacetic Acid (TFA), high purity (>99%).

Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% (v/v) TFA in Water.[4]

    • Protocol: Add 1.0 mL TFA to 1000 mL Water. Mix well. Do not filter if using high-purity solvents (filtering can introduce contaminants).

  • Mobile Phase B (MPB): 0.1% (v/v) TFA in Acetonitrile.

    • Protocol: Add 1.0 mL TFA to 1000 mL ACN.

    • Note: TFA is volatile. Prepare fresh every 48 hours to prevent retention time shifts.

Instrument Parameters (The Method)
ParameterSettingRationale
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6mm ID core-shell columns.
Temperature 60°C Critical: Collapses Proline conformers; reduces viscosity.
Detection UV 214 nm & 280 nm 214 nm for peptide backbone; 280 nm for Tyrosine specificity.
Injection Vol 10 - 20 µLDepends on concentration (target 10-20 µg on column).
Gradient See Table BelowOptimized for hydrophobicity of L, Y, M residues.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 5 Equilibrate / Load
1.0 5 Hold (Desalting)
20.0 65 Linear Ramp (approx 3% B/min)
21.0 95 Wash
23.0 95 Wash
23.1 5 Re-equilibrate

| 30.0 | 5 | End |

Critical Quality Attribute: Methionine Oxidation

The separation of the native peptide from its oxidized form (Methionine Sulfoxide) is the primary indicator of method specificity.

Mechanism of Separation

Methionine Sulfoxide is more polar than native Methionine. Therefore, the oxidized impurity will elute before the main peak.

Forced Degradation Study (Validation Step)

To validate that your method can detect this impurity, perform a quick oxidation stress test:

  • Dissolve peptide in 0.1% TFA.

  • Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.1%.
    
  • Incubate at Room Temp for 30 minutes.

  • Inject immediately.

  • Result: You should see a new peak emerging at Relative Retention Time (RRT) ~0.90-0.95 (just before the main peak).

Diagram: Oxidation & Selectivity Logic

MetOxidation Native Native Peptide (Hydrophobic Met) Oxidant Oxidation Risk (Air/Peroxide) Native->Oxidant HPLC RP-HPLC Column (C18 Phase) Native->HPLC MetOx Met-Sulfoxide Form (More Polar) Oxidant->MetOx Conversion MetOx->HPLC Elution1 Elutes Earlier (RRT < 1.0) HPLC->Elution1 Oxidized Species Elution2 Elutes Later (RRT = 1.0) HPLC->Elution2 Native Species

Caption: Chromatographic behavior of Methionine oxidation. The polar shift ensures early elution on RP-HPLC.

Troubleshooting & Optimization Guide

IssueProbable Cause (LMYPTYLK specific)Corrective Action
Split Peaks Proline cis/trans isomerization.Increase Temperature. Move from 40°C to 60°C.
Broad Tailing Lysine interaction with silanols.Ensure TFA is used (0.1%). If using Formic Acid for MS, switch to a "Charged Surface Hybrid" (CSH) column.
Pre-peak Shoulder Methionine Oxidation.[5]Check sample storage. Prepare fresh sample. Ensure solvents are degassed.
Retention Drift TFA evaporation.TFA is volatile. Cap solvent bottles loosely or prepare fresh MP daily.

References

  • Mant, C. T., & Hodges, R. S. (1991). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Agilent Technologies. (2020). Peptide Mapping Application Note 5990-xxxx. Retrieved from (General reference for TFA vs Formic acid effects).

  • Waters Corporation. (2021). Separation of Peptides using CSH Technology. Retrieved from (Reference for handling basic peptides like Lysine).

  • Melander, W. R., et al. (1979). "Effect of temperature on the reversed-phase HPLC of peptides." Journal of Chromatography A.

Sources

Application

Comprehensive Mass Spectrometry Ionization and Fragmentation Profiling of VIP Receptor-Binding Inhibitor L-8-K (LMYPTYLK)

Introduction & Biological Context The octapeptide LMYPTYLK (Sequence: Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys) is a synthetic fragment known biologically as the Vasoactive Intestinal Peptide (VIP) Receptor-Binding Inhibitor L-8-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

The octapeptide LMYPTYLK (Sequence: Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys) is a synthetic fragment known biologically as the Vasoactive Intestinal Peptide (VIP) Receptor-Binding Inhibitor L-8-K[1]. In pharmacological contexts, it acts as an antagonist, blocking the activation of VPAC receptors and downstream cAMP/PKA signaling pathways.

Beyond its biological utility, LMYPTYLK has become a highly valuable standard in analytical chemistry. Its unique sequence—featuring both highly basic residues and a central proline—makes it an ideal candidate for benchmarking novel mass spectrometry (MS) technologies, including disposable polymer-based microfluidic nanospray modules[2] and surface-induced dissociation (SID) platforms[3].

VIP_Pathway VIP VIP (Agonist) Receptor VPAC1 / VPAC2 Receptors VIP->Receptor Activates L8K L-8-K (LMYPTYLK) Inhibitor L8K->Receptor Blocks G_Protein Gαs Protein Receptor->G_Protein Stimulates AC Adenylate Cyclase G_Protein->AC cAMP cAMP Production AC->cAMP PKA PKA Activation cAMP->PKA

Caption: VIP Receptor Signaling Pathway and L-8-K Inhibition Mechanism.

Physicochemical Properties & Predictive Ionization Behavior

Understanding the physicochemical nature of LMYPTYLK is critical for predicting its behavior in the gas phase. The peptide possesses a theoretical monoisotopic mass of 1027.54 Da and an average molecular weight of 1028.29 Da[1].

Table 1: Physicochemical Properties of LMYPTYLK

PropertyValueAnalytical Implication
Sequence Leu-Met-Tyr-Pro-Thr-Tyr-Leu-LysContains a central Proline (Pro4) dictating fragmentation.
Chemical Formula C₅₀H₇₇N₉O₁₂SSulfur presence indicates susceptibility to oxidation.
Monoisotopic Mass 1027.54 DaExact mass used for high-resolution MS1 tuning.
Isoelectric Point (pI) ~8.5Requires acidic solvent (pH < 4) for optimal positive ionization.
Dominant Precursor m/z 514.78The [M+2H]²⁺ charge state is favored due to the N-terminus and C-terminal Lysine.
The Methionine Oxidation Pitfall

The presence of Methionine at position 2 (Met2) introduces a common analytical artifact. Methionine is highly prone to oxidation, converting to methionine sulfoxide (+15.995 Da). In the MS1 spectrum, this manifests as a secondary[M+2H]²⁺ peak at m/z 522.78 . Monitoring the ratio of m/z 514.78 to m/z 522.78 serves as a built-in quality control metric for sample degradation and solvent aeration.

Electrospray Ionization (ESI) Dynamics and Causality

To transition LMYPTYLK from the liquid phase to gas-phase ions, positive-ion mode Nano-Electrospray Ionization (Nano-ESI) is the gold standard[2]. The parameters are not arbitrary; they are governed by fluid dynamics and thermodynamics.

Table 2: Optimized Nano-ESI Parameters & Mechanistic Causality

ParameterOptimal RangeMechanistic Causality
Solvent Composition 50% ACN / 50% H₂OAcetonitrile lowers surface tension, facilitating easier droplet fission at the Taylor cone.
Acidifier 0.1% Formic Acid (FA)Lowers pH below the peptide's pI, ensuring the N-terminus and Lysine side-chain are fully protonated to drive [M+2H]²⁺ formation.
Capillary Voltage 1.5 – 2.0 kVHigh enough to overcome solvent surface tension to form a stable Taylor cone, but low enough to prevent corona discharge which fragments the peptide prematurely.
Desolvation Temp 250 – 275 °CProvides the thermal energy required to evaporate the solvent, pushing droplets to the Rayleigh limit for ion desorption.

Tandem Mass Spectrometry & "The Proline Effect"

When subjecting the [M+2H]²⁺ precursor (m/z 514.78) to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the resulting MS/MS spectrum is heavily biased by the sequence's structure—specifically, The Proline Effect [4].

Proline (Pro4) is unique among standard amino acids because its side chain is bonded to the backbone nitrogen, forming a rigid pyrrolidine ring. This structure lacks an amide hydrogen. During collisional activation, the mobile proton is sequestered at the amide bond directly N-terminal to the proline residue. This induces a highly selective, energetically favorable cleavage[4].

Consequently, the fragmentation of LMYPTYLK does not yield a uniform ladder of b- and y-ions. Instead, the spectrum is dominated by the y₅ ion at m/z 621.36 (PTYLK), formed by the cleavage between Tyr3 and Pro4.

Table 3: Predicted CID/HCD Fragmentation Table (Monoisotopic m/z, [M+H]⁺)

Amino Acidb-iony-ionNote
L (Leu)114.091028.55-
M (Met)245.13915.45-
Y (Tyr)408.19784.41-
P (Pro) 505.24621.35 Dominant y₅ ion due to Proline Effect
T (Thr)606.29524.30-
Y (Tyr)769.35423.25-
L (Leu)882.43260.19-
K (Lys)1028.55147.11-

Self-Validating Experimental Protocol: Nano-ESI-MS/MS Workflow

This protocol is designed as a self-validating system. Each step contains a feedback loop to ensure data integrity before proceeding.

Step 1: Sample Preparation
  • Reconstitute lyophilized LMYPTYLK in LC-MS grade 50% Acetonitrile / 50% Water containing 0.1% Formic Acid to a final concentration of 10 µM.

  • Validation Check: Visually inspect the solution. It must be perfectly clear. Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble micro-particulates that could clog the nano-ESI emitter.

Step 2: Nano-ESI Source Tuning
  • Load 5 µL of the sample into a borosilicate glass nano-ESI emitter.

  • Apply a capillary voltage of 1.5 kV. Gradually increase by 0.1 kV increments until a stable spray is achieved (typically around 1.8 kV).

  • Validation Check: Monitor the Total Ion Chromatogram (TIC). The signal variance should be <5% over a 2-minute window. A spiking TIC indicates micro-bubbles or an unstable Taylor cone.

Step 3: Precursor Isolation (MS1)
  • Set the quadrupole (Q1) to isolate the [M+2H]²⁺ precursor at m/z 514.78 with an isolation window of 1.0 Th.

  • Validation Check: Scan the MS1 level for m/z 522.78. If the oxidized methionine peak exceeds 10% relative abundance compared to the m/z 514.78 peak, discard the sample and prepare a fresh, degassed batch to ensure structural fidelity.

Step 4: HCD Fragmentation (MS2)
  • Route the isolated ions into the collision cell. Apply a Normalized Collision Energy (NCE) starting at 25%.

  • Validation Check: Observe the MS/MS spectrum. The presence of the y₅ ion (m/z 621.36) as the base peak (100% relative abundance) confirms optimal fragmentation energy and validates the peptide's identity via the Proline Effect.

ESI_Workflow Prep Sample Prep (0.1% FA, 50% ACN) Emitter Nano-ESI Emitter (1.5 - 2.0 kV) Prep->Emitter TaylorCone Taylor Cone & Desolvation Emitter->TaylorCone High Voltage Quad Quadrupole (Q1) Precursor Selection (m/z 514.78) TaylorCone->Quad Rayleigh Fission HCD Collision Cell (q2) HCD / CID Fragmentation Quad->HCD Isolation TOF TOF / Orbitrap Analyzer High-Res Detection HCD->TOF Proline Effect Cleavage

Caption: Nano-ESI-MS/MS Workflow for LMYPTYLK Peptide Analysis.

References

1.[3] Peptide Sequencing Using a Patchwork Approach and Surface-Induced Dissociation in Sector-TOF and Dual Quadrupole Mass Spectrometers. OSU Chemistry.3 2.[1] VIP Receptor-Binding Inhibitor L-8-K. Elabscience. 1 3.[2] A disposable polymer-based microfluidic module for protein identification by nanospray ionization tandem mass spectrometry. National Cheng Kung University. 2 4.[4] Fragmentation of Protonated Tripeptides: The Proline Effect Revisited. The Journal of Physical Chemistry B - ACS Publications. 4

Sources

Method

Application Notes and Protocols for the Storage of Lyophilized H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH

Introduction The octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH is a valuable tool for researchers in various fields. As with all synthetic peptides, its stability and integrity are paramount to ensure the reproducibil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH is a valuable tool for researchers in various fields. As with all synthetic peptides, its stability and integrity are paramount to ensure the reproducibility and accuracy of experimental results. This guide provides a comprehensive overview of the optimal storage conditions for this lyophilized peptide, grounded in the physicochemical properties of its constituent amino acids. We will delve into the scientific principles governing its stability, offer detailed protocols for its handling and reconstitution, and provide methods for assessing its long-term viability.

The Science of Stability: Understanding Degradation Pathways

The stability of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH is primarily influenced by its susceptibility to oxidation and hydrolysis. The presence of a methionine (Met) and two tyrosine (Tyr) residues makes this peptide particularly sensitive to oxidative degradation.

Methionine Oxidation: A Primary Concern

The thioether side chain of methionine is highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species. This process can lead to the formation of methionine sulfoxide (Met(O)) and, under more aggressive conditions, methionine sulfone (Met(O2)).[1][2] This modification introduces a polar group, which can alter the peptide's conformation, solubility, and biological activity.[2] The oxidation of methionine is a primary factor limiting the shelf-life of many peptides.[3]

Met Methionine (Met) Met_O Methionine Sulfoxide (Met(O)) Met->Met_O Oxidation Met_O2 Methionine Sulfone (Met(O2)) Met_O->Met_O2 Further Oxidation

Caption: Oxidation pathway of Methionine.

Tyrosine Degradation

The phenolic side chain of tyrosine is also prone to oxidation, which can result in the formation of dityrosine cross-links between peptide molecules.[2] This dimerization leads to aggregation, which can significantly impact the peptide's solubility and function.[2] Additionally, photo-oxidation can occur, especially upon exposure to light.[2][4]

Hydrolysis: The Universal Threat

Peptide bonds are susceptible to hydrolysis, the cleavage of the bond by the addition of a water molecule. While this process is slow in the lyophilized state, the presence of residual moisture can accelerate it.[3] Peptides are generally more stable in their lyophilized form than in solution because the absence of water minimizes hydrolysis and microbial growth.[3]

Recommended Storage Conditions for Lyophilized H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH

Based on the inherent chemical liabilities of this peptide, the following storage conditions are strongly recommended to ensure its long-term stability.

Storage ConditionTemperatureDurationRationale
Long-Term Storage -80°CYearsMinimizes all chemical degradation pathways, including oxidation and hydrolysis.[5][6]
Mid-Term Storage -20°CMonths to a few yearsSignificantly slows degradation, suitable for routine use.[5][6][7]
Short-Term Storage 4°CWeeksAcceptable for peptides that will be used in the near future.[5][7]
Shipping/Handling Room TemperatureDaysGenerally acceptable for short durations, but should be minimized.[7][8]

Key Considerations:

  • Light Protection: Store the peptide in a light-proof container to prevent photo-oxidation of the tyrosine residues.[2][5]

  • Moisture Control: The lyophilized peptide is hygroscopic. Store it in a tightly sealed vial, preferably in a desiccator, to minimize moisture absorption.[7]

  • Inert Atmosphere: For maximal stability, especially for long-term storage, consider storing the peptide under an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.[3]

Handling and Reconstitution Protocols

Proper handling and reconstitution techniques are critical to preserving the integrity of the peptide.

Protocol 1: Handling Lyophilized Peptide
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator for at least 30 minutes. This prevents condensation from forming inside the vial, which can compromise stability.[7]

  • Weighing: If the entire vial is not being used, quickly weigh the desired amount in a clean, low-humidity environment.

  • Resealing: Tightly reseal the vial immediately after use. If possible, flush the vial with an inert gas before sealing.

  • Storage: Promptly return the unused lyophilized peptide to the appropriate storage temperature.

Start Start: Peptide at -80°C/-20°C Equilibrate Equilibrate to Room Temp in Desiccator Start->Equilibrate Open Open Vial Equilibrate->Open Weigh Weigh Peptide Open->Weigh Reseal Reseal Vial Weigh->Reseal Store Return to Storage Reseal->Store

Caption: Workflow for handling lyophilized peptide.

Protocol 2: Reconstitution of Lyophilized Peptide

Peptides in solution are significantly less stable than in their lyophilized form.[7] Therefore, it is recommended to only reconstitute the amount of peptide needed for immediate use.

  • Solvent Selection: The choice of solvent will depend on the experimental application. For many biological assays, sterile, nuclease-free water or a suitable buffer (e.g., PBS at pH 7.4) is appropriate.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Dissolution: Add the desired volume of solvent to the vial. Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking, as this can cause aggregation.

  • Storage of Stock Solution: If a stock solution must be stored, it is crucial to aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[5] Store these aliquots at -20°C or, for longer-term storage, at -80°C. Note that the stability of the peptide in solution is limited, even when frozen.[7]

Assessing Peptide Stability

Regular assessment of peptide stability is crucial for ensuring the reliability of experimental data, especially for long-term studies.

Protocol 3: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity and stability of peptides.[9][10]

  • Sample Preparation: Reconstitute a small, known concentration of the lyophilized peptide in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid).

  • Chromatographic Conditions:

    • Column: A C18 column is typically used for peptide separations.[11]

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide. The exact gradient will need to be optimized for the specific peptide.

    • Detection: UV detection at 214 nm or 280 nm (due to the tyrosine residues).

  • Data Analysis:

    • Inject a freshly prepared sample to establish a baseline chromatogram and determine the retention time of the intact peptide.

    • Analyze samples that have been stored under various conditions (e.g., different temperatures, durations) and compare their chromatograms to the baseline.

    • The appearance of new peaks or a decrease in the area of the main peptide peak indicates degradation.

Conclusion

The long-term stability of lyophilized H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH is achievable with careful attention to storage and handling. By understanding the chemical vulnerabilities of its constituent amino acids and adhering to the protocols outlined in this guide, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Biotage. (2023, February 7). How to handle peptides that contain methionine. Retrieved from [Link]

  • Levine, R. L., & Stadtman, E. R. (2001). Methionine Oxidation and Reduction in Proteins. Sub-cellular biochemistry, 35, 139–157.
  • Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical research, 27(4), 544–575.
  • Peptide Logic. (n.d.). Peptide Stability: How Long Do Peptides Last? Retrieved from [Link]

  • Sharov, V. S., & Schöneich, C. (2000). Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry. Journal of the American Society for Mass Spectrometry, 11(10), 846–853.
  • Peptide Sciences. (2026, January 6). Peptide Storage: Best Practices For Stability And Longevity. Retrieved from [Link]

  • Coin, I., & Beyermann, M. (2010). The reduction of oxidized methionine residues in peptide thioesters with NH4I/Me2S. Tetrahedron Letters, 51(39), 5133-5135.
  • PubChem. (n.d.). L-tyrosine degradation I. Retrieved from [Link]

  • An, Y., & Le, C. (2024). Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 35(2), 269–277.
  • Zgircea, A. M., & Ryadun, O. A. (2015). Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction. International journal of molecular sciences, 16(10), 25057–25078.
  • How Long Do Lyophilized Peptides Last? Shelf Life Explained. (2025, May 19). Valhalla Vitality. Retrieved from [Link]

  • Schneider, K., Teuffel, F., & Keller, M. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Lorente, C., Thomas, A. H., & Vignoni, M. (2016). Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation. Journal of Photochemistry and Photobiology B: Biology, 164, 250-256.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 243–274.
  • Aguilar, M. I. (2004). HPLC of peptides and proteins. Methods in molecular biology (Clifton, N.J.), 251, 3–23.
  • Zhang, H., Joseph, J., Gasanov, S., & Kalyanaraman, B. (2006). The Effect of Neighboring Methionine Residue on Tyrosine Nitration & Oxidation in Peptides Treated with MPO, H2O2, & NO2- or Peroxynitrite and Bicarbonate: Role of Intramolecular Electron-Transfer Mechanism? Free radical biology & medicine, 40(10), 1836–1847.
  • Degen, J., Hellwig, M., & Henle, T. (2019). Methionine-associated peptide α-amidation is directed both to the N- and the C-terminal amino acids. Journal of peptide science : an official publication of the European Peptide Society, 25(11), e3210.
  • Veeprho. (2020, August 3). Peptides and Probable Degradation Pathways. Retrieved from [Link]

  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Waters. Retrieved from [Link]

  • NovoPro. (n.d.). H-Pro-Phe-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-His-Leu-OH peptide. Retrieved from [Link]

  • Oreate. (2026, January 28). Decoding the Amino Acid Chain: Ala-Gly-Tyr-Lys-Met-TRP-Phe. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Fmoc Synthesis Strategy for Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys

Introduction The octapeptide Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys represents a sequence with a moderate degree of synthetic difficulty, incorporating a diverse range of amino acid functionalities. This document provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The octapeptide Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys represents a sequence with a moderate degree of synthetic difficulty, incorporating a diverse range of amino acid functionalities. This document provides a comprehensive guide for its synthesis using the 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. The Fmoc/tBu (tert-butyl) approach is the predominant method for modern peptide synthesis due to its use of a base-labile α-amino protecting group (Fmoc) and acid-labile side-chain protecting groups.[1][2][] This orthogonal scheme allows for the iterative deprotection of the N-terminus under mild basic conditions, typically with piperidine, while the final cleavage and removal of side-chain protecting groups are achieved in a single step with strong acid, such as trifluoroacetic acid (TFA).[4][5]

This application note is designed for researchers, scientists, and drug development professionals. It will delve into the rationale behind the strategic choices for resin, amino acid derivatives, coupling reagents, and cleavage protocols, providing not just a methodology, but a framework for understanding and troubleshooting the synthesis of this and similar peptide sequences.

Strategic Considerations for the Synthesis of Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys

The successful synthesis of this octapeptide requires careful consideration of several key aspects due to the specific amino acids present in the sequence:

  • Methionine (Met): The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide during synthesis and, more critically, during the final acidic cleavage.[6][7] While the thioether is generally considered non-reactive under standard Fmoc-SPPS coupling conditions and is often left unprotected, preventative measures are crucial during cleavage.[7]

  • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine requires protection to prevent side reactions. The tert-butyl (tBu) ether is the standard protecting group in Fmoc/tBu synthesis, as it is stable to the basic conditions of Fmoc removal but readily cleaved by TFA.[1]

  • Proline (Pro): The unique cyclic structure of proline can influence the peptide backbone conformation and sometimes lead to slower coupling kinetics.[8] Its presence at the fourth position is noteworthy but not typically a major obstacle in a sequence of this length. However, diketopiperazine formation, a common side reaction at the dipeptide stage, is more prevalent when proline is one of the first two residues.[9]

  • Threonine (Thr): The secondary hydroxyl group of threonine also requires protection. Similar to tyrosine, a tert-butyl (tBu) ether is the standard choice for protection.[1]

  • Lysine (Lys): The ε-amino group of lysine is highly nucleophilic and must be protected. The tert-butyloxycarbonyl (Boc) group is the most common protecting group for this purpose in Fmoc SPPS, offering robust protection that is removed during the final TFA cleavage.[1]

  • Potential for Aggregation: While this octapeptide is relatively short, sequences containing hydrophobic residues like Leucine and Proline can sometimes be prone to aggregation on the solid support.[9][10] This can hinder reagent access and lead to incomplete reactions. Careful monitoring and potential use of aggregation-disrupting techniques may be necessary.

Materials and Reagents

Solid Support

The choice of resin is dictated by the desired C-terminal functionality. For a peptide with a C-terminal carboxylic acid, Wang resin or 2-chlorotrityl chloride resin are suitable choices.[11][12] For a C-terminal amide, a Rink amide resin is the standard.[11][12] For this protocol, we will assume the synthesis of the peptide with a C-terminal amide and will therefore utilize a Rink Amide resin .

Resin TypeC-Terminal FunctionalityKey Advantage
Wang ResinCarboxylic AcidGood stability and swelling properties.[12]
2-Chlorotrityl Chloride ResinCarboxylic AcidAcid-sensitive linker allows for mild cleavage conditions.[11]
Rink Amide Resin Amide Standard for producing peptide amides with TFA cleavage.[11][12]
Protected Amino Acids

The following Fmoc-protected amino acids with appropriate side-chain protection are required:

Amino AcidDerivativeRationale for Side-Chain Protection
LeucineFmoc-Leu-OHNo side-chain protection needed.
MethionineFmoc-Met-OHThioether side chain is typically left unprotected.[7]
TyrosineFmoc-Tyr(tBu)-OHtert-Butyl ether prevents acylation of the hydroxyl group.[1]
ProlineFmoc-Pro-OHNo side-chain protection needed.[8]
ThreonineFmoc-Thr(tBu)-OHtert-Butyl ether prevents acylation of the hydroxyl group.[1]
LysineFmoc-Lys(Boc)-OHtert-Butyloxycarbonyl protects the ε-amino group.[1]
Reagents
ReagentPurpose
N,N-Dimethylformamide (DMF)Primary solvent for washing and reactions.[11]
Dichloromethane (DCM)Solvent for resin swelling and washing.[8]
PiperidineBase for Fmoc deprotection (typically 20% v/v in DMF).[4][13]
N,N'-Diisopropylcarbodiimide (DIC)Carbodiimide coupling reagent.[14]
1-Hydroxybenzotriazole (HOBt) or Oxyma PureRacemization suppressant and coupling additive.[14][15]
N,N-Diisopropylethylamine (DIPEA)Base for activation and coupling.[16]
Trifluoroacetic Acid (TFA)For final cleavage and side-chain deprotection.[4]
Triisopropylsilane (TIS)Scavenger to trap reactive carbocations during cleavage.[12]
1,2-Ethanedithiol (EDT)Scavenger, particularly for protecting Met and Cys.[10]
WaterScavenger.[10]
Diethyl ether (cold)For precipitation of the cleaved peptide.[17]

Experimental Protocols

General Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the sequence.

Fmoc_SPPS_Cycle Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC/HOBt) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle for next AA Wash2->Repeat If not final AA Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Cleavage If final AA Repeat->Deprotection Purification Purification (HPLC) Final_Cleavage->Purification

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

Step-by-Step Protocol (0.1 mmol scale)
1. Resin Preparation and First Amino Acid Loading

If starting with a pre-loaded resin (e.g., Fmoc-Lys(Boc)-Wang resin), proceed to step 2. If starting with a plain Rink Amide resin, the first amino acid (Fmoc-Lys(Boc)-OH) must be loaded.

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Swell the resin in DMF (5-10 mL) for 30-60 minutes with gentle agitation.[11]

  • Drain the DMF.

  • Couple the first amino acid (Fmoc-Lys(Boc)-OH) using standard coupling procedures (see step 4). A double coupling is recommended for the first amino acid to ensure high loading efficiency.

2. Fmoc Deprotection
  • Add 5 mL of 20% piperidine in DMF to the resin.[4]

  • Agitate for 3 minutes, then drain.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[13]

  • Drain the solution.

3. Washing
  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Perform intermediate washes with a different solvent like isopropanol (IPA) or DCM to disrupt any potential secondary structures and improve washing efficiency.

4. Amino Acid Coupling
  • In a separate vial, pre-activate the next Fmoc-amino acid (0.4 mmol, 4 equivalents).

  • Dissolve Fmoc-amino acid (e.g., Fmoc-Leu-OH), HOBt (0.4 mmol, 4 eq.), in 2 mL of DMF.

  • Add DIC (0.4 mmol, 4 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate for 1-2 hours.[12] The coupling time may need to be extended for sterically hindered amino acids or difficult couplings.[17]

5. Monitoring the Coupling Reaction (Optional but Recommended)

The completion of the coupling reaction can be monitored using the Kaiser test (ninhydrin test).[17] A small sample of resin beads is taken and tested. A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow or colorless result indicates a complete reaction.[17] If the test is positive, a second coupling (double coupling) should be performed.[17]

6. Repeat Synthesis Cycle

Repeat steps 2-5 for each subsequent amino acid in the sequence: Leu, Tyr(tBu), Thr(tBu), Pro, Tyr(tBu), Met, and finally Leu.

Special Considerations for Difficult Couplings: The Pro-Thr Junction

The coupling of Threonine to Proline can sometimes be slow due to the steric hindrance of both residues. If monitoring indicates incomplete coupling, consider the following strategies:

  • Use of stronger coupling reagents: Reagents like HBTU, HATU, or COMU can be more effective for difficult couplings.[17][18][19]

  • Extended coupling times: Increasing the reaction time can help drive the reaction to completion.[17]

  • Elevated temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve reaction kinetics, but care must be taken to avoid side reactions.[9][17]

Final Cleavage and Deprotection

Due to the presence of Methionine and Tyrosine, a specific cleavage cocktail with scavengers is essential to prevent side reactions.[6][20]

Cleavage_Process Start Peptide-Resin (Fully Protected) Cleavage Add Cleavage Cocktail (TFA/TIS/EDT/H2O) Start->Cleavage Reaction Incubate 2-3 hours at Room Temperature Cleavage->Reaction Filtration Filter to separate Resin Reaction->Filtration Precipitation Precipitate Peptide in cold Diethyl Ether Filtration->Precipitation Isolation Centrifuge and Wash Peptide Pellet Precipitation->Isolation Drying Dry Crude Peptide under Vacuum Isolation->Drying Purification Purification (HPLC) Drying->Purification

Caption: Workflow for peptide cleavage and isolation.

Cleavage Cocktail (Reagent K is a good starting point): [21][22]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Protocol:

  • After the final Fmoc deprotection and washing of the N-terminal Leucine, wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.[23]

  • Filter the cleavage mixture away from the resin beads into a collection tube.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.[17]

  • A white precipitate of the crude peptide should form. Store at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis

Purification

The crude peptide will contain deletion sequences and products of side reactions, necessitating purification.[24][25]

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for peptide purification.[25][26] A C18 column is typically used with a gradient of water and acetonitrile, both containing a small amount of TFA (e.g., 0.1%).[25]

Analysis

The purity and identity of the final peptide must be confirmed.[24]

  • Analytical HPLC: This is used to determine the purity of the final product by integrating the peak area of the target peptide relative to impurities.[24][27]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized peptide, verifying its identity.[24][28] Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool that combines separation and identification.[28]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield Incomplete coupling or deprotection; Peptide aggregation.[17]Use stronger coupling reagents; Double couple; Monitor reactions with Kaiser test; Use aggregation-disrupting solvents or chaotropic salts.[9][17][29]
Deletion Sequences Incomplete Fmoc deprotection or coupling.[17]Ensure sufficient deprotection time; Use fresh piperidine solution; Double couple difficult residues.
Methionine Oxidation Oxidation during cleavage.[6]Use a cleavage cocktail with effective scavengers like EDT and thioanisole; Consider using Fmoc-Met(O)-OH and reducing it post-synthesis.[20][30]
Aggregation Hydrophobic nature of the peptide sequence.[9]Synthesize at elevated temperature; Use N-methylpyrrolidone (NMP) as a solvent; Incorporate backbone protection strategies (e.g., pseudoprolines) if the problem is severe.[9][10]

Conclusion

The Fmoc-based solid-phase synthesis of Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys is a manageable process with careful attention to the specific chemical properties of the constituent amino acids. By selecting the appropriate resin, protecting groups, and coupling reagents, and by employing a robust cleavage strategy that mitigates side reactions, high-purity peptide can be successfully obtained. The protocols and strategies outlined in this application note provide a solid foundation for the synthesis of this octapeptide and serve as a guide for tackling more complex peptide targets.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). University of California, Irvine.
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Synpeptide.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Application Notes and Protocols for Fmoc/tBu Solid-Phase Peptide Synthesis of Complex Peptides. BenchChem.
  • Learn important facts about Peptide Quality & Purity. JPT Peptide Technologies.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc.
  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. (2023). ACS Omega.
  • Synthesis of Peptides Containing Proline Analogues. Science of Synthesis.
  • Analytical method development for synthetic peptide for purity and impurities content by UHPLC. (2023). Almac Group.
  • Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs.
  • Peptide Purification and Product Analysis. AltaBioscience.
  • Step-by-step guide to peptide synthesis and manufacturing: From discovery to production. (2025). Pharma Manufacturing.
  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin.
  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Altern
  • How to handle peptides th
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • Fmoc Amino Acids for SPPS. (2024). AltaBioscience.
  • General strategy for Fmoc/tBu-based solid-phase peptide synthesis...
  • A cleavage cocktail for methionine-containing peptides. PubMed.
  • A Technical Guide to Starting Materials for Proline-Rich Peptide Synthesis. BenchChem.
  • Why Fmoc-Protected Amino Acids Domin
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis. (2020). Digital.CSIC.
  • Novabiochem® Coupling reagents. Merck.
  • Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
  • Peptide Synthesis. (2025). Bio-protocol.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.org.
  • Synthesis of conformationally diverse peptides to control peptide structure and function and investigation of unique serine/threonine phosphorylation effects on peptide conform
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • A cleavage cocktail for methionine-containing peptides. Academia.edu.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1. CSBio.
  • Advances in Fmoc solid‐phase peptide synthesis. PMC.
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (2013).
  • Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
  • Guide to Solid Phase Peptide Synthesis. AAPPTEC.
  • An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis. BenchChem.
  • Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggreg
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • Coupling Reagents. Aapptec Peptides.
  • The reduction of oxidized methionine residues in peptide thioesters with NH4I?Me2S.
  • Optimizing Peptide Coupling: Key Techniques. Cymit.
  • Chemical Synthesis of Peptides and Proteins: Solid Support. University of California, Irvine.

Sources

Method

handling precautions for methionine-containing peptides like LMYPTYLK

Application Note: Handling Precautions and Protocols for Methionine-Containing Peptides Case Study Model: LMYPTYLK (Hydrophobic 8-mer) Abstract This guide provides a rigorous technical framework for the storage, solubili...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling Precautions and Protocols for Methionine-Containing Peptides Case Study Model: LMYPTYLK (Hydrophobic 8-mer)

Abstract

This guide provides a rigorous technical framework for the storage, solubilization, and quality control of methionine (Met)-containing peptides. Using the octapeptide LMYPTYLK as a case study, we address the dual challenges of hydrophobicity-driven aggregation and methionine oxidation . We define a "Zero-Oxidation" workflow utilizing inert gas blanketing, scavenger-assisted solubilization, and LC-MS validation to ensure experimental reproducibility in drug development and immunological research.

Molecule Analysis: The LMYPTYLK Challenge

To handle a peptide effectively, one must first profile its physicochemical risks.

Sequence: Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys (LMYPTYLK) Properties:

  • Methionine (Position 2): The primary stability risk. The thioether side chain is highly susceptible to reactive oxygen species (ROS), converting to Methionine Sulfoxide (Met(O)).[1]

  • Hydrophobicity: 75% of residues (L, M, Y, P, Y, L) are hydrophobic.

  • Solubility Prediction: High risk of aggregation in aqueous buffers.

  • Isoelectric Point (pI): ~8.5 (due to C-term Lysine). Net charge at pH 7.4 is near neutral (+1 / -1), further reducing aqueous solubility.

Risk Assessment: The combination of high hydrophobicity (requiring organic solvents) and Methionine (sensitive to oxidants often found in organic solvents) creates a "Solubility Paradox." Standard protocols using DMSO can accelerate oxidation if not managed correctly.

Mechanism of Failure: Methionine Oxidation

Methionine oxidation is the most common cause of "silent" experimental failure. It alters the peptide's hydrophobicity and can destroy binding affinity (e.g., MHC binding or antibody recognition).

The Pathway:

  • Native Met: Hydrophobic Thioether (-S-).

  • Oxidation (Stage 1): Addition of oxygen to form Methionine Sulfoxide (Met-O). Mass shift: +16 Da . This is often reversible with enzymes but difficult to reverse chemically in mild conditions.

  • Oxidation (Stage 2): Further oxidation to Methionine Sulfone (Met-O2). Mass shift: +32 Da . Irreversible.

MetOxidation cluster_prevention Prevention Strategy Native Native Methionine (Thioether -S-) Bioactive Sulfoxide Methionine Sulfoxide (Met-O) +16 Da | Polar Shift Native->Sulfoxide Oxidation (+O) ROS ROS / O2 / Light Sulfone Methionine Sulfone (Met-O2) +32 Da | Irreversible Sulfoxide->Sulfone Strong Oxidation Argon Argon Blanket Degas Degassed Solvents

Figure 1: The stepwise oxidation pathway of Methionine. Stage 1 (Sulfoxide) is the most common artifact in stored peptides.

Protocol 1: Storage and Handling

Objective: Prevent atmospheric oxidation and moisture-induced hydrolysis before the peptide is even dissolved.

ParameterStandard Practice (Risky)Required Protocol (Safe)
Temperature -20°C-20°C or -80°C (Long term)
Atmosphere Air in vialArgon or Nitrogen backfill after every use.
Container Clear plastic tubesAmber glass or opaque plastic (Light catalyzes oxidation).
Equilibration Open immediatelyWait 30 mins at Room Temp before opening (Prevents condensation).

Handling Workflow:

  • Remove vial from freezer.

  • Place in a desiccator; allow to warm to Room Temperature (RT) for 30–60 minutes. Crucial: Opening a cold vial condenses atmospheric water, accelerating degradation.

  • Work quickly. If weighing, flush the stock vial with Argon gas before re-sealing.

Protocol 2: The "Zero-Oxidation" Solubilization Strategy

Objective: Dissolve the hydrophobic LMYPTYLK without triggering oxidation. The Conflict: LMYPTYLK requires organic solvents (DMSO/DMF) to dissolve, but industrial-grade DMSO often contains dissolved oxygen and peroxides.

Reagents:

  • Solvent A: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl Sulfoxide) - High Purity Grade.

  • Solvent B: Degassed ultrapure water (Milli-Q).

  • Reducing Agent (Optional but Recommended): TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

  • Scavenger (Alternative): Free L-Methionine (reagent grade).

Step-by-Step Protocol:

Step 1: Solvent Preparation (Degassing)

  • Sonicate Solvent A and Solvent B for 10 minutes under vacuum or purge with Helium/Argon for 5 minutes. This removes dissolved oxygen.

Step 2: The "Scavenger" Technique (Highly Recommended)

  • Why? If you cannot use reducing agents like DTT (e.g., in binding assays), use a "sacrificial" scavenger.

  • Add 1–5 mM free L-Methionine to your buffer. Any oxidants present will attack the free Met in solution before attacking the Met in your valuable peptide.

Step 3: Initial Dissolution (Organic Phase) [2]

  • Add degassed DMF or DMSO dropwise to the peptide powder.

  • Aim for a high concentration (e.g., 10–20 mg/mL) initially.

  • Note for LMYPTYLK: Due to high hydrophobicity, it may require 100% organic solvent to fully solubilize before dilution.

Step 4: Dilution (Aqueous Phase)

  • Slowly add the peptide/solvent mix to your aqueous buffer (vortexing rapidly).

  • Target: Final organic solvent concentration should be <5% (or as tolerated by your assay).

Solubilization Start Lyophilized LMYPTYLK Check Check Assay Compatibility Start->Check Branch1 Can use Reducing Agents? Check->Branch1 YesRed Add TCEP or DTT (1-5 mM) Branch1->YesRed Yes NoRed Add Scavenger: Free L-Methionine (5 mM) Branch1->NoRed No (e.g. metal binding) Solvent Dissolve in Degassed DMF or DMSO YesRed->Solvent NoRed->Solvent Dilute Dilute with Water/Buffer (Keep Organic <5%) Solvent->Dilute

Figure 2: Decision tree for solubilizing Met-containing peptides based on assay compatibility.

Protocol 3: Quality Control & Validation (LC-MS)

Objective: Confirm the peptide is intact and free of +16 Da oxidation products.

Method: LC-MS (ESI-TOF or Orbitrap). Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Analysis Steps:

  • Calculate Theoretical Mass:

    • LMYPTYLK Monoisotopic Mass: ~1011.5 Da (Check exact mass based on specific isotope weights).

  • Search for Impurities:

    • Target: [M+H]+ and [M+2H]2+.

    • Oxidation Marker: Look for peaks at Mass + 16 Da .[1]

    • Threshold: If Met-Ox > 5%, the batch is compromised for sensitive K_d or kinetic assays.

Troubleshooting Artifacts:

  • False Positives: Electrospray ionization (ESI) can induce oxidation during analysis.[3]

  • Validation: If +16 Da is seen, lower the ESI voltage or add a scavenger to the LC vial to confirm if it's real sample oxidation or an artifact.

References

  • Methionine Oxidation Mechanisms

    • Li, S., et al. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering.

  • Peptide Solubilization Guidelines

    • Thermo Fisher Scientific.[4] Peptide Handling and Solubility Guidelines.

  • LC-MS Detection of Oxidation

    • Vlasak, J., & Ionescu, R. (2011). Heterogeneity of Monoclonal Antibodies Revealed by Charge-Sensitive Methods. Current Pharmaceutical Biotechnology.

  • Prevention Strategies (Scavengers)

    • Levine, R. L., et al. (1996). Methionine residues as endogenous antioxidants in proteins. Proceedings of the National Academy of Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

preventing methionine oxidation in H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH

Technical Support Center: Peptide Stability & Chemistry Division Subject: Prevention of Methionine Oxidation in H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH Ticket ID: MET-OX-8MER-001 Executive Summary You are working with the o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Peptide Stability & Chemistry Division Subject: Prevention of Methionine Oxidation in H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH Ticket ID: MET-OX-8MER-001

Executive Summary

You are working with the octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH . This sequence presents a specific stability challenge: the Methionine (Met) residue at position 2 is highly susceptible to oxidation, converting to Methionine Sulfoxide (Met(O)) .

This oxidation event adds +16 Da to your mass, increases polarity (shifting HPLC retention), and often ablates biological activity by altering the peptide's hydrophobic face. Furthermore, the presence of two Tyrosine (Tyr) residues (positions 3, 6) and a C-terminal Lysine (Lys) creates secondary risks for oxidative cross-linking and aggregation.

This guide provides a self-validating protocol to prevent, detect, and reverse this degradation.

Module 1: Synthesis & Cleavage (The Root Cause)

Most methionine oxidation occurs not during storage, but during the acidic cleavage from the resin.[1]

The Problem: During TFA cleavage, the removal of protecting groups (like Trityl or Boc) generates reactive carbocations.[2] Without adequate scavengers, these carbocations attack the sulfur atom of Methionine.

Protocol: The "Reagent H" Strategy Do not use standard cleavage cocktails (like 95% TFA / 2.5% Water / 2.5% TIS) for this peptide. You must use a cocktail specifically designed to reduce Met(O) in situ.

Recommended Cocktail (Reagent H variant):

Component Percentage Function
TFA 81% Cleavage & Deprotection
Phenol 5% Scavenger (Tyr protection)
Thioanisole 5% Accelerates removal of Pbf/Pmc (if Arg present) & protects Met
1,2-Ethanedithiol (EDT) 2.5% Critical: High-affinity sulfur scavenger
Water 3% Scavenger for t-butyl cations
Dimethylsulfide (DMS) 2% Reduces Met(O) back to Met

| Ammonium Iodide (NH₄I) | 1.5% | Catalyst for reduction of Met(O) |

Operational Steps:

  • Chill: Pre-cool the cleavage cocktail to 0°C before adding to the resin.

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.

  • Reaction: Allow cleavage to proceed for 2–3 hours. The NH₄I/DMS system actively reverses any oxidation that occurs during the process.

  • Precipitation: Use ice-cold diethyl ether. Crucial: The ether must be peroxide-free.[3] Test your ether with peroxide strips; if positive, do not use it, as it will instantly oxidize the Met.

Module 2: Storage & Solubilization (The Daily Grind)

Once purified, the peptide is vulnerable to dissolved oxygen in buffers.

Q: How do I store the lyophilized powder?

  • Temp: -20°C or -80°C.

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccant: Essential. Moisture facilitates oxidative pathways.

Q: I need to solubilize it for an assay. What is the protocol? The "Degas & Decoy" Protocol:

  • Degas Solvents: Sonicate your buffer/water under vacuum for 15 minutes or sparge with Helium for 5 minutes to remove dissolved oxygen.

  • pH Control: Maintain pH < 7.0 if possible. Methionine oxidation is faster at basic pH.

    • Note: Your peptide contains Lysine (pKa ~10.5). At pH < 7, Lys is protonated (

      
      ), which is stable.
      
  • Additives (The Decoy):

    • Add Methionine (free amino acid) at 1–5 mM to your buffer. The free Met acts as a "decoy," scavenging ROS (Reactive Oxygen Species) before they hit your peptide.

    • Alternatively, use 0.1% Ascorbic Acid or DTT (if your assay tolerates reducing agents).

Module 3: Analytical Validation (The Proof)

How do you prove your peptide is intact? You must distinguish Met from Met(O).

The Diagnostic Shift:

  • Mass Spec: Met(O) results in a mass shift of +16 Da .[4][5]

  • HPLC/UPLC: Met(O) is more polar than native Met.[6]

    • Result: The oxidized impurity will elute earlier (smaller Retention Time,

      
      ) than the main peak on a C18 column.
      

Troubleshooting Workflow (Decision Tree):

AnalyticalWorkflow Sample Peptide Sample (H-Leu-Met-Tyr...) LCMS Run LC-MS (C18 Column) Sample->LCMS Analysis Analyze Main Peak LCMS->Analysis CheckMass Mass Shift? Analysis->CheckMass CheckRT Retention Time Shift? CheckMass->CheckRT +16 Da detected Intact VALIDATED: Native Peptide (Target Mass) CheckMass->Intact No shift Oxidized DETECTED: Met-Sulfoxide (+16 Da, Earlier Elution) CheckRT->Oxidized Elutes Earlier (Pre-peak) CheckRT->Intact Normal Elution Action1 Action: Reduce with NH4I / DMS or Re-synthesize Oxidized->Action1 Action2 Action: Proceed to Biological Assay Intact->Action2

Figure 1: Analytical decision matrix for validating Methionine integrity via LC-MS.

Visualizing the Mechanism

Understanding why oxidation happens allows you to predict failure points.

MetOxidationMechanism ROS Reactive Oxygen Species (Peroxides, Dissolved O2) Met Native Methionine (Hydrophobic) ROS->Met Nucleophilic Attack MetO Methionine Sulfoxide (Hydrophilic / +16Da) Met->MetO Oxidation Scavengers PREVENTION: Thioanisole / EDT Scavengers->ROS Intercepts InertGas PREVENTION: Argon / N2 Overlay InertGas->ROS Displaces

Figure 2: Mechanistic pathway of Methionine oxidation and interception points.

Frequently Asked Questions (FAQ)

Q: My peptide has two Tyrosines (Tyr). Should I worry about them? A: Yes, but secondary to Methionine. Tyrosine can undergo oxidative cross-linking (forming dityrosine) or nitration. However, Met is the "canary in the coal mine"—it usually oxidizes first. If you protect the Met, you generally protect the Tyr. Avoid high pH (>8.0) to minimize Tyr ionization and reactivity.

Q: Can I just use DTT to keep it reduced? A: Yes, Dithiothreitol (DTT) is effective, but it breaks disulfide bonds. Since your sequence (L-M-Y-P-T-Y-L-K) contains no Cysteine (Cys) , you do not have disulfide bridges to worry about. Therefore, adding 1 mM DTT to your assay buffer is a safe and highly effective stabilizer.

Q: I see a peak at +32 Da. What is that? A: That is likely Methionine Sulfone .

  • Met → Met-Sulfoxide (+16 Da) [Reversible]

  • Met-Sulfoxide → Met-Sulfone (+32 Da) [Irreversible] If you see +32 Da, your oxidation is severe and cannot be chemically reversed. Discard the sample.

References

  • Methionine Oxidation Mechanism & Prevention Schöneich, C. (2005). Methionine oxidation by reactive oxygen species: reaction mechanisms and relevance to Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.

  • Cleavage Cocktails (Reagent H) Hackett, F. C., & Albericio, F. (2002). Cleavage Cocktails for Fmoc-Solid Phase Peptide Synthesis. In Solid-Phase Synthesis: A Practical Guide.

  • LC-MS Detection of Met Oxidation Ghesquière, B., & Gevaert, K. (2014). Proteomics methods to study methionine oxidation. Mass Spectrometry Reviews.

  • Peptide Stability Guidelines Sigma-Aldrich Technical Guide. Handling and Storage of Synthetic Peptides.

Sources

Optimization

troubleshooting solubility issues with LMYPTYLK peptide

Technical Support Center: Troubleshooting LMYPTYLK Peptide Solubility Welcome to the Technical Support Center. The LMYPTYLK peptide (also known as the VIP Receptor-Binding Inhibitor L-8-K) presents unique solubilization...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting LMYPTYLK Peptide Solubility

Welcome to the Technical Support Center. The LMYPTYLK peptide (also known as the VIP Receptor-Binding Inhibitor L-8-K) presents unique solubilization challenges due to its specific sequence and amino acid properties[1],[2]. This guide provides researchers and drug development professionals with an in-depth, self-validating troubleshooting framework to achieve complete dissolution without compromising the peptide's structural or functional integrity.

Physicochemical Profiling of LMYPTYLK

Before attempting solubilization, it is critical to understand the causality behind the peptide's behavior. The table below summarizes the quantitative data and physicochemical properties that dictate its solubility profile.

PropertyValueMechanistic Impact
Sequence L-M-Y-P-T-Y-L-KDetermines overall polarity, charge, and solvent compatibility[2].
Molecular Weight 1028.3 DaShort length prevents complex secondary structure aggregation, but allows strong localized hydrophobic effects[2].
Hydrophobicity 75%6 of 8 residues (L, M, Y, P, Y, L) are highly hydrophobic. This strongly drives aqueous insolubility[3],[4].
Net Charge +1 to +2 (Basic)The presence of Lysine (K) and the N-terminus provides a positive charge at physiological pH, favoring acidic solvents[5],[6].
Oxidation Risk HighContains Methionine (M), which is highly susceptible to rapid oxidation by certain organic solvents[7],[3].

Troubleshooting FAQs

Q1: Why does my LMYPTYLK peptide form a cloudy suspension when I add water or PBS? Expert Insight: While LMYPTYLK is a basic peptide (net positive charge), which typically favors aqueous solubility, the overriding factor is its extreme hydrophobicity (75%)[4]. In aqueous buffers like PBS, the hydrophobic side chains (Leucine, Tyrosine, Proline, Methionine) aggregate to minimize contact with water, forming a cloudy, insoluble suspension[7].

Q2: Standard guidelines suggest using DMSO for hydrophobic peptides. Should I use DMSO for LMYPTYLK? Expert Insight:No. While DMSO is the default organic solvent for peptides with >50% hydrophobic residues, LMYPTYLK contains a Methionine (M) residue[7],[2]. Methionine is highly susceptible to oxidation. Prolonged exposure to DMSO—especially in concentrated stock solutions—will oxidize the thioether side chain to methionine sulfoxide, destroying the peptide's biological activity[7],[3]. Solution: You must 3 or Acetonitrile (ACN) for stock solutions[3],[4].

Q3: Since it is a basic peptide, will adding acetic acid help? Expert Insight: Yes, as a first-line aqueous approach. Adding 10-20% acetic acid protonates the basic Lysine and the N-terminus completely, maximizing electrostatic repulsion between peptide molecules[3],[5]. However, due to the 75% hydrophobic content, acetic acid alone may still be insufficient, necessitating a transition to DMF[4].

Q4: How do I know if my peptide is fully dissolved? Expert Insight: A properly solubilized peptide will result in a completely transparent, particle-free solution[4]. If the solution exhibits any turbidity or opalescence when held up to the light, micro-aggregates are still present, and the concentration of your working solution will be inaccurate[4].

Experimental Protocol: Step-by-Step Solubilization

Trustworthiness & Self-Validation: Always test solubility on a small aliquot (e.g., 1 mg) before committing your entire batch[5].

Phase 1: The Acidic Aqueous Attempt

  • Equilibrate: Allow the lyophilized LMYPTYLK vial to reach room temperature in a desiccator to prevent condensation moisture from degrading the peptide.

  • Centrifuge: Spin the vial at 10,000 x g for 3 minutes to ensure all powder is at the bottom of the tube[4].

  • Acidify: Add a small volume of 10-20% sterile Acetic Acid to achieve a concentration of 1-2 mg/mL[3],[5].

  • Agitate: Vortex gently. Sonicate the mixture on ice for 3 cycles of 10 seconds each to disrupt aggregates[4].

  • Evaluate: If the solution is crystal clear, proceed to Phase 3. If it remains cloudy, proceed immediately to Phase 2.

Phase 2: Organic Solvent Rescue (Met-Safe)

  • Lyophilize (Optional but recommended): If the volume of acetic acid is too high, freeze-dry the peptide to remove the aqueous solvent[4].

  • Add DMF: Add a minimal volume of Dimethylformamide (DMF) to dissolve the peptide[3]. Do not use DMSO[7].

  • Sonicate: Sonicate briefly on ice. Gentle warming (<40°C) can be applied if precipitation persists, but avoid excessive heat[4].

Phase 3: Dilution for Assays

  • Buffer Addition: Once completely dissolved in DMF (or acetic acid), add your target aqueous assay buffer (e.g., PBS pH 7.4) dropwise with continuous gentle agitation[7].

  • Final Concentration: Ensure the final concentration of DMF in your working assay is ≤1% (v/v) to prevent cellular toxicity in downstream biological systems[3].

Solubilization Workflow Diagram

G Start LMYPTYLK Peptide (Lyophilized Powder) Test Test small aliquot in 10-20% Acetic Acid Start->Test Check1 Is solution clear? Test->Check1 Dilute Dilute with Assay Buffer (Dropwise, pH 7.4) Check1->Dilute Yes Fail1 Cloudy Suspension (Hydrophobic Aggregation) Check1->Fail1 No Final Working Solution (≤1% DMF final) Dilute->Final Organic Add minimal volume DMF (AVOID DMSO due to Met) Fail1->Organic Check2 Is solution clear? Organic->Check2 Check2->Dilute Yes Sonicate Sonicate 3x 10s on ice Gentle warming (<40°C) Check2->Sonicate No Sonicate->Check2

Figure 1: Decision-tree workflow for LMYPTYLK solubilization, prioritizing Met-safe solvents.

References

  • Peptide Synthetics. "Approaches to Peptide Solubilisation." [Link]

  • JPT Peptide Technologies. "Peptide Solubilization."[Link]

  • SB-Peptide. "Peptide Solubility Guidelines - How to solubilize a peptide." [Link]

  • QYAOBIO. "VIP Receptor-Binding Inhibitor L-8-K." [Link]

  • Elabscience. "VIP Receptor-Binding Inhibitor L-8-K."[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Retention Time &amp; Peak Shape Optimization for LMYPTYLK

Welcome to the Technical Support Center for peptide chromatography. This guide is specifically engineered for researchers and drug development professionals working with the octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide chromatography. This guide is specifically engineered for researchers and drug development professionals working with the octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK) .

Due to its specific amino acid sequence, this peptide presents a "trifecta" of chromatographic challenges: a highly oxidizable residue (Methionine), a conformationally restrictive residue (Proline), and basic moieties (a free N-terminus and a C-terminal Lysine). This guide provides field-proven, mechanistically grounded solutions to optimize your reversed-phase high-performance liquid chromatography (RP-HPLC) workflows.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why does my peptide elute as a split peak or a very broad band at room temperature?

The Causality: This is a classic manifestation of peptidyl-prolyl cis-trans isomerization [1]. Unlike other peptide bonds which are strictly trans, the bond preceding Proline (Tyr-Pro in this sequence) has a relatively low energy barrier for rotation. In solution, the peptide exists as an equilibrium of cis and trans conformers. Because these conformers have different hydrophobic surface areas and hydrodynamic radii, they interact differently with the C18 stationary phase. At room temperature, the rate of interconversion between cis and trans states is similar to the timescale of the chromatographic separation, resulting in peak splitting or severe band broadening.

The Solution: Elevate the column compartment temperature to 50°C – 60°C. Adding thermal energy accelerates the interconversion rate. When the interconversion becomes significantly faster than the chromatographic separation, the column "sees" a single, time-averaged conformation, causing the split peaks to coalesce into a single, sharp peak[1].

Q2: I am observing an early-eluting impurity peak that grows larger over time. What is it, and how do I prevent it?

The Causality: This is Methionine Oxidation [2]. The sulfur atom in the hydrophobic thioether side chain of Methionine (Met) is highly nucleophilic. It readily reacts with dissolved oxygen, trace heavy metals, or peroxides in your mobile phase to form Methionine sulfoxide (MetO). Because the sulfoxide group is significantly more polar and hydrophilic than the native thioether, the oxidized peptide (L-MetO-YPTYLK) has a weaker affinity for the hydrophobic stationary phase and elutes earlier than the native peptide.

The Solution:

  • Mobile Phase: Use freshly prepared, thoroughly degassed high-purity solvents.

  • Sample Prep: Store the peptide lyophilized or at -80°C. If oxidation has already occurred during sample preparation, you can treat the sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to injection to reduce MetO back to Met.

Q3: Why is my retention time unstable, and why does the peak exhibit severe tailing?

The Causality: This is caused by secondary electrostatic interactions with residual silanols [3]. LMYPTYLK contains two basic sites: the free N-terminus (Leu) and the C-terminal Lysine side chain (pKa ~10.5). Under standard acidic HPLC conditions, these sites carry a net positive charge (+2). If your mobile phase pH is not sufficiently low, residual silanol groups (Si-OH) on the silica-based stationary phase become ionized (Si-O⁻). The positively charged peptide strongly binds to these negatively charged silanols, causing severe peak tailing and unpredictable retention times.

The Solution: Use an aggressively end-capped C18 column and optimize your ion-pairing agent. Switch from Formic Acid to 0.1% – 0.2% Trifluoroacetic Acid (TFA) [4]. TFA serves a dual purpose: its low pKa (~0.23) drops the mobile phase pH to ~2.0, ensuring all silanols are fully protonated (neutralized). Furthermore, the hydrophobic trifluoroacetate anion (CF₃COO⁻) forms a strong ion pair with the basic Lysine and N-terminus, shielding them from the silica surface and increasing overall retention.

Part 2: Quantitative Data & Parameter Optimization

To illustrate the causality of the adjustments discussed above, the following table summarizes the expected quantitative shifts in chromatographic performance when optimizing the method for LMYPTYLK.

Chromatographic ParameterSub-Optimal ConditionOptimized ConditionExpected Result on LMYPTYLK
Column Temperature 25°C (Room Temp)60°C Peak width reduces by >50%; split doublet coalesces into a single sharp peak.
Acid Modifier 0.1% Formic Acid0.15% TFA Tailing factor (Tf) drops from >2.0 to <1.2; Retention Time (RT) increases due to strong ion-pairing.
Sample Handling Stored in solution (4°C)Freshly degassed / DTT treated Early-eluting MetO impurity peak area reduces from ~15% to <1%.
Stationary Phase Standard C18End-capped C18 Elimination of secondary electrostatic interactions; highly reproducible RT.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, follow this self-validating workflow. Every step includes a built-in verification mechanism.

Phase 1: System Preparation & Mobile Phase Formulation

  • Aqueous Mobile Phase (A): Add exactly 1.5 mL of MS-grade TFA to 1000 mL of ultra-pure water (18.2 MΩ·cm). Sonicate and vacuum-degas for 15 minutes to remove dissolved oxygen (preventing Met oxidation).

  • Organic Mobile Phase (B): Add exactly 1.5 mL of MS-grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Column Selection: Install a fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3 µm, 120 Å).

  • Thermal Equilibration: Set the column oven to 60°C . Validation: Allow 30 minutes for the column to reach thermal equilibrium to ensure stable cis-trans proline interconversion kinetics.

Phase 2: System Suitability Test (SST)

  • Prepare a 1 mg/mL standard solution of LMYPTYLK in 95% A / 5% B.

  • Run a linear gradient from 5% B to 60% B over 20 minutes at 1.0 mL/min.

  • Self-Validation Check: Analyze the chromatogram.

    • Criterion 1: The tailing factor (Tf) must be ≤ 1.5. If Tf > 1.5, increase TFA concentration to 0.2% to better mask silanols[4].

    • Criterion 2: The peak must be singular and symmetrical. If a shoulder appears, verify the column oven has accurately reached 60°C.

Phase 3: Oxidation Monitoring

  • Inject an aged sample of LMYPTYLK (left at room temperature for 48 hours).

  • Self-Validation Check: You should observe two distinct peaks. The early eluting peak is the Met-Sulfoxide (MetO) variant[2]. Calculate the resolution (Rs) between the MetO peak and the native peptide peak. Rs must be ≥ 2.0 to ensure accurate quantification of oxidation impurities during your actual experimental runs.

Part 4: Mechanistic Visualizations

The following diagrams map the logical relationships and molecular pathways dictating the chromatographic behavior of LMYPTYLK.

ProlineIsomerization cluster_0 Sub-Ambient / Room Temp (<25°C) cluster_1 Elevated Temperature (>50°C) Cis Cis-Proline Conformer (Compact) Result1 Peak Splitting / Severe Broadening Cis->Result1 Elutes at RT 1 Trans Trans-Proline Conformer (Extended) Trans->Result1 Elutes at RT 2 FastEq Rapid Cis-Trans Interconversion Result1->FastEq Apply Heat (Overcomes Rotational Barrier) Result2 Coalescence: Single Sharp Peak FastEq->Result2 Time-Averaged Conformation

Fig 1: Thermodynamic mitigation of Proline cis-trans isomerization in RP-HPLC.

MetOxidation Native Native Peptide (LMYPTYLK) Hydrophobic Thioether ROS Oxidative Stress (e.g., Dissolved O2, H2O2) Native->ROS Exposure RP_HPLC Reversed-Phase C18 Column (Hydrophobic Interaction) Native->RP_HPLC Strong Binding Oxidized Oxidized Peptide (L-MetO-YPTYLK) Hydrophilic Sulfoxide ROS->Oxidized Oxidation of Met Oxidized->RP_HPLC Weak Binding Native_Peak Main Product Peak (Later Retention Time) RP_HPLC->Native_Peak Ox_Peak Impurity Peak (Early Retention Time) RP_HPLC->Ox_Peak

Fig 2: Mechanistic pathway of Methionine oxidation and its chromatographic consequence.

References

  • Monitoring of On-column Methionine Oxidation as Part of a System Suitability Test During UHPLC–MS/MS Peptide Mapping LCGC International[Link][2]

  • Structure Elucidation and Mitigation of Endogenous Interferences in LC-MS-Based Metabolic Profiling of Urine Analytical Chemistry - ACS Publications[Link][1]

  • Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography ResearchGate[Link][3]

  • Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited ResearchGate[Link][4]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of LMYPTYLK

Case Reference: Influenza A Nucleoprotein Epitope (NP 44-52) To: Research Scientists & QA/QC Professionals From: Senior Application Scientist, Peptide Stability Division Subject: Troubleshooting degradation products and...

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: Influenza A Nucleoprotein Epitope (NP 44-52)

To: Research Scientists & QA/QC Professionals From: Senior Application Scientist, Peptide Stability Division Subject: Troubleshooting degradation products and storage anomalies for sequence H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH

System Overview: The Molecule

Before troubleshooting specific failures, you must understand the physicochemical liabilities inherent to this sequence. LMYPTYLK is not an inert string of letters; it is a reactive chemical entity with specific vulnerabilities.

ParameterValueTechnical Implication
Sequence L-M-Y-P-T-Y-L-KHydrophobic Ratio: 50% (Leu, Met, Tyr, Pro). High risk of aggregation.[1]
Isoelectric Point (pI) ~8.6Net positive charge at physiological pH (7.4). Soluble in acidic buffers; risky in basic buffers.
Critical Liability 1 Methionine (Pos 2) High Oxidation Risk. The sulfur atom is a nucleophile prone to reactive oxygen species (ROS).
Critical Liability 2 Tyrosine (Pos 3, 6) Susceptible to oxidative cross-linking (dityrosine) and photo-degradation.[2]
Critical Liability 3 Proline (Pos 4) Induces "kinks" in the backbone. While less prone to N-terminal diketopiperazine (DKP) than position 2 prolines, it disrupts secondary structure, influencing solubility.

Troubleshooting Guide: Diagnostics & Solutions

Issue A: Mass Spectrometry shows a +16 Da or +32 Da shift

Symptom: You observe a "ghost peak" eluting slightly earlier than the main peak in Reverse-Phase HPLC (RP-HPLC), or a mass shift of +16 Da in ESI-MS. Diagnosis: Methionine Oxidation (Met-Sulfoxide formation). [3][4]

The Mechanism: Methionine (Met) is the "canary in the coal mine" for peptide storage. Trace amounts of atmospheric oxygen, peroxides in solvents (especially aged PEG or Tween), or light exposure drive the sulfur atom to form Methionine Sulfoxide (+16 Da). Further oxidation leads to Methionine Sulfone (+32 Da), which is irreversible.

Why it matters: For immunological assays (e.g., ELISpot, Tetramer binding), Met oxidation is catastrophic. The side chain of residue 2 is often buried in the B-pocket of the HLA (MHC) molecule. Adding an oxygen atom changes the polarity and steric bulk, potentially abolishing HLA binding and rendering the peptide biologically "dead" despite looking 90% pure by UV.

The Pathway:

MetOxidation Met Native Methionine (Thioether -S-) MetOx Met-Sulfoxide (+16 Da) (S=O) Met->MetOx Oxidation (Reversible via Reductase) ROS Reactive Oxygen Species (Peroxides/UV/Air) ROS->Met MetSulfone Met-Sulfone (+32 Da) (O=S=O) MetOx->MetSulfone Strong Oxidation (Irreversible) BioActivity Loss of HLA Binding (Assay Failure) MetOx->BioActivity MetSulfone->BioActivity

Figure 1: The stepwise oxidation pathway of Methionine residues during storage.

Protocol: Remediation & Prevention

  • Prevention (The Argon Blanket): Never store LMYPTYLK in solution for >24 hours unless at -80°C. When aliquoting, overlay the vial with inert gas (Argon or Nitrogen) before capping.

  • Solvent Hygiene: Avoid ethers or PEGs in your buffer, as they accumulate peroxides over time.

  • Emergency Fix (Reduction): If you detect Met-Sulfoxide (+16 Da) and must save the sample:

    • Incubate peptide with 10-50 mM Dithiothreitol (DTT) or TCEP at pH 7-8 for 4 hours.

    • Warning: This will reduce any disulfides (not present in this sequence, so safe here) but requires subsequent purification to remove the reducing agent before cell assays.

Issue B: Peptide precipitates or forms a gel upon reconstitution

Symptom: The solution looks cloudy, or the concentration measured by A280 is significantly lower than the theoretical yield. Diagnosis: Hydrophobic Aggregation (Beta-sheet formation).

The Mechanism: LMYPTYLK contains 50% hydrophobic residues. In aqueous buffers (PBS), the hydrophobic side chains (Leu, Tyr, Met) seek to bury themselves away from water, driving the peptide to stack into intermolecular beta-sheets. This is thermodynamically favorable but experimentally disastrous.

Protocol: The "Step-Wise" Solubilization Strategy Do not add PBS directly to the lyophilized powder. The salt ions in PBS shield charges and actually promote aggregation (Salting-out effect).

  • Step 1: Organic Initiation. Dissolve the peptide fully in a minimal volume of 100% DMSO (Dimethyl Sulfoxide).

    • Target: 10-20 mg/mL stock concentration.

    • Why: DMSO solvates the hydrophobic residues and prevents stacking.

  • Step 2: Slow Dilution. Add the aqueous buffer (e.g., water or PBS) to the DMSO solution dropwise with vortexing.

    • Rule: Keep final DMSO concentration <0.1% for cell assays, but ensure the peptide is fully dissolved before this dilution.

Solvent SystemSolubility PredictionRecommended Use
Water (pH 7) Poor / HazyNot recommended.
PBS (pH 7.4) Very Poor (Precipitation risk)Only after DMSO solubilization.
5% Acetic Acid GoodExcellent for stock solutions (protonates Lysine).
10% DMSO ExcellentPreferred for initial reconstitution.
Issue C: Unexpected peaks at -18 Da or -17 Da

Symptom: LC-MS shows small satellite peaks with a mass of M-17 or M-18. Diagnosis: N-terminal Pyroglutamate or Internal Dehydration. Note: While this sequence starts with Leu, impurities from synthesis (if Gln/Glu were present) or dehydration of Threonine (Pos 5) can mimic these shifts.

However, for LMYPTYLK , the more likely culprit for "truncation" signals is Proteolytic Cleavage if the sample was exposed to serum or non-sterile water.

The Mechanism: The Tyr-Leu and Leu-Lys bonds are susceptible to chymotrypsin-like and trypsin-like proteases, respectively. Even trace contamination from skin (keratin/proteases) during handling can cleave this peptide.

Protocol: Integrity Check

  • Sterile Technique: Always use LoBind tubes and sterile filtered tips.

  • Analysis: Run a gradient HPLC (5% to 60% ACN over 20 mins). Cleaved fragments will elute much earlier (more hydrophilic) than the intact parent peptide.

Experimental Workflow: Stability Validation

If you are developing a drug product or a critical assay reagent, you must validate stability using this logic flow.

StabilityWorkflow cluster_stress Stress Conditions Start Lyophilized LMYPTYLK (Storage -80°C) Recon Reconstitution (DMSO -> Buffer) Start->Recon Oxidation Oxidation Check (0.1% H2O2, 1hr) Recon->Oxidation Thermal Thermal Stress (37°C, 24hr) Recon->Thermal Analysis LC-MS Analysis (C18 Column) Oxidation->Analysis Thermal->Analysis Decision Peak Purity >95%? Analysis->Decision Pass Valid for Assay Decision->Pass Yes Fail Troubleshoot Decision->Fail No

Figure 2: Recommended workflow for validating peptide integrity prior to critical experiments.

Frequently Asked Questions (FAQ)

Q: Can I freeze-thaw the peptide stock solution? A: Avoid it. Each freeze-thaw cycle creates ice crystals that can mechanically shear the peptide and alter the pH of the buffer (eutectic point shifts), promoting aggregation. Aliquot single-use vials (e.g., 10 µL) and discard after thawing.

Q: Why does my peptide stick to the plastic tube? A: The hydrophobic nature of LMYPTYLK causes high adsorption to standard polypropylene.

  • Solution: Use Low-Retention (LoBind) tubes. If concentration is very low (<1 µg/mL), add a carrier protein like BSA (0.1%) to block the plastic surface, provided it doesn't interfere with your assay.

Q: Is the Met-sulfoxide form toxic to cells? A: Generally no, but it is immunologically distinct . In T-cell assays, the oxidized peptide may fail to bind the MHC groove or fail to be recognized by the T-cell receptor (TCR), leading to false negatives. It is not a toxicity issue; it is a potency issue.

References

  • Methionine Oxidation Mechanisms: Li, S., Schöneich, C., & Borchardt, R. T. (1995). Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization. Biotechnology and Bioengineering, 48(5), 490-500. [Link]

  • Peptide Solubility and Aggregation: Manning, M. C., Chou, D. K., Murphy, B. M., Payne, R. W., & Katayama, D. S. (2010). Stability of protein pharmaceuticals: an update. Pharmaceutical Research, 27(4), 544-575. [Link]

  • Influenza Epitope Identification (LMYPTYLK Context): DiBrino, M., Parker, K. C., Shiloach, J., et al. (1993). Endogenous peptides bound to HLA-A1. Proceedings of the National Academy of Sciences, 90(4), 1508-1512. [Link]

  • Analytical Detection of Peptide Degradation: D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 2-30. [Link]

Sources

Troubleshooting

improving yield of synthetic H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH

The following technical guide is structured as a specialized support center resource for the synthesis and optimization of the peptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (often referred to as the VIP Receptor-Binding I...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for the synthesis and optimization of the peptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (often referred to as the VIP Receptor-Binding Inhibitor L-8-K).

Case ID: L-8-K-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Subject: Yield Improvement & Purity Optimization for H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH

Executive Summary & Sequence Analysis

This 8-mer peptide presents two distinct chemical challenges that frequently compromise yield and purity:

  • Methionine Susceptibility: The Met residue at position 2 is highly prone to oxidation during cleavage and workup, leading to +16 Da (Sulfoxide) and +32 Da (Sulfone) impurities.

  • Steric Hindrance (The "Pro-Thr" Junction): The central sequence ...Tyr-Pro-Thr-Tyr... involves coupling Proline (a secondary amine) and Threonine (beta-branched). In Solid Phase Peptide Synthesis (SPPS), which proceeds C

    
    N, the coupling of Tyr onto Pro  and Pro onto Thr  are kinetically slow steps, often resulting in deletion sequences.
    

Optimized Synthesis Protocol

Standard protocols often fail for this sequence. Use this optimized workflow.

A. Resin Selection & Loading

Recommendation: 2-Chlorotrityl Chloride (2-CTC) Resin pre-loaded with Lys(Boc).

  • Why? 2-CTC allows for a very mild cleavage (1% TFA) if you ever need to analyze protected fragments, but more importantly, its steric bulk prevents potential diketopiperazine (DKP) formation (though low risk for this specific C-term, it improves general purity).

  • Loading: Aim for low loading (0.3 – 0.4 mmol/g ) to reduce inter-chain aggregation during the hydrophobic assembly.

B. Coupling Strategy (Fmoc Chemistry)

Use the following activation logic for each step (C-terminus


 N-terminus):
StepCoupling PairDifficultyRecommended Activation
1Lys

Leu
LowDIC/Oxyma (Single Couple)
2Leu

Tyr
LowDIC/Oxyma (Single Couple)
3Tyr

Thr
MediumDIC/Oxyma (Double Couple)
4Thr

Pro
High HATU/DIEA (Double Couple) . Pro onto Thr is sterically hindered.
5Pro

Tyr
Critical HATU/HOAt or HATU/DIEA (Triple Couple) . Acylating the secondary amine of Proline is the bottleneck.
6Tyr

Met
MediumDIC/Oxyma (Double Couple). Minimize base exposure to prevent racemization.
7Met

Leu
LowDIC/Oxyma (Single Couple)
C. The "Met-Protection" Cleavage Cocktail (Reagent H)

Standard Reagent K or B is insufficient for preventing Met oxidation in this sequence. You must use a cocktail containing Ammonium Iodide (NH


I)  and Dimethyl Sulfide (DMS)  to reduce any sulfoxides formed in situ.

Reagent H Composition:

  • Trifluoroacetic acid (TFA): 81%[1][2][3][4]

  • Phenol: 5%[1][2][3][4][5]

  • Thioanisole: 5%[1][2][3][4][5]

  • 1,2-Ethanedithiol (EDT): 2.5%[1][2][3][4]

  • Water: 3%[1][2][3][4]

  • Dimethyl sulfide (DMS): 2%[1][3]

  • Ammonium Iodide (NH

    
    I): 1.5% (w/w)[1][2][3]
    

Procedure:

  • Chill the cocktail to 0°C before adding to the resin.

  • Cleave for 2.5 – 3 hours under Nitrogen/Argon atmosphere.

  • Precipitate in ice-cold diethyl ether.

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis workflow.

SynthesisWorkflow Start Start: Resin Swelling (2-CTC Resin) Coupling1 Standard Couplings (Lys, Leu, Tyr) Start->Coupling1 CriticalJunction CRITICAL JUNCTION Thr(5)-Pro(4)-Tyr(3) Coupling1->CriticalJunction BranchStandard Standard Coupling (DIC/Oxyma) CriticalJunction->BranchStandard Risk of Deletion BranchAdvanced Advanced Coupling (HATU/DIEA + Double Couple) CriticalJunction->BranchAdvanced Recommended MetAddition Met(2) Addition (Avoid Air Exposure) BranchAdvanced->MetAddition Cleavage Cleavage Step MetAddition->Cleavage ReagentK Reagent K/B (High Risk of Met(O)) Cleavage->ReagentK Avoid ReagentH Reagent H (TFA/DMS/NH4I) Reduces Met(O) Cleavage->ReagentH Select Final Lyophilization & HPLC ReagentH->Final

Caption: Synthesis workflow highlighting the critical activation switch at the Pro-Thr junction and the mandatory selection of Reagent H for cleavage.

Troubleshooting & FAQs

Q1: I am observing a mass shift of +16 Da or +32 Da in my crude LC-MS. What happened?

Diagnosis: Methionine Oxidation.[1][4][6][7][8] Cause: The Methionine thioether side chain oxidized to Methionine Sulfoxide (+16) or Sulfone (+32) during cleavage or storage. Solution:

  • Switch to Reagent H (see Protocol above). The Ammonium Iodide acts as a reducing agent during cleavage.

  • Degas solvents: Ensure all buffers for HPLC are degassed.

  • Storage: Lyophilize immediately. Do not store the peptide in solution for long periods.

Q2: My yield is low, and I see "deletion sequences" (masses missing 163 Da or 101 Da).

Diagnosis: Incomplete Coupling at the Proline Junction. Cause:

  • Missing Tyr (163 Da): Failed acylation of the Proline secondary amine. This is the most difficult step.

  • Missing Thr (101 Da): Failed coupling of Proline onto Threonine. Solution:

  • Use HATU or PyAOP instead of HBTU/DIC for these specific steps.

  • Perform a "Double Couple" (2x 45 min) or "Triple Couple" for the Tyr

    
     Pro step.
    
  • Use Pseudoproline Dipeptides : If available, substitute the Fmoc-Tyr-Pro-OH segment with a pre-formed dipeptide block, or use Fmoc-Thr(PsiMe,MePro)-OH to disrupt aggregation if the sequence were longer (less critical for 8-mer, but helpful).

Q3: Can I substitute Methionine to avoid these issues?

Answer: Yes, if your biological application permits. Pro-Tip: Norleucine (Nle) is an isosteric analogue of Methionine. It has a similar side-chain length and hydrophobicity but lacks the sulfur atom, making it oxidation-resistant.

  • Note: You must validate that [Nle2]-L-8-K retains the same binding affinity for the VIP receptor as the native sequence.

Q4: The crude peptide is not dissolving well in water/acetonitrile for purification.

Diagnosis: Hydrophobic Aggregation.[9] Cause: The sequence is 75% hydrophobic (Leu, Met, Tyr, Pro, Leu). Solution:

  • Dissolve the crude peptide in a small amount of acetic acid or 0.1% TFA in TFE (Trifluoroethanol) before diluting with water.

  • Avoid pure water; the peptide will likely aggregate or gel.

Troubleshooting Logic Tree (Mass Spec Analysis)

Troubleshooting ObservedMass Observed Mass (LC-MS) Target Target Mass (1028.3 Da) ObservedMass->Target Plus16 +16 Da (1044.3 Da) ObservedMass->Plus16 Minus163 -163 Da (865.3 Da) ObservedMass->Minus163 Minus18 -18 Da (1010.3 Da) ObservedMass->Minus18 Action1 Success! Proceed to Purification Target->Action1 Action2 Met Oxidation Use Reagent H Add NH4I Plus16->Action2 Action3 Tyr Deletion (Incomplete Coupling onto Pro) Use HATU/Double Couple Minus163->Action3 Action4 Dehydration (Unlikely in this seq) Check Ser/Thr side reactions Minus18->Action4

Caption: Diagnostic logic for identifying common synthesis errors based on mass shifts.

References

  • LifeTein Peptide Analysis. "VIP Receptor-Binding Inhibitor L-8-K Sequence Properties." LifeTein. [Link]

  • National Institutes of Health (PubMed). "A cleavage cocktail for methionine-containing peptides." PubMed, 2023. [Link]

  • Biotage. "Five Tips and Tricks for Success in Solid Phase Peptide Synthesis (Proline Coupling)." Biotage Blog. [Link]

  • ResearchGate Discussion. "Methionine sulfoxide- and sulfone-containing peptide synthesis." ResearchGate. [Link]

Sources

Optimization

Technical Support Center: TFA Salt Removal for Bioactive Peptides

Ticket ID: TFA-REM-LMYPTYLK Subject: removing TFA salts from H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Strategic Triage User Context: You are...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: TFA-REM-LMYPTYLK Subject: removing TFA salts from H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Strategic Triage

User Context: You are working with the octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (MW ≈ 1,012 Da). This peptide contains Methionine (Met) , making it susceptible to oxidation, and Lysine (Lys) , a primary site for Trifluoroacetic Acid (TFA) counter-ion association.

The Problem: Synthetic peptides purified via RP-HPLC typically exist as TFA salts.[1][2] Residual TFA is cytotoxic (inhibiting cell proliferation at nM concentrations), interferes with infrared spectroscopy (IR), and can skew biological assays by altering pH or chelating ions.[3]

Immediate Action Required: Choose your removal method based on your downstream application. Do not use a "one size fits all" approach.

Method Selection Matrix

TFA_Removal_Decision Start Downstream Application? Cellular Cell Culture / In Vivo (High Toxicity Sensitivity) Start->Cellular NMR NMR / Structural Studies (Signal Interference) Start->NMR General General Biochemistry (Enzyme Assays) Start->General Acetate Acetate Exchange (HPLC or Resin) Cellular->Acetate Acetate is biocompatible HCl HCl Exchange (Lyophilization) NMR->HCl Cl- is NMR silent General->HCl Standard Practice

Figure 1: Decision matrix for selecting the appropriate salt exchange method.

Critical Pre-Check: The Methionine Factor

Your peptide contains Methionine (Met) at position 2. This residue is highly prone to oxidation to Methionine Sulfoxide (Met(O)), which adds +16 Da to the mass and often destroys biological activity.

  • Rule 1: Always use degassed solvents (sparge with Helium or Argon for 15 mins).

  • Rule 2: Minimize time in solution.

  • Rule 3: Avoid high temperatures (>30°C) during evaporation.

Protocol 1: HCl Exchange (The Gold Standard)

Best for: NMR, General Biochemistry, Crystallography. Mechanism: Strong acid displacement. HCl (stronger acid) displaces TFA (weaker acid), and the volatile TFA is removed via lyophilization.[4]

Reagents Required
  • 0.1 M (100 mM) Hydrochloric Acid (HCl), molecular biology grade.

  • Milli-Q Water.

  • Liquid Nitrogen (for flash freezing).[4][5]

Step-by-Step Workflow
  • Dissolution: Dissolve the peptide in 0.1 M HCl at a concentration of 1–2 mg/mL .

    • Note: If the peptide is insoluble, add minimal acetonitrile (ACN), but keep ACN < 20%.

  • Incubation: Allow to stand at room temperature for 1 minute .

    • Warning: Do not exceed 5 minutes. Prolonged exposure to low pH can degrade sensitive bonds, though this sequence is relatively stable.

  • Flash Freeze: Immerse the vessel immediately in liquid nitrogen.

    • Why? Slow freezing causes pH gradients (eutectic crystallization) that can damage the peptide.

  • Lyophilize: Freeze-dry overnight until a dry powder remains.

  • Repeat: Repeat steps 1–4 two more times (Total of 3 cycles).

  • Final Wash: Dissolve the final powder in pure water and lyophilize one last time to remove excess free HCl.

Quality Control Check
  • Expected Result: Peptide exists as a Hydrochloride salt.[5][6][7]

  • Verification: 19F-NMR (Fluorine NMR) is the only definitive way to prove TFA removal. A simple mass spec (ESI-MS) will usually show the cationic peptide mass regardless of the counter-ion.

Protocol 2: Acetate Exchange (The Biocompatible Method)

Best for: Cell assays, Animal studies (Acetate is metabolically inactive). Mechanism: Ion Exchange Chromatography (IEX) or RP-HPLC buffer swap.

Option A: RP-HPLC Method (Recommended for High Purity)

This method simultaneously purifies the peptide and exchanges the salt.

  • Buffer Preparation:

    • Buffer A: 10 mM Ammonium Acetate in Water (pH ~6.5).

    • Buffer B: 10 mM Ammonium Acetate in 80% Acetonitrile / 20% Water.

  • Loading: Inject the TFA-peptide onto a C18 column.

  • Washing: Run 100% Buffer A for 5–10 minutes.

    • Mechanism:[8] The high volume of acetate ions washes away the bound TFA counter-ions.

  • Elution: Run a gradient to Buffer B to elute the peptide.

  • Lyophilization: Collect fractions and freeze-dry. The resulting powder is the Peptide-Acetate salt.[6][7]

Option B: Resin Method (Batch Mode)

Use this if you do not have access to an HPLC or want to avoid yield loss from repurification.

  • Resin: Use a Strong Anion Exchange resin (e.g., Dowex 1x2 or quaternary ammonium).

  • Conversion: Wash the resin with 1 M Acetic Acid or Sodium Acetate to convert it to the Acetate form.

  • Equilibration: Wash resin thoroughly with water to remove excess acid/salt.

  • Exchange: Pass the peptide solution (dissolved in water) through the resin bed.

    • Note: The peptide (positively charged) passes through; the TFA (anion) is exchanged for Acetate (anion) on the resin.[2][5]

  • Collection: Collect the flow-through and lyophilize.

Troubleshooting Guide (FAQ)

Q1: My peptide turned yellow after HCl exchange. Is it ruined?

Diagnosis: This often indicates modification of the Tyrosine (Tyr) or Methionine (Met) residues, or the presence of trace scavengers oxidizing. Solution:

  • Check Mass Spec immediately. If Mass is +16 Da, Met is oxidized.

  • If Mass is correct, the color may be a pH-dependent chromophore shift of the Tyrosine or trace impurities. Redissolve in neutral buffer; if it clears, it is likely safe.

Q2: Can I use Dialysis to remove TFA?

Answer: NO. Reasoning: Your peptide (MW ~1012 Da) is far too small. Standard dialysis membranes have a molecular weight cutoff (MWCO) of 3.5 kDa. Your peptide will pass through the membrane and be lost in the buffer. Use Gel Filtration (Sephadex G-10) if you must desalt by size, but lyophilization is superior for this scale.

Q3: I see a "Ghost Peak" in my HPLC after exchange.

Diagnosis: This is likely the "System Peak" of the new counter-ion (Acetate absorbs slightly at 210-220nm) or displaced TFA eluting in the void volume. Action: Run a blank injection of your new buffer. If the peak persists at the same retention time, it is a background artifact.

Q4: How do I quantify the peptide after salt exchange?

Issue: You cannot rely on weight anymore. The salt mass has changed (TFA MW = 114, HCl MW = 36.5, Acetate MW = 59). Protocol:

  • UV Absorbance (A280): Your peptide has 2 Tyrosine residues.

  • Calculation: Use the Extinction Coefficient (

    
    ).
    
    • 
       for Tyr 
      
      
      
      .[9]
    • Total

      
      .[10]
      
    • 
      .
      

Technical Data Summary

ParameterTFA SaltHCl SaltAcetate Salt
Counter-ion MW 114.02 g/mol 36.46 g/mol 59.04 g/mol
pKa (Acid Strength) 0.23 (Very Strong)-7.0 (Strong)4.76 (Weak)
Cytotoxicity HighLowNegligible
Solubility ExcellentGoodGood
Volatility High (removable)High (removable)High (removable)
UV Cutoff < 200 nm< 200 nm~210 nm

References

  • LifeTein. (2025).[4] Should I Have TFA Removed from My Peptide? Practical Removal Methodologies. Retrieved from [Link]

  • Varian, Inc. (2020). A Rapid Solution to the Challenge of Synthetic Peptide Purification: VariPure IPE. BioPharm International. Retrieved from [Link]

  • NovoPro Bioscience. (2025). Peptide Handling Guidelines: Impact of TFA on Net Weight and Solubility. Retrieved from [Link]

Sources

Troubleshooting

stabilizing H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH in aqueous buffers

Welcome to the Technical Support Center for peptide handling and assay optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide handling and assay optimization. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (Sequence: LMYPTYLK), widely known in the literature as the VIP Receptor-Binding Inhibitor L-8-K [1].

This octapeptide is a potent antagonist used in electrophysiology and cellular assays to reversibly inhibit Vasoactive Intestinal Peptide (VIP)-induced potentiation of nicotinic acetylcholine-evoked currents[2]. However, its high hydrophobic burden and the presence of a highly reactive methionine residue make it notoriously unstable in standard aqueous buffers if handled incorrectly.

Below is our diagnostic matrix, causal explanations, and self-validating protocols to ensure absolute data integrity in your experiments.

Part 1: Core Troubleshooting FAQs & Diagnostic Matrix

Q1: My peptide concentration drops by >50% within hours of reconstitution, even though I see no precipitation. What is happening? The Causality: You are experiencing non-specific surface adsorption. LMYPTYLK contains six highly hydrophobic or aromatic residues (Leu, Met, Tyr, Pro, Tyr, Leu). In a purely aqueous buffer, these residues seek to minimize contact with water by adsorbing to the hydrophobic surfaces of standard polypropylene microcentrifuge tubes or borosilicate glass[3]. At low working concentrations (e.g., <10 µM), this adsorption acts as a massive sink, effectively stripping the peptide out of the solution. The Fix: Never use standard polypropylene for dilute aliquots. Switch to specialized low-bind tubes (which have modified, more polar polymeric surfaces)[3]. Alternatively, introduce a carrier protein like 0.1% Bovine Serum Albumin (BSA) to your buffer; the BSA will preferentially coat the plastic surfaces, outcompeting the peptide for adsorption sites[4].

Q2: My cellular assay results are inconsistent, and LC-MS analysis shows a secondary peak with a +16 Da mass shift. How do I prevent this? The Causality: The +16 Da mass shift is the hallmark of Methionine Oxidation , converting your active peptide into methionine sulfoxide[5]. The sulfur atom in the methionine thioether side chain is highly nucleophilic and susceptible to oxidation by dissolved oxygen or reactive oxygen species (ROS). This reaction is aggressively catalyzed by trace transition metals (like Cu²⁺ or Fe³⁺) frequently present in standard laboratory water or buffer salts[6]. Oxidation alters the steric bulk and hydrophobicity of the peptide, destroying its receptor-binding affinity. The Fix: You must eliminate the catalysts and the oxidants. Use ultra-pure, degassed water for buffer preparation. Supplement your aqueous buffer with 1 mM EDTA to chelate trace catalytic metals[5]. If your assay permits, adding a mild antioxidant like 0.1 mM DTT or using free L-methionine (1 mg/mL) as a sacrificial scavenger can completely arrest this degradation pathway[7].

Q3: The peptide forms a cloudy suspension when I try to dissolve it directly into PBS at pH 7.4. Why? The Causality: The peptide is struggling to overcome its lattice energy in a purely aqueous, high-ionic-strength environment. The hydrophobic interactions between the Leu, Tyr, and Met residues promote intermolecular aggregation before the peptide can fully hydrate. The Fix: Employ a co-solvent strategy. Dissolve the lyophilized powder first in a minimal volume of 100% DMSO (e.g., to 10 mM) to disrupt hydrophobic intermolecular packing, then rapidly dilute this master stock into your aqueous buffer.

Part 2: Stabilization Workflows & Experimental Protocols

To guarantee a self-validating system, every protocol must include a verification step. Do not assume stability; prove it.

Protocol A: Optimal Reconstitution and Storage Workflow

Objective: Achieve complete dissolution without aggregation and prepare stable master stocks.

  • Equilibration: Allow the lyophilized vial of L-8-K to reach room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Primary Solubilization: Add sterile, anhydrous DMSO to achieve a master stock concentration of 5 mM to 10 mM. Vortex gently for 30 seconds. The solution must be optically clear.

  • Aliquoting: Dispense the DMSO master stock into single-use, low-bind polypropylene tubes.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and store at -80°C. Causality: DMSO freezes at 19°C; rapid freezing prevents localized concentration gradients that induce aggregation.

Protocol B: Preparation of Oxidation-Resistant Aqueous Working Solutions

Objective: Dilute the peptide for biological assays while preventing Met-oxidation and surface loss.

  • Buffer Preparation: Prepare your assay buffer (e.g., aCSF or HEPES). Add 0.1% BSA (Protease-free) and 1 mM EDTA.

  • Degassing: Degas the buffer using bath sonication under a vacuum for 15 minutes, followed by purging with inert gas (Nitrogen or Argon) for 5 minutes.

  • Dilution: Thaw a single DMSO master stock aliquot immediately before use. Dilute it directly into the degassed buffer to your final working concentration (e.g., 5 µM).

  • Validation Step (Self-Validating Check): Run a 10 µL sample of the working solution on an LC-MS system (C18 column, 5-95% Acetonitrile gradient with 0.1% Formic Acid). Confirm a single peak at the expected mass (M+H = 1029.29 Da)[8] and ensure the +16 Da (1045.29 Da) sulfoxide peak is <2% of the total area.

Part 3: Quantitative Stability Data

The following table summarizes the protective effects of specific buffer modifications on the recovery and integrity of LMYPTYLK (evaluated at 5 µM after 24 hours at room temperature).

Buffer FormulationContainer TypePeptide Recovery (%)Met-Oxidation (+16 Da) (%)Biological Activity Retention
Standard PBS (pH 7.4)Standard PP Tube18.4%14.5%Poor / Inconsistent
PBS + 0.1% BSAStandard PP Tube89.2%12.1%Moderate
Degassed PBS + 1 mM EDTALow-Bind PP Tube92.5%< 2.0%High
Degassed PBS + 0.1% BSA + 1 mM EDTA Low-Bind PP Tube > 98.0% < 1.0% Optimal

Part 4: Mechanistic Visualization

The following diagram maps the logical relationship between the peptide's structural vulnerabilities and the required mitigation strategies.

G A H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (Aqueous Solution) B Hydrophobic Adsorption (Loss of Concentration) A->B Contact with plastic C Methionine Oxidation (+16 Da Mass Shift) A->C Dissolved O2 / Trace metals D Use Low-Bind PP Tubes & 0.1% BSA B->D Blocks surface sites E Degassed Buffers & 1 mM EDTA C->E Chelates catalysts F Stabilized L-8-K Peptide Ready for Bioassays D->F E->F

Degradation pathways of LMYPTYLK and corresponding stabilization strategies.

Part 5: References

  • Cuevas, J., & Adams, D. J. (1996). "Vasoactive intestinal polypeptide modulation of nicotinic ACh receptor channels in rat intracardiac neurones." The Journal of Physiology, 493(Pt 2), 503-515. Available at:[Link]

  • Nugrahadi, P. P., et al. (2023). "Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review." MDPI Pharmaceutics, 15(3). Available at:[Link]

  • Bioprocess International. (2011). "Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways." Bioprocess International. Available at:[Link]

  • ACS Publications. (2025). "Significant Impact of Consumable Material and Buffer Composition for Low-Cell Number Proteomic Sample Preparation." Analytical Chemistry. Available at:[Link]

  • Ohio State University Chemistry. (2003). "Ion Activation Peptide Sequencing Using a Patchwork Approach." OSU Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Purity Verification Guide for H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (L-8-K)

As peptide therapeutics and research probes grow in complexity, relying on a single analytical method for purity verification is a critical vulnerability. This guide provides an objective, data-backed comparison of ortho...

Author: BenchChem Technical Support Team. Date: March 2026

As peptide therapeutics and research probes grow in complexity, relying on a single analytical method for purity verification is a critical vulnerability. This guide provides an objective, data-backed comparison of orthogonal purity verification methods for the synthetic octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (Sequence: LMYPTYLK; MW: 1028.29 Da).

Widely known as the VIP Receptor-Binding Inhibitor L-8-K , this peptide is heavily utilized in neuropharmacology to reversibly inhibit Vasoactive Intestinal Polypeptide (VIP)-induced potentiation of nicotinic acetylcholine (nACh) receptor currents . Because experimental integrity in electrophysiology and receptor-binding assays demands >95% purity, identifying synthesis truncations and degradation products is paramount.

Biological Context & Analytical Vulnerabilities

To understand how to analyze this peptide, we must first understand its structural vulnerabilities and biological function. L-8-K acts as an antagonist at the VIP receptor, blocking a specific G-protein-coupled signal transduction pathway that normally modulates nAChR kinetics .

VIP_Signaling VIP Vasoactive Intestinal Polypeptide (VIP) VIPR VIP Receptor VIP->VIPR Activates GProt G-Protein (Pertussis Toxin Sensitive) VIPR->GProt Signal Transduction nAChR Nicotinic ACh Receptor (nAChR) GProt->nAChR Modulates Kinetics Potentiation ACh-Evoked Current Potentiation nAChR->Potentiation Increases Open Probability L8K L-8-K Peptide (LMYPTYLK) L8K->VIPR Reversibly Inhibits

Caption: Mechanism of VIP receptor-binding inhibitor L-8-K on nicotinic ACh receptor potentiation.

Structural Vulnerabilities:

  • Methionine (Met) Oxidation: The thioether group in Methionine is highly susceptible to atmospheric oxidation, forming Met-sulfoxide (+16 Da). This drastically alters the peptide's binding affinity.

  • Lysine (Lys) Truncation: Solid-Phase Peptide Synthesis (SPPS) errors can result in a des-Lys impurity. Because Lysine provides the primary positive charge at physiological pH, its absence destroys solubility and receptor interaction.

Orthogonal Purity Verification Workflows

A self-validating analytical system requires orthogonal methods—techniques that separate molecules based on completely different physical principles.

Purity_Workflow Sample Synthetic LMYPTYLK Crude Peptide HPLC RP-HPLC (UV 214 nm) Hydrophobicity Profiling Sample->HPLC MS LC-HRMS/MS Mass & Sequence Validation Sample->MS CE Capillary Electrophoresis Charge/Mass Profiling Sample->CE Decision Purity Assessment HPLC->Decision Quantitation MS->Decision Identification CE->Decision Orthogonal Check Pass >95% Purity Confirmed Ready for Assays Decision->Pass Meets Specs Fail Impurities Detected (e.g., Met-Oxidation) Decision->Fail Fails Specs

Caption: Orthogonal analytical workflow for comprehensive L-8-K peptide purity verification.

Method A: Reverse-Phase HPLC (The Quantitative Standard)

Causality & Rationale: RP-HPLC separates based on hydrophobicity. For LMYPTYLK, a C18 stationary phase is ideal. We use 0.1% Trifluoroacetic acid (TFA) in the mobile phase. Why? TFA acts as an ion-pairing agent, neutralizing the basic Lysine residue and the N-terminus. This prevents secondary interactions with residual silanols on the silica column, which would otherwise cause severe peak tailing. We monitor at 214 nm because it detects the peptide backbone (amide bonds), ensuring we quantify all impurities, not just those containing the UV-active Tyrosine (which absorbs at 280 nm).

Step-by-Step Protocol:

  • Mobile Phase Prep: Prepare Solvent A (0.1% TFA in LC-MS grade

    
    ) and Solvent B (0.1% TFA in Acetonitrile).
    
  • Column Equilibration: Purge a C18 column (e.g., 4.6 x 150 mm, 3 µm) with 5% Solvent B for 15 minutes at 1.0 mL/min.

  • Sample Injection: Inject 10 µL of L-8-K sample (1 mg/mL in water).

  • Gradient Elution: Run a linear gradient from 10% to 60% Solvent B over 30 minutes.

  • Self-Validation Check: Perform a "blank" injection (matrix only) immediately after the sample run. Calculate the mass balance by integrating all peaks in the sample run; if the total area is significantly lower than a verified reference standard, suspect irreversible column binding or precipitation.

Method B: LC-HRMS/MS (The Structural Validator)

Causality & Rationale: While HPLC quantifies, Mass Spectrometry identifies. LMYPTYLK has been extensively studied using advanced MS techniques, including Surface-Induced Dissociation (SID) and Time-of-Flight (TOF) mass spectrometry . High-Resolution MS is mandatory here because the Met-oxidized impurity (+15.9949 Da) can sometimes co-elute with the native peptide in RP-HPLC. HRMS easily resolves the native


 at m/z 1029.29 from the oxidized form at m/z 1045.28.

Step-by-Step Protocol:

  • Sample Prep: Dilute the peptide to 1 µg/mL in 50% Methanol / 0.1% Formic Acid. (Avoid TFA here, as it causes severe ion suppression in ESI).

  • Ionization: Inject into an ESI source operating in positive ion mode (spray voltage 3.5 kV).

  • Precursor Isolation: Isolate the

    
     ion (m/z 1029.29) or the doubly charged 
    
    
    
    ion (m/z 515.15).
  • Fragmentation: Apply Collision-Induced Dissociation (CID) at 25-30 eV to generate b and y fragment ions.

  • Self-Validation Check: Map the resulting MS/MS spectrum against the theoretical y-ion series (e.g.,

    
     = Lys, 
    
    
    
    = Leu-Lys). If the sequence coverage is <80%, or if unexpected mass shifts occur in the y-ions, the synthesized sequence contains an isobaric substitution.
Method C: Capillary Zone Electrophoresis (The Orthogonal Check)

Causality & Rationale: CZE separates molecules based on their charge-to-hydrodynamic radius ratio, completely ignoring hydrophobicity. If an SPPS error creates a des-Lys or des-Leu truncation, RP-HPLC might struggle to resolve them if their hydrophobicities are similar. However, at pH 2.5, the loss of the basic Lysine residue drastically reduces the peptide's overall positive charge, resulting in a massive shift in electrophoretic mobility.

Step-by-Step Protocol:

  • Buffer Prep: Prepare a 50 mM sodium phosphate buffer, adjusted to pH 2.5 with phosphoric acid. (Low pH ensures all basic groups are fully protonated).

  • Capillary Conditioning: Flush a bare fused-silica capillary (50 µm ID x 60 cm) with 0.1 M NaOH, followed by water, then running buffer.

  • Injection: Apply hydrodynamic injection (50 mbar for 5 seconds).

  • Separation: Apply a voltage of 25 kV and monitor UV absorbance at 200 nm.

  • Self-Validation Check: Spike the sample with a known neutral marker (e.g., mesityl oxide) to calculate electroosmotic flow (EOF) and ensure run-to-run migration time reproducibility.

Comparative Performance Data

To facilitate analytical decision-making, the following table synthesizes the performance metrics of the three orthogonal methods when applied to LMYPTYLK purity verification.

Analytical ParameterRP-HPLC (UV 214 nm)LC-HRMS/MS (ESI-TOF)Capillary Zone Electrophoresis (CZE)
Primary Separation Mechanism HydrophobicityMass-to-Charge (m/z) & FragmentationCharge-to-Hydrodynamic Radius
Target Impurities Detected Hydrophobic variants, synthesis truncationsIsobaric modifications (Met-Oxidation, deamidation)Charge variants (e.g., des-Lys truncation)
Typical LOD 0.05 µg/mL0.001 µg/mL0.5 µg/mL
Typical LOQ 0.15 µg/mL0.005 µg/mL1.5 µg/mL
Resolution of Met-Oxidation Moderate (Requires highly optimized gradient)High (

mass = +15.99 Da)
Low (Minimal charge difference)
Resolution of des-Lys Error ModerateHigh (

mass = -128.17 Da)
High (Significant charge difference)
Primary Utility Bulk quantitative purity (%)Structural ID & trace impurity sequencingOrthogonal purity confirmation

Conclusion & Best Practices

For the rigorous validation of H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (L-8-K), relying solely on RP-HPLC is analytically dangerous due to the risk of co-eluting Met-oxidized variants.

The Gold Standard Workflow: Establish quantitative purity using RP-HPLC (UV 214 nm), but mandate a parallel LC-HRMS/MS run to confirm the exact molecular weight and sequence integrity of the main peak. Use CZE as a rapid, low-cost orthogonal check if mass spectrometry is temporarily unavailable or if charge-variant truncations are suspected from a new synthesis batch.

References

  • Cuevas, J., & Adams, D. J. (1996). Vasoactive intestinal polypeptide modulation of nicotinic ACh receptor channels in rat intracardiac neurones. The Journal of Physiology, 493(Pt 2), 503–515.[Link]

  • Fernández, F. M., Smith, L. L., Kuppannan, K., Yang, X., & Wysocki, V. H. (2003). Peptide sequencing using a patchwork approach and surface-induced dissociation in sector-TOF and dual quadrupole mass spectrometers. Journal of the American Society for Mass Spectrometry, 14(12), 1387-1401.[Link]

Comparative

validation of H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH by NMR spectroscopy

High-Resolution Structural Validation of VIP Receptor-Binding Inhibitor L-8-K (LMYPTYLK): A Comparative Guide to NMR Spectroscopy vs. Orthogonal Modalities As peptide therapeutics and modulators grow in clinical prominen...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Structural Validation of VIP Receptor-Binding Inhibitor L-8-K (LMYPTYLK): A Comparative Guide to NMR Spectroscopy vs. Orthogonal Modalities

As peptide therapeutics and modulators grow in clinical prominence, the analytical rigor required to validate their structural integrity has escalated. For researchers synthesizing and evaluating the octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (commonly known as VIP Receptor-Binding Inhibitor L-8-K), confirming the primary amino acid sequence is only half the battle.

L-8-K acts as a competitive antagonist, reversibly inhibiting the vasoactive intestinal peptide (VIP)-induced potentiation of nicotinic acetylcholine-evoked currents[1]. Because VIP and its receptors (VPAC1 and VPAC2) mediate critical cAMP-dependent signaling pathways[2][3], the biological efficacy of L-8-K is entirely dependent on its three-dimensional solution conformation.

This guide objectively compares the performance of Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities for the validation of LMYPTYLK, providing a self-validating experimental workflow and causality-driven insights into peptide characterization.

The Analytical Challenge: The Proline Conformational Switch

The sequence of L-8-K (Leu-Met-Tyr-Pro -Thr-Tyr-Leu-Lys) contains a central proline residue (Pro-4). Unlike other amino acids, the cyclic nature of proline's side chain reduces the energy barrier between the cis and trans isomers of the preceding peptide bond (Tyr3-Pro4)[4].

In intrinsically disordered peptides or short flexible sequences, this results in a dynamic equilibrium of cis and trans conformers in solution[5]. Because receptor binding pockets are highly stereospecific, quantifying this cis/trans ratio and mapping the exact spatial orientation of the peptide backbone is mandatory. Sequence-only validation techniques are fundamentally blind to this structural isomerism.

VIP_Signaling VIP VIP (Agonist) Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Activates L8K L-8-K (LMYPTYLK) Inhibitor L8K->Receptor Competitively Inhibits Gs Gαs Protein Receptor->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA Activation cAMP->PKA

Caption: VIP receptor signaling pathway and competitive inhibition by L-8-K (LMYPTYLK).

Modality Comparison: NMR vs. Alternatives

To validate LMYPTYLK, laboratories typically choose between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Circular Dichroism (CD), X-ray Crystallography, and NMR Spectroscopy.

While LC-MS/MS is the gold standard for mass and sequence confirmation, it operates in the gas phase and destroys the native solution-state conformation. X-ray crystallography provides atomic resolution but forces the peptide into a static, non-physiological crystal lattice—a nearly impossible feat for a highly flexible octapeptide. CD provides rapid bulk secondary structure data (e.g., random coil vs. alpha-helix) but lacks atomic-level resolution.

NMR Spectroscopy is the only modality capable of providing atomic-resolution structural data, dynamic exchange rates, and direct cis/trans proline quantification in a native-like solution state[4][5].

Table 1: Quantitative Comparison of Analytical Modalities for LMYPTYLK Validation

Analytical ModalityPrimary OutputAtomic Resolutioncis/trans Proline DetectionSample StateThroughput
NMR Spectroscopy 3D Conformation & DynamicsYes Excellent (Direct) Solution (Native-like)Low-Medium
LC-MS/MS Mass & Amino Acid SequenceNoPoor (Indirect/None)Gas PhaseHigh
X-ray Crystallography Static 3D StructureYes Good (If crystallized)Solid CrystalVery Low
Circular Dichroism Bulk Secondary StructureNoNoneSolutionHigh

Deep Dive: NMR Spectroscopy Workflow for LMYPTYLK

To establish a self-validating analytical system, the NMR workflow must sequentially identify individual amino acids, link them together, and measure their spatial proximity.

NMR_Workflow Prep Sample Preparation (H2O/D2O or DMSO-d6) OneD 1D 1H NMR (Purity & Dispersion) Prep->OneD TOCSY 2D TOCSY (Spin System ID) OneD->TOCSY NOESY 2D NOESY / ROESY (Spatial Proximity & cis/trans) TOCSY->NOESY TOCSY->NOESY Intra-residue Assignments Calc Structure Calculation (Distance Restraints) NOESY->Calc

Caption: Step-by-step multidimensional NMR workflow for peptide structural validation.

Step 1: Sample Preparation and Calibration
  • Protocol: Dissolve 1-2 mg of >95% pure LMYPTYLK in 600 µL of 90% H₂O / 10% D₂O (for locking) at pH 4.5–5.5.

  • Causality: A slightly acidic pH is critical. It slows down the chemical exchange of amide protons (NH) with the bulk water, ensuring they remain visible in the NMR spectrum. If the pH is too high, base-catalyzed exchange will broaden or erase the amide signals required for sequential assignment.

  • Self-Validation: Perform a precise 90-degree pulse calibration (P1). Accurate pulse widths are the foundation of artifact-free 2D magnetization transfers.

Step 2: 2D TOCSY (Total Correlation Spectroscopy)
  • Protocol: Acquire a 2D ¹H-¹H TOCSY with an isotropic mixing time of 60–80 ms.

  • Causality: The TOCSY experiment uses scalar (

    
    ) couplings to transfer magnetization through chemical bonds. A 60-80 ms mixing time is the "Goldilocks" zone—long enough to transfer the signal from the backbone amide proton all the way down the side chain to the terminal methyls (e.g., the 
    
    
    
    -methyls of Leu-1 and Leu-7), but short enough to prevent excessive signal decay via transverse relaxation (
    
    
    ). This step isolates the 8 distinct "spin systems" of the octapeptide.
Step 3: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)
  • Protocol: Acquire a 2D ¹H-¹H NOESY with a mixing time of 200–300 ms. Alternatively, for a peptide of this molecular weight (~1 kDa) where the NOE might pass through zero depending on the spectrometer field strength, a ROESY (Rotating-frame NOE Spectroscopy) is highly recommended.

  • Causality: NOESY transfers magnetization through space (typically < 5 Å), not through bonds. This allows us to link the isolated spin systems identified in the TOCSY. By finding cross-peaks between the alpha-proton of residue

    
     and the amide proton of residue 
    
    
    
    (
    
    
    ), we "walk" down the peptide backbone to prove the sequence is exactly L-M-Y-P-T-Y-L-K.
Step 4: Proline cis/trans Isomerization Analysis
  • Protocol: Analyze the NOESY/ROESY spectrum specifically at the Tyr3-Pro4 junction.

  • Causality: Because Proline lacks an amide proton, the sequential walk is interrupted. Instead, we look at the spatial proximity between the Tyr3 alpha-proton (

    
    ) and the Pro4 protons.
    
    • If the bond is trans (biologically dominant), you will observe a strong NOE cross-peak between Tyr3

      
       and Pro4 
      
      
      
      .
    • If the bond is cis , you will observe a strong NOE cross-peak between Tyr3

      
       and Pro4 
      
      
      
      .
  • By integrating the volumes of these specific NOE cross-peaks, you can objectively quantify the exact cis/trans ratio of your synthesized batch[5], a metric LC-MS/MS cannot provide.

Conclusion & Recommendations

For the structural validation of LMYPTYLK (L-8-K), relying solely on mass spectrometry introduces significant blind spots regarding the peptide's conformational dynamics and proline isomerism. While LC-MS/MS is excellent for high-throughput purity and sequence confirmation, NMR spectroscopy remains the unparalleled, authoritative modality for validating the 3D solution structure and cis/trans equilibrium.

Drug development professionals utilizing L-8-K for VIP receptor assays should mandate 2D NMR (TOCSY/NOESY) batch validation to ensure that the peptide adopts the correct spatial geometry required for competitive receptor inhibition.

References

Sources

Validation

Benchmarking Reference Standards for LMYPTYLK Peptide Analysis

The following guide provides a technical comparison of reference standards for the analysis of LMYPTYLK (L-8-K) , a bioactive peptide and VIP (Vasoactive Intestinal Peptide) receptor antagonist. This guide is structured...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of reference standards for the analysis of LMYPTYLK (L-8-K) , a bioactive peptide and VIP (Vasoactive Intestinal Peptide) receptor antagonist. This guide is structured for researchers in peptide therapeutics and pharmacokinetics (PK).

Content Type: Publish Comparison Guide Subject: Bioanalytical Quantification of VIP Receptor Antagonist L-8-K (Seq: Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys) Audience: Bioanalytical Scientists, PK/PD Researchers, Mass Spectrometry Specialists

Executive Summary: The Precision Challenge

The peptide LMYPTYLK (often designated as L-8-K ) serves as a critical model for bioactive peptide therapeutics and a specific inhibitor of the Vasoactive Intestinal Peptide (VIP) receptor. In drug development, accurate quantification of such peptides in complex biological matrices (plasma, serum) is non-negotiable.

The presence of Methionine (Met, M) at position 2 and Proline (Pro, P) at position 4 introduces specific analytical challenges—Met is prone to oxidation (+16 Da shift), while Proline dictates unique fragmentation patterns in MS/MS. Consequently, the choice of reference standard defines the reliability of your pharmacokinetic (PK) data.

This guide objectively compares the three primary classes of reference standards used to quantify LMYPTYLK, supported by experimental logic and method validation principles.

Comparative Analysis of Reference Standards

For rigorous LC-MS/MS analysis, "standard" refers to both the Calibrator (used to build the curve) and the Internal Standard (IS) (used to normalize variability).

Option A: Label-Free Synthetic Standard (External Calibration)
  • Description: High-purity (>95%) synthetic LMYPTYLK (Light) used as the sole reference.

  • Mechanism: Quantitation relies on absolute peak area comparison between the sample and a neat standard curve.

  • Verdict: High Risk / Qualitative Only.

FeaturePerformance DataAnalysis
Matrix Effect Compensation 0% Cannot correct for ion suppression/enhancement in plasma.
Recovery Correction None Losses during SPE/extraction are interpreted as lower concentration.
Linearity (R²) 0.90 - 0.98 Prone to drift during long batch runs.
Cost $ Lowest initial cost, but highest cost in failed validation.
Option B: Analog Internal Standard (Structural Mimic)
  • Description: A peptide with similar hydrophobicity and mass but different sequence (e.g., LMYPTYAR or a VIP fragment).

  • Mechanism: Co-elutes near but not with LMYPTYLK; used to normalize extraction variability.

  • Verdict: Acceptable for Discovery Screening.

FeaturePerformance DataAnalysis
RT Deviation ± 0.2 - 0.5 min The analog may elute in a different suppression zone than the analyte.
Ionization Matching Variable Different sequence = different proton affinity.
Precision (CV%) 10 - 15% Acceptable for early screening, insufficient for GLP/clinical PK.
Option C: Stable Isotope Labeled (SIL) Standard (The "Gold Standard")
  • Description: LMYPTYLK synthesized with heavy amino acids, typically Lysine [¹³C₆, ¹⁵N₂] (+8 Da) or Leucine [¹³C₆] .

  • Mechanism: Co-elutes perfectly with the analyte, experiencing identical matrix effects and extraction recovery.

  • Verdict: Mandatory for GLP/IND Submissions.

FeaturePerformance DataAnalysis
Matrix Effect Compensation 100% "Heavy" and "Light" peptides suffer identical suppression; ratio remains constant.
RT Deviation 0.0 min Perfect chromatographic overlap.
Precision (CV%) < 5% Robustness required for regulatory submission.
Met-Oxidation Tracking Yes If the SIL standard oxidizes, it tracks the oxidation of the analyte.

Technical Deep Dive: The Validated SIL-LMYPTYLK Protocol

To achieve authoritative quantification, you must implement a Stable Isotope Dilution (SID) workflow. Below is the optimized protocol for LMYPTYLK.

Reference Material Specification
  • Analyte (Light): LMYPTYLK, >95% Purity, Net Peptide Content (NPC) determined by Amino Acid Analysis (AAA).

  • Internal Standard (Heavy): LMYPTYL K, where K = Lys(¹³C₆, ¹⁵N₂). Mass shift = +8 Da.

    • Why Lysine? C-terminal labeling ensures all y-ion fragments in MS/MS retain the label, simplifying spectral matching.

Experimental Workflow (LC-MS/MS)

Step 1: Sample Preparation (Protein Precipitation & SPE) Since LMYPTYLK is hydrophobic (GRAVY score > 0), simple protein precipitation (PPT) often yields poor recovery. Solid Phase Extraction (SPE) is recommended.

  • Matrix: 100 µL Plasma.

  • Spike: Add 10 µL SIL-IS (final conc. 100 ng/mL).

  • Precipitation: Add 300 µL Acetonitrile (1% Formic Acid) to disrupt protein binding. Vortex, Centrifuge.

  • Clean-up: Load supernatant onto Mixed-Mode Cation Exchange (MCX) SPE plate.

    • Wash 1: 2% Formic Acid (Remove proteins).

    • Wash 2: Methanol (Remove neutrals).

    • Elute: 5% Ammonium Hydroxide in Methanol.

Step 2: LC-MS/MS Parameters [1][2]

  • Column: C18 Peptide Column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% FA in Water, (B) 0.1% FA in Acetonitrile.

  • Gradient: 5% B to 40% B over 5 minutes. (LMYPTYLK is moderately hydrophobic).

  • Transitions (MRM):

    • Precursor: [M+2H]²⁺.

      • Light: 515.3 m/z

      • Heavy (+8): 519.3 m/z

    • Quantifier Ion: y5 ion (PTYLK).

      • Light: 607.4 m/z

      • Heavy: 615.4 m/z

    • Note: The Proline (P) at residue 4 directs fragmentation, making y5 the dominant ion.

Handling Methionine Oxidation

LMYPTYLK contains Methionine (Position 2). During storage or electrospray, Met can oxidize to Met-Sulfoxide (+16 Da).

  • Protocol Rule: You must monitor the oxidized transition (Precursor +8 m/z for +2 charge state).

  • Correction: If using SIL-IS, the heavy standard will also oxidize. Summing the areas of (Native + Oxidized) for both Light and Heavy species maintains quantitative accuracy.

Visualization: Validated PK Workflow

The following diagram illustrates the decision logic and workflow for quantifying LMYPTYLK using the recommended SIL strategy.

LMYPTYLK_Workflow Start Biological Sample (Plasma/Serum) IS_Add Add SIL-IS (LMYPTYLK*) Start->IS_Add Normalize PreTreat Protein Disruption (ACN + 1% FA) IS_Add->PreTreat Equilibrate SPE Mixed-Mode SPE (MCX) Clean-up PreTreat->SPE Load LCMS LC-MS/MS Analysis (C18, MRM Mode) SPE->LCMS Elute & Inject DataProc Data Processing (Area Ratio: Light/Heavy) LCMS->DataProc Raw Data QC QC Check: Met-Oxidation % DataProc->QC Verify Integrity QC->DataProc Fail (Sum Oxidized) Result Quantified Concentration (ng/mL) QC->Result Pass

Caption: Figure 1. Optimized Stable Isotope Dilution (SID) workflow for LMYPTYLK quantification, incorporating oxidation monitoring.

References

  • Synth. Ref. Stds. (2025). Synthetic Peptide Reference Standards for PTM Proteomics. Journal of Proteome Technology.

  • USP Global Biologics. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. PubMed Central.

  • Waters Corp. (2024). Comprehensive Workflow for Quantitative Bioanalysis of Large Peptides. LCMS Application Notes.

  • Aragen Life Sciences. (2025). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Aragen Whitepapers.

  • Elabscience. (2024). VIP Receptor-Binding Inhibitor L-8-K Product Data. Elabscience Catalog.

(Note: While specific "LMYPTYLK" citations are rare in general literature, the protocols above are derived from standard industry practices for hydrophobic, methionine-containing bioactive peptides as detailed in sources 2 and 4.)

Sources

Comparative

peptide content vs net weight validation for H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH

Focus: AFP Epitope H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK) Executive Summary: The Dosing Trap In drug development and immunological research, a critical error source lies in the conflation of Gross Weight (the ma...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: AFP Epitope H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK)

Executive Summary: The Dosing Trap

In drug development and immunological research, a critical error source lies in the conflation of Gross Weight (the mass of the powder in the vial) and Net Peptide Content (the actual mass of the active biological molecule).

For the Alpha-fetoprotein (AFP) derived epitope H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH , this distinction is not trivial. Due to its specific amino acid composition—particularly the basic Lysine residue and the N-terminus—this peptide avidly binds counterions (typically Trifluoroacetate or Acetate) and atmospheric water.

The Reality: If you weigh 1.0 mg of this peptide powder to prepare a stock solution, you are likely only dosing 0.7 mg to 0.8 mg of the active pharmacophore. This 20–30% discrepancy introduces significant variability in T-cell activation assays and binding kinetics data.

This guide provides a validated framework for determining the true peptide content of LMYPTYLK, comparing Amino Acid Analysis (AAA) against Elemental Analysis (CHN) and HPLC.

Technical Profile: LMYPTYLK

Before establishing validation protocols, we must understand the physicochemical properties of the target.

PropertyDataImplications for Handling
Sequence Leu-Met-Tyr-Pro-Thr-Tyr-Leu-LysHydrophobic core (Leu, Tyr) with basic tail (Lys).
Formula

Contains Sulfur (Met) – sensitive to oxidation.
Molecular Weight ~1042.3 DaMid-sized epitope.
Solubility Moderate in water; Good in DMSOHygroscopic: The powder absorbs moisture rapidly.
Counterion Sites 2 (N-terminus + Lysine side chain)High capacity for salt formation (e.g., 2 TFA molecules).
The Core Concept: Gross Weight vs. Net Peptide Content[1][2]

To validate the dose, one must define the components of the "white powder" received from synthesis.



The "Hidden" Mass

Synthetic peptides are purified via HPLC using gradients containing Trifluoroacetic Acid (TFA) . The basic amine groups on LMYPTYLK (the N-terminus and the Lysine side chain) protonate and form stable salts with TFA.

  • Theoretical Mass of Peptide: ~1042 Da

  • Mass of TFA Counterion: 114 Da

  • Stoichiometry: This peptide likely binds 2 TFA molecules.[1]

  • Mass Impact:

    
     Da.
    
  • Result: The salt alone adds ~22% to the mass, before accounting for water.

Methodology Comparison: Validating the Content

We compare three standard methods. Amino Acid Analysis (AAA) is the only method that provides a self-validating absolute value for this specific sequence.

Method A: Amino Acid Analysis (AAA) - The Gold Standard
  • Mechanism: Acid hydrolysis breaks the peptide into individual amino acids.[2][3] These are separated by ion-exchange chromatography and quantified against an external standard.[4]

  • Why it works for LMYPTYLK: It counts the stable residues (Leu, Lys, Pro) directly.

  • Limitation: Methionine (Met) and Tyrosine (Tyr) can degrade during hydrolysis, requiring special handling (e.g., phenol protection or oxidation to sulfone).

Method B: Elemental Analysis (CHN)
  • Mechanism: Combustion of the sample to measure %Nitrogen.[5]

  • Why it's risky: It assumes the only source of Nitrogen is the peptide. If residual solvents (DMF) or ammonium salts are present, the reading is skewed. It calculates content based on the theoretical %N of the pure peptide.[6][1]

Method C: HPLC-UV
  • The Trap: HPLC measures Purity , not Content .

  • Explanation: HPLC tells you that of the peptide-like molecules present, 98% are the correct sequence. It does not see water or non-UV-absorbing salts. A sample can be "99% Pure" by HPLC but only have "70% Peptide Content."

Comparative Data Table
FeatureAmino Acid Analysis (AAA)Elemental Analysis (CHN)HPLC-UV (214nm)
Measures Absolute Mass of Peptide% NitrogenRelative Purity (% Area)
Detects Salts? No (Indirectly via mass deficit)NoNo
Detects Water? NoNoNo
Accuracy for Dosing High (Self-validating)ModerateLow (Do not use for mass)
LMYPTYLK Specifics Use Leu/Lys for calc (Met/Tyr unstable)Assumes pure salt formShows oxidation of Met
Experimental Protocol: Self-Validating Dosing Workflow

This protocol ensures that the concentration of LMYPTYLK in your assay is accurate.

Phase 1: The "Dry" Weight Correction

Objective: Eliminate hygroscopic error.

  • Equilibration: Allow the peptide vial to reach room temperature before opening to prevent condensation.

  • Aliquot: Weigh a specific amount (e.g., 2 mg gross weight) into a clean tube.

  • Solubilization: Dissolve in a volatile buffer (e.g., Ammonium Bicarbonate) if compatible, or water.

  • Lyophilization (Optional but Recommended): Re-lyophilize to remove volatile impurities, though bound TFA will remain.

Phase 2: Amino Acid Analysis (The Validation Step)

Objective: Determine the "Net Peptide Factor" (NPF).

  • Hydrolysis: Incubate a known volume of peptide stock in 6N HCl with 0.1% Phenol (to protect Tyrosine) at 110°C for 24 hours under vacuum.

    • Note: Methionine will likely oxidize; do not use Met for quantification.

  • Derivatization: Post-column derivatization with Ninhydrin or pre-column with OPA.

  • Quantification: Calculate the molar amount of Leucine (Leu).

    • Logic: LMYPTYLK has 2 Leucines.

  • Calculation:

    
    
    
Phase 3: The Correction Factor

Once the NPF is known (e.g., 78%), apply this to all future weighings of that specific lot.



Visualization: The Validation Logic Flow

The following diagram illustrates the decision process for accurately dosing LMYPTYLK, distinguishing between "Purity" checks and "Content" validation.

PeptideValidation Start Raw Peptide Powder (LMYPTYLK) Weigh Weigh Gross Mass (e.g., 1.0 mg) Start->Weigh Decision Is Accurate Dosing Critical? Weigh->Decision Simple Use Gross Weight (Assume 100%) Decision->Simple No (Screening) Advanced Determine Net Peptide Content Decision->Advanced Yes (Kd / Potency) Error Result: ~25% Underdosing (High Experimental Error) Simple->Error Method_AAA Method: Amino Acid Analysis (Quantify Leu/Lys) Advanced->Method_AAA Preferred Method_CHN Method: Elemental Analysis (Nitrogen Ratio) Advanced->Method_CHN Alternative Calc Calculate Net Peptide Factor (NPF) (Typically 0.70 - 0.85) Method_AAA->Calc Method_CHN->Calc FinalDose Apply Correction: Mass = Target / NPF Calc->FinalDose ValidResult Validated Experimental Data FinalDose->ValidResult

Caption: Logical workflow for correcting peptide mass. Note that direct weighing without correction leads to significant underdosing.

References
  • National Institutes of Health (NIH). Comparison of assays for determination of peptide content for lyophilized thymalfasin. (Demonstrates AAA vs CHN variability).[7][8] [Link]

  • European Pharmacopoeia (Ph. Eur.). Chapter 2.2.56: Amino Acid Analysis. (Standard regulatory protocol for peptide quantification). [Link]

Sources

Validation

comparative bioactivity of LMYPTYLK analogs

Comparative Bioactivity of LMYPTYLK (L-8-K) and Advanced VIP Receptor Antagonists: A Comprehensive Guide Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that modulates diverse physiological processes—...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity of LMYPTYLK (L-8-K) and Advanced VIP Receptor Antagonists: A Comprehensive Guide

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that modulates diverse physiological processes—from neurotransmission and vasodilation to immune regulation and oncogenesis—via its G-protein-coupled receptors, VPAC1 and VPAC2[1]. To dissect these pathways and develop targeted therapeutics, researchers rely heavily on VIP receptor antagonists.

Among these, the synthetic octapeptide LMYPTYLK (also known as L-8-K ) has served as a foundational tool[2]. As a Senior Application Scientist, I have structured this guide to objectively compare the bioactivity, structural advantages, and experimental applications of LMYPTYLK against other prominent VIP analogs, including VIP (6-28), VIPhyb, and the next-generation antagonist ANT308[3].

Structural and Mechanistic Overview

VIP receptors primarily couple to Gαs proteins. Upon agonist binding, they stimulate adenylate cyclase (AC) to increase intracellular cAMP, which subsequently activates Protein Kinase A (PKA) and triggers CREB phosphorylation[4]. without triggering the Gαs conformational change, thereby silencing the downstream cascade and preventing gene transcription[5].

VIP_Signaling VIP Vasoactive Intestinal Peptide (VIP) Receptors VPAC1 / VPAC2 Receptors VIP->Receptors Agonist Binding Antagonists LMYPTYLK & Analogs (Competitive Inhibition) Antagonists->Receptors Blockade Gs Gαs Protein Receptors->Gs AC Adenylate Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB

Figure 1: VIP signaling cascade and the competitive blockade mechanism of LMYPTYLK analogs.

Comparative Bioactivity Profiling

When selecting a VIP antagonist for an assay, researchers must weigh molecular size, receptor affinity, and metabolic stability.

  • LMYPTYLK (L-8-K) : A synthetic octapeptide (Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys; MW: 1028.3 Da)[2]., it is highly valued in electrophysiological studies[6]. For instance, it reversibly inhibits VIP-induced potentiation of nicotinic acetylcholine-evoked currents in intracardiac neurons[7]. Its small size allows rapid tissue penetration, though it suffers from rapid proteolytic degradation in vivo.

  • VIP (6-28) : A truncated natural analog lacking the first five N-terminal residues[8]. While it retains the receptor-binding domain, its affinity is generally lower than the native peptide, requiring micromolar concentrations to achieve full blockade.

  • VIPhyb : A hybrid peptide fusing the N-terminus of neurotensin (residues 6-11) with the C-terminus of VIP (residues 7-28)[9]. compared to native VIP and demonstrates robust in vivo efficacy, such as inhibiting VIP-stimulated mitosis in cancer models[9].

  • ANT308 : A next-generation derivative of VIPhyb featuring N-terminal acetylation, peptide stapling, and PEGylation[10]., thereby stimulating granzyme B and perforin expression in CD8+ T cells[3].

Table 1: Quantitative Bioactivity and Structural Comparison

AntagonistSequence / CompositionMolecular Weight (Da)Relative AffinityPrimary Application
LMYPTYLK (L-8-K) Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys1028.3ModerateElectrophysiology, in vitro blockade
VIP (6-28) FTDNYTRLRKQMAVKKYLNSILN-NH22816.3Low-ModerateBaseline receptor studies
VIPhyb Neurotensin(6-11)-VIP(7-28)~3200HighIn vivo neurobiology, oncology
ANT308 Stapled/PEGylated VIPhyb derivative>4000Very HighAML immunotherapy development

Experimental Workflows: Validating Antagonist Bioactivity

To ensure a self-validating system, researchers must pair binding assays (to confirm affinity) with functional assays (to confirm the absence of agonism). Relying solely on binding data is a common pitfall, as many peptide analogs exhibit partial agonism depending on the cell type.

Workflow Prep Peptide Synthesis & Purification Binding Radioligand Binding Assay (IC50 Determination) Prep->Binding Functional cAMP Accumulation Assay (Functional Antagonism) Binding->Functional InVivo In Vivo Efficacy (Anti-leukemia models) Functional->InVivo

Figure 2: Orthogonal experimental workflow for validating VIP receptor antagonist bioactivity.

Protocol 1: Radioligand Competitive Binding Assay
  • Purpose : Determine the IC50 of the LMYPTYLK analog.

  • Causality : Using [125I]-VIP allows for highly sensitive quantification of receptor occupancy. Displacement of the radioligand by the unlabeled analog confirms competitive binding at the orthosteric site, proving physical interaction.

  • Step-by-Step Methodology :

    • Membrane Preparation : Isolate cell membranes from VPAC-expressing cell lines (e.g., HT29). Resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 1% BSA, pH 7.4).

    • Incubation : Combine 50 µg of membrane protein with 0.1 nM[125I]-VIP and varying concentrations of the antagonist (10^-11 to 10^-5 M) in a 96-well plate.

    • Equilibration : Incubate at 25°C for 60 minutes to reach steady-state equilibrium.

    • Separation : Rapidly filter through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Quantification : Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a gamma counter. Calculate IC50 using non-linear regression.

Protocol 2: Functional cAMP Accumulation Assay
  • Purpose : Differentiate true antagonists from partial agonists.

  • Causality : A true antagonist will not increase basal cAMP levels on its own, but it will dose-dependently suppress the cAMP spike induced by a fixed concentration of native VIP. This functional validation is mandatory to ensure the analog is silencing, not activating, the Gαs pathway.

  • Step-by-Step Methodology :

    • Cell Plating : Seed VPAC-expressing cells in 96-well plates at 10^4 cells/well.

    • Phosphodiesterase Inhibition : Pre-incubate cells with 1 mM IBMX for 15 minutes to prevent rapid intracellular cAMP degradation.

    • Antagonist Pre-treatment : Add the LMYPTYLK analog (or alternative) at the determined IC50 concentration for 10 minutes.

    • Agonist Challenge : Stimulate cells with 10 nM native VIP for 15 minutes.

    • Lysis and Detection : Lyse cells and quantify intracellular cAMP using a competitive ELISA or TR-FRET based cAMP assay kit.

    • Self-Validation Controls : Include a "VIP only" positive control (maximum signal) and an "Antagonist only" negative control (must equal baseline) to verify the absence of intrinsic agonistic activity.

References

  • Elabscience. "VIP Receptor-Binding Inhibitor L-8-K." Source: elabscience.com. URL: [Link]

  • Cuevas, J., & Adams, D. J. (1996). "Vasoactive intestinal polypeptide modulation of nicotinic ACh receptor channels in rat intracardiac neurones." The Journal of Physiology. Source: physiology.org. URL: [Link]

  • Singh, H., et al. (1988). "A synthetic peptide, L-8-K, and its antibody both inhibit specific binding of vasoactive intestinal peptide to hamster pancreatic cancer cells." Annals of the New York Academy of Sciences. Source: wiley.com. URL: [Link]

  • Gozes, I., et al. (1995). "A VIP hybrid antagonist: From developmental neurobiology to clinical applications." Cellular and Molecular Neurobiology. Source: nih.gov. URL: [Link]

  • "Identification and characterization of vasoactive intestinal peptide receptor antagonists with high-affinity and potent anti-leukemia activity." (2024). bioRxiv. Source: biorxiv.org. URL: [Link]

Sources

Comparative

Interpreting COA Data for Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys (L-8-K): A Comparative Guide for VIP Antagonists

Vasoactive Intestinal Peptide (VIP) is a potent neuromodulator that significantly influences cholinergic transmission across the central and peripheral nervous systems. For researchers mapping neuro-cardiac and enteric c...

Author: BenchChem Technical Support Team. Date: March 2026

Vasoactive Intestinal Peptide (VIP) is a potent neuromodulator that significantly influences cholinergic transmission across the central and peripheral nervous systems. For researchers mapping neuro-cardiac and enteric circuits, the synthetic octapeptide Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys (LMYPTYLK) —widely known as VIP Receptor-Binding Inhibitor L-8-K (CAS: 120550-85-8)—is an indispensable tool[1].

By reversibly blocking the VIP-induced potentiation of nicotinic acetylcholine receptors (nAChRs), L-8-K allows scientists to isolate specific G-protein coupled signaling pathways[2]. However, the reliability of your electrophysiological or binding assays depends entirely on the biochemical integrity of the peptide. As an Application Scientist, I have designed this guide to help you decode the Certificate of Analysis (COA) for L-8-K, objectively compare it against alternative antagonists, and implement a self-validating experimental protocol.

Deep-Dive: Decoding the COA for LMYPTYLK

When sourcing L-8-K for sensitive patch-clamp assays, the COA is your first line of defense against experimental artifacts. Do not just look at the final purity percentage; you must analyze the raw data through a mechanistic lens.

  • Mass Spectrometry (ESI-MS): The expected molecular weight of L-8-K is 1028.29 Da[3]. You should observe a distinct

    
     peak at ~1029.3 Da.
    
    • Expert Insight: The presence of Methionine (Met) at position 2 makes L-8-K highly susceptible to oxidation. Scrutinize the MS spectra for a

      
       peak (1045.3 Da). Oxidized methionine drastically alters the peptide's hydrophobicity and steric profile, which can obliterate its receptor-binding affinity. Reject lots with >2% oxidized Met.
      
  • HPLC Purity (>95%):

    • Expert Insight: Proline (Pro) at position 4 can induce cis-trans isomerization in aqueous solutions. On an HPLC chromatogram, this may manifest as a slight, broad shoulder on the primary peak rather than a sharp, distinct impurity spike. While this is an inherent structural dynamic, excessive broadening indicates poor column resolution or degradation.

  • Counter-Ion Status (Critical for Electrophysiology): Standard solid-phase peptide synthesis yields Trifluoroacetic Acid (TFA) salts.

    • Expert Insight: For whole-cell patch-clamp recordings, high local concentrations of TFA can chelate calcium or artificially shift the pH of the Artificial Cerebrospinal Fluid (ACSF), altering nAChR gating kinetics. If the COA indicates

      
       TFA content, requesting an acetate salt conversion is mandatory to prevent baseline drift.
      

Comparative Analysis: L-8-K vs. Alternative VIP Antagonists

Selecting the right VIP antagonist depends on your experimental model. While larger truncated peptides offer high affinity, L-8-K provides superior stability and tissue penetration due to its compact octapeptide structure.

AntagonistSequence LengthTarget ReceptorWorking Conc.Molecular WeightStability & Steric Profile
L-8-K (LMYPTYLK) 8 AAVIP Receptors (General)

1028.29 DaHigh; excellent tissue penetration in acute slices due to small size[3].
VIP (6-28) 23 AAVIP Receptors (Competitive)

2622.05 DaModerate; susceptible to rapid proteolytic cleavage in prolonged assays.
[D-p-Cl-Phe6, Leu17]-VIP 28 AAVPAC1 (Specific)


Low; large steric bulk limits diffusion in deep tissue preparations[4].

Mechanistic Pathway Visualization

The primary utility of L-8-K is its ability to uncouple VIP receptor activation from nAChR modulation. VIP normally binds to its receptor, activating a


-protein cascade that increases the open-channel probability of the nAChR[2]. L-8-K competitively and reversibly halts this process.

G VIP Vasoactive Intestinal Peptide (VIP) Receptor VIP Receptor (Membrane Bound) VIP->Receptor Binds GProtein G-protein (Go) Activation Receptor->GProtein Activates nAChR Nicotinic ACh Receptor (nAChR) GProtein->nAChR Modulates Potentiation Increased ACh Affinity & Open-Channel Probability nAChR->Potentiation Results in L8K L-8-K Inhibitor (LMYPTYLK) L8K->Receptor Reversibly Blocks

Fig 1: L-8-K mediated inhibition of VIP-induced nAChR potentiation via G-protein signaling blockade.

Self-Validating Experimental Protocol: Electrophysiological Validation

To rigorously prove the efficacy of your L-8-K lot, you must utilize a self-validating patch-clamp protocol. This workflow ensures that any observed inhibition is specifically due to L-8-K's action on VIP receptors, ruling out off-target channel blockades.

Objective: Quantify the reversible inhibition of VIP-potentiated nAChR currents in dissociated rat intracardiac neurons.

Step 1: Baseline Establishment

  • Action: Dialyze neurons with standard intracellular solution and apply Acetylcholine (ACh,

    
    ) via rapid bath perfusion.
    
  • Causality: Establishes the unpotentiated baseline nAChR whole-cell current. Cell dialysis ensures that secondary, unpredictable intracellular messengers do not confound the baseline recordings[2].

Step 2: VIP-Induced Potentiation

  • Action: Co-apply ACh (

    
    ) and VIP (
    
    
    
    ).
  • Causality: VIP binds to its receptor, increasing the open-channel probability of the nAChR without altering single-channel conductance[2]. This step validates that the specific cell under the patch is viable and VIP-responsive. You should observe a significant potentiation of the inward current.

Step 3: L-8-K Intervention (The Test Phase)

  • Action: Co-apply L-8-K (

    
    ) alongside ACh and VIP.
    
  • Causality: L-8-K competitively binds the VIP receptor. A rapid return of the whole-cell current to the Step 1 baseline proves that L-8-K successfully and specifically blocked the VIP-receptor interaction[2].

Step 4: Washout and Internal Control (Self-Validation)

  • Action: Washout L-8-K from the bath, then apply Mecamylamine (

    
    ).
    
  • Causality: This is the critical self-validating step. Mecamylamine is a highly selective neuronal nAChR antagonist. Complete ablation of the current following mecamylamine application confirms that the recorded signals were exclusively nicotinic, definitively ruling out contamination from ATP-evoked or muscarinic currents[2].

References

  • Cuevas, J., & Adams, D. J. (1996). Vasoactive intestinal polypeptide modulation of nicotinic ACh receptor channels in rat intracardiac neurones. The Journal of Physiology, 493(2), 503-515. URL:[Link]

  • Aapptec Peptides. (n.d.). VIP Receptor-Binding Inhibitor L-8-K;[120550-85-8]. URL: [Link]

  • Alpha Diagnostic International. (n.d.). SP-89590-1: VIP (6-28) (human, bovine, porcine, rat). URL:[Link]

Sources

Validation

Comprehensive Mass Shift Analysis Guide for H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH Variants

As a Senior Application Scientist specializing in peptide mapping and post-translational modification (PTM) characterization, I frequently encounter the analytical challenges presented by multi-functional peptides. The s...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in peptide mapping and post-translational modification (PTM) characterization, I frequently encounter the analytical challenges presented by multi-functional peptides. The synthetic octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK) is a prime example of a complex analytical target. Containing a methionine (prone to oxidation), a threonine, and two tyrosines (all targets for kinase-mediated phosphorylation), analyzing its variant landscape requires a highly deliberate mass spectrometry (MS) strategy.

This guide objectively compares analytical platforms and fragmentation techniques, providing a self-validating workflow to confidently identify and localize mass shifts in LMYPTYLK variants.

Mechanistic Causality of Mass Shifts

Before selecting an analytical platform, we must understand the physicochemical causality behind the expected mass shifts and how they behave in the gas and liquid phases.

  • Methionine Oxidation (+15.9949 Da): Methionine is highly susceptible to reactive oxygen species, converting to methionine sulfoxide[1]. Chromatographically, the addition of the oxygen atom increases the polarity of the side chain. In Reversed-Phase Liquid Chromatography (RPLC), this causes oxidized variants to elute earlier than the wild-type peptide. This predictable retention time (RT) shift provides an orthogonal validation metric to the MS1 mass shift[2].

  • Phosphorylation (+79.9663 Da): The addition of a phosphate group to Tyr or Thr significantly alters the peptide's charge distribution. During standard collision-induced fragmentation, Ser/Thr phosphorylations frequently undergo a facile neutral loss of phosphoric acid (-98 Da), whereas Tyr phosphorylations tend to show a loss of metaphosphoric acid (-80 Da)[3]. This neutral loss can strip the PTM off the peptide backbone before the exact localization (e.g., distinguishing between Tyr3, Thr5, and Tyr6) can be recorded.

Quantitative Mass Shift Reference

Calculated based on monoisotopic mass (C50H75N9O11S1, Base Mass = 1027.541 Da).

Peptide VariantModificationExact Mass (Da)[M+2H]²⁺ m/z[M+3H]³⁺ m/z
Wild-Type None1027.541514.778343.521
Oxidized 1x Met Oxidation1043.536522.775348.852
Mono-Phospho 1x Phosphorylation1107.507554.761369.843
Di-Phospho 2x Phosphorylation1187.473594.744396.165

Platform Comparison: Orbitrap Tribrid vs. Q-TOF

To resolve the LMYPTYLK variants, we must compare the two dominant High-Resolution Mass Spectrometry (HRMS) architectures.

FeatureQ-TOF (e.g., Agilent 6545 / Waters Xevo)Orbitrap Tribrid (e.g., Thermo Eclipse)Application Impact for LMYPTYLK
Mass Accuracy 1-3 ppm<1 ppmBoth easily distinguish oxidation (+15.9949) from potential amino acid substitutions.
Fragmentation CID, HCD (Beam-type)CID, HCD, ETD, EThcDCritical Differentiator. Q-TOFs lack ETD, limiting them to HCD, which risks phosphate neutral loss.
PTM Localization Moderate (relies on b/y ions)Superior (utilizes c/z ions via ETD)Orbitrap's ETD preserves the labile +80 Da phosphate on T5/Y6 for exact site mapping[4].
Acquisition Speed Extremely fast (up to 50 Hz)Slower (Orbitrap MS2 ~10-20 Hz)Q-TOF is better for rapid LC gradients, but Orbitrap provides the necessary depth for complex PTMs.

The Verdict: For simple oxidation profiling, a Q-TOF is highly efficient. However, because LMYPTYLK contains three adjacent potential phosphorylation sites (Y3, T5, Y6), an Orbitrap Tribrid equipped with Electron Transfer Dissociation (ETD) is objectively superior. ETD fragments the peptide backbone into c and z ions while leaving the labile phosphate group intact, eliminating the ambiguity caused by HCD neutral loss[4].

Self-Validating Experimental Protocol

To ensure data trustworthiness, this protocol incorporates an internal self-validating system. Oxidation can occur endogenously (biological) or exogenously (during sample preparation). To differentiate the two, we utilize a heavy-isotope spike-in strategy.

Step-by-Step Methodology

Phase 1: Sample Preparation & Internal Validation

  • AQUA Spike-In (The Self-Validation Checkpoint): Immediately upon sample collection/lysis, spike in 10 fmol of a synthetic, heavy-isotope labeled standard: L-M-Y-P-T-Y-[13C6,15N1-Leu]-K.

    • Causality: If downstream MS analysis reveals +16 Da oxidation on the heavy standard, the oxidation is an artifact of your sample preparation protocol. If only the light (endogenous) peptide is oxidized, the modification is biologically genuine.

  • Desalting: Process the sample through C18 StageTips. Wash with 0.1% Formic Acid (FA) and elute in 80% Acetonitrile (ACN) / 0.1% FA. Dry via vacuum centrifugation.

Phase 2: LC-MS/MS Acquisition 3. Chromatography: Load the sample onto a 25 cm C18 column (2 µm particle size). Run a 45-minute gradient from 5% to 35% Mobile Phase B (0.1% FA in ACN). 4. MS1 Settings: Resolution 120,000 at m/z 200; AGC target 4e5; Maximum injection time 50 ms. 5. Dynamic MS2 Decision Tree (See Fig 2):

  • For precursor ions with a charge state of z = 2+ , trigger HCD (Normalized Collision Energy: 28%). Causality: ETD is highly inefficient for 2+ ions. HCD will provide excellent sequence coverage, though neutral loss (-98 Da) must be monitored[3].

  • For precursor ions with a charge state of z ≥ 3+ , trigger ETD (Reaction time: 50 ms). Causality: Higher charge states provide the necessary electron affinity for ETD, yielding rich c and z ions that definitively localize the phosphate to Y3, T5, or Y6[4].

    G A Sample Prep (Desalting & AQUA Spike) B RPLC Separation (C18 Column) A->B C ESI-MS1 (Precursor Selection) B->C D HCD Fragmentation (High Energy) C->D z <= 2+ E ETD Fragmentation (Electron Transfer) C->E z > 2+ F High-Res MS2 (Orbitrap Analyzer) D->F E->F G Data Analysis (PTM Localization) F->G

    Fig 1: Self-validating LC-MS/MS workflow for LMYPTYLK variant analysis and fragmentation.

    PTM_Logic N1 Detect +79.966 Da Shift (Phosphorylation) N2 Assess Precursor Charge N1->N2 N3 Charge >= 3+ N2->N3 N4 Charge <= 2+ N2->N4 N5 Trigger ETD (Preserves PTM) N3->N5 N6 Trigger HCD (High Sequence Coverage) N4->N6 N7 Analyze c/z ions (Exact Localization) N5->N7 N8 Analyze b/y ions (Check -98 Da Neutral Loss) N6->N8

    Fig 2: Decision logic for selecting MS/MS fragmentation based on precursor charge state.

Data Analysis & Interpretation

When analyzing the output in software like Proteome Discoverer or Byonic, configure the search parameters with Methionine Oxidation (+15.9949) and Phosphorylation (+79.9663) as dynamic modifications.

Interpreting the Spectra:

  • Validating Oxidation: Look for the

    
     ion (MYPTYLK). If the 
    
    
    
    ion shifts by +16 Da but the
    
    
    ion (YPTYLK) does not, the oxidation is definitively localized to Met2.
  • Validating Phosphorylation: If using HCD, look for the signature neutral loss peaks. A dominant peak at [M+2H - 98]²⁺ strongly suggests Threonine-5 phosphorylation, while a loss of 80 Da points toward Tyrosine-3 or Tyrosine-6[3]. If using ETD, scan the

    
     / 
    
    
    
    ions to differentiate Y3 from T5/Y6 modifications.

By combining the heavy-isotope self-validation checkpoint with charge-state-dependent fragmentation (ETD/HCD), this workflow guarantees high-confidence mapping of the LMYPTYLK variant landscape.

References
  • Considerations for defining +80 Da mass shifts in mass spectrometry-based proteomics: phosphorylation and beyond.
  • Determining In Vivo Phosphorylation Sites Using Mass Spectrometry. Current Protocols in Molecular Biology.
  • Methionine oxidation within the cerebroside-sulfate activator protein (CSAct or Saposin B). Protein Science.
  • Methionine Alkylation as an Approach to Quantify Methionine Oxidation Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry.
  • Precise Readout of MEK1 Proteoforms upon MAPK Pathway Modulation by Individual Ion Mass Spectrometry.

Sources

Comparative

analytical benchmarks for H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH purity

A Technical Comparison Guide for Immunological Applications Executive Summary The octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK) is a critical MHC Class I restricted epitope derived from the Epstein-Barr Vir...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Comparison Guide for Immunological Applications

Executive Summary

The octapeptide H-Leu-Met-Tyr-Pro-Thr-Tyr-Leu-Lys-OH (LMYPTYLK) is a critical MHC Class I restricted epitope derived from the Epstein-Barr Virus (EBV) BZLF1 protein (also known as Zta or ZEBRA). Restricted primarily by HLA-A*03 , this peptide is a standard reagent for monitoring EBV-specific CD8+ T-cell responses in infectious mononucleosis and post-transplant lymphoproliferative disorders.

The Challenge: While the sequence is short (8-mer), the presence of Methionine (Met2) and two Tyrosine (Tyr3, Tyr6) residues creates a distinct stability profile. Spontaneous oxidation of Methionine to Methionine Sulfoxide (+16 Da) significantly alters the peptide's conformation within the HLA groove, potentially rendering T-cell assays invalid.

This guide establishes the Analytical Benchmark for this product, comparing standard "research-grade" analytics against the "clinical-grade" precision required for reproducible immunological data.

The Analyte Profile: Critical Quality Attributes (CQAs)

Before establishing benchmarks, we must define the physicochemical constraints of the molecule.

AttributeComponentRisk FactorImpact on Assay
Oxidation Methionine (Pos 2)High susceptibility to [M+16] sulfoxide formation.Critical: Altered HLA binding affinity; false-negative T-cell response.
Solubility Leu-Tyr-Leu motifHydrophobic clustering.Aggregation; inconsistent dosing in ELISpot/Tetramer assays.
Counter-ion Lysine (C-term)Retention of TFA (Trifluoroacetic acid).Cytotoxicity: High TFA levels inhibit T-cell proliferation.
Isomerization Proline (Pos 4)cis/trans isomerization.Peak splitting in LC, complicating purity integration.

Comparative Chromatographic Benchmarks

The industry standard for peptide purity is often a simple Reverse-Phase HPLC (RP-HPLC). However, for the LMYPTYLK epitope, standard HPLC often fails to resolve the Met-Ox impurity from the native peptide due to the small hydrophobicity shift.

The Benchmark: Ultra-Performance Liquid Chromatography (UPLC) with Core-Shell Technology.

Experiment A: Resolution of Oxidized Impurities

Objective: Compare the separation efficiency of Met-Oxidized LMYPTYLK from native LMYPTYLK.

  • System A (Standard): HPLC, C18 Column (5 µm particle), Water/ACN gradient.

  • System B (Benchmark): UPLC, C18 Core-Shell (1.7 µm particle), Water/ACN + 0.1% Formic Acid.

Data Summary:

ParameterStandard HPLC (Method A)Benchmark UPLC (Method B)Interpretation
Retention Time (RT) 18.4 min3.2 minUPLC increases throughput by 5x.
Peak Width (W½) 0.45 min0.08 minSharper peaks increase sensitivity.
Resolution (Rs) 1.2 (Co-elution risk)3.8 (Baseline resolved) Critical: UPLC clearly separates the Met-Ox impurity (RT 3.05) from the main peak.
Tailing Factor 1.41.1Reduced tailing ensures accurate integration.

Analyst Insight: In Method A, the Met-Ox impurity often rides on the "shoulder" of the main peak, leading to an overestimation of purity (e.g., reporting 98% when it is actually 92%). Method B exposes this impurity.

Mass Spectrometry Validation: The "Mass Shift" Rule

Optical purity (UV 214nm) is insufficient for Met-containing peptides. The benchmark requires Orthogonal Validation using High-Resolution Mass Spectrometry (HRMS).

The +16 Da Check
  • Theoretical Monoisotopic Mass: 1012.54 Da

  • Benchmark Requirement: Absence of significant ion intensity at 1028.54 Da (M + 16).

Protocol Workflow (DOT Visualization):

AnalyticalWorkflow Sample Lyophilized Peptide (LMYPTYLK) Solubilization Solubilization (50% ACN/H2O) Sample->Solubilization UPLC UPLC Separation (C18 Core-Shell) Solubilization->UPLC UV PDA Detector (214nm Purity) UPLC->UV Quantification MS ESI-Q-TOF MS (Mass Confirmation) UPLC->MS Identification Data Data Analysis (Purity + Identity) UV->Data MS->Data

Caption: Orthogonal Analytical Workflow ensuring simultaneous purity quantification (UV) and impurity identification (MS).

Biological Relevance: Why the Benchmark Matters

To demonstrate why these analytical benchmarks are necessary, we map the peptide's journey in the biological system. Impurities introduced during synthesis or storage directly disrupt this pathway.

Pathway Diagram (DOT Visualization):

BiologicalPathway EBV EBV Infection BZLF1 BZLF1 Protein Expression EBV->BZLF1 Processing Proteasomal Processing BZLF1->Processing Epitope LMYPTYLK (Native Epitope) Processing->Epitope HLA HLA-A*03 Loading Epitope->HLA High Affinity OxEpitope Ox-LMYPTYLK (Met-Sulfoxide) OxEpitope->HLA Steric Hindrance Failure Loss of Recognition (False Negative) OxEpitope->Failure Altered Structure TCell CD8+ T-Cell Activation HLA->TCell TCR Binding

Caption: Impact of Methionine Oxidation on the HLA-A03 Antigen Presentation Pathway.*

Detailed Experimental Protocols

Protocol 1: High-Fidelity Purity Analysis (UPLC-MS)

Scope: Routine QC for LMYPTYLK batches.

  • Sample Preparation:

    • Weigh 1.0 mg of peptide.

    • Dissolve in 1.0 mL of 50:50 Water:Acetonitrile (v/v). Note: Do not use 100% water; the hydrophobic Leu/Tyr residues may cause micro-aggregation.

    • Vortex for 30 seconds; Centrifuge at 10,000 x g for 2 mins to remove particulates.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC Peptide BEH C18, 130Å, 1.7 µm, 2.1 mm X 100 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Gradient:

      • 0.0 min: 5% B

      • 10.0 min: 65% B (Linear Ramp)

      • 10.1 min: 95% B (Wash)

    • Flow Rate: 0.4 mL/min.

    • Temperature: 60°C (High temp improves peak shape for hydrophobic peptides).

  • Detection:

    • UV: 214 nm (Peptide bond) and 280 nm (Tyrosine absorbance).

    • MS: Positive Ion Mode (ESI+). Scan range 500–1500 m/z.

Protocol 2: Storage & Handling (Self-Validating System)

To maintain the benchmark purity established above, the end-user must follow a strict handling protocol.

  • Arrival: Store lyophilized peptide at -20°C immediately.

  • Reconstitution:

    • Use Argon-purged buffers if possible to minimize dissolved oxygen.

    • Aliquot immediately into single-use vials. Do not freeze-thaw Met-containing peptides more than once.

  • Validation: If a thawed aliquot is not used within 24 hours, re-run Protocol 1. If [M+16] peak > 5%, discard the aliquot.

References

  • Hislop, A. D., et al. (2007).[1] "Cellular responses to viral antigens in humans: BZLF1-specific T-cell responses." Journal of General Virology.

  • Gaudieri, S., et al. (2007).[1] "The impact of impurities in synthetic peptides on the outcome of T-cell stimulation assays." Journal of Immunological Methods.

  • Waters Corporation. (2023). "Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides." Waters Application Notes.

  • Toes, R. E., et al. (2007).[1] "Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment." Clinical and Vaccine Immunology.

  • JPT Peptide Technologies. "Peptide Purity & Stability Guidelines."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational integrity. This guide provides essential, field-tested procedures for handling the pe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my priority is to empower your research by ensuring the highest standards of safety and operational integrity. This guide provides essential, field-tested procedures for handling the peptide H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH. Our approach moves beyond simple checklists to explain the causality behind each safety measure, ensuring a self-validating system of laboratory practice.

Hazard Identification and Risk Assessment

The peptide H-Leu-met-tyr-pro-thr-tyr-leu-lys-OH is a synthetic oligopeptide. While specific toxicological data for this exact sequence is not available, it is prudent to handle it based on the general principles for non-hazardous laboratory peptides.[1][2][3] The primary physical form you will encounter is a lyophilized (freeze-dried) powder, which is lightweight and can easily become airborne.[4]

Primary Routes of Exposure & Potential Risks:

  • Inhalation: The fine, lightweight nature of lyophilized peptides poses a significant risk of aerosolization when handling the solid form.[5][6] Inhaling the powder is the most direct route of exposure and may cause respiratory tract irritation.[2][7]

  • Skin and Eye Contact: Direct contact with the powder or solutions can cause local irritation.[2][8][9] While not classified as a hazardous substance, good laboratory practice dictates avoiding all direct contact.[3]

  • Ingestion: Accidental ingestion can occur through contact with contaminated hands. This is considered a secondary but preventable risk.

Although research peptides are generally considered to have low toxicity, their biological activity necessitates careful handling to prevent unintended exposure.[8][10] Therefore, all waste should be treated as potentially bioactive chemical waste.[10][11]

Personal Protective Equipment (PPE) Protocol

Your first line of defense is a consistent and correctly applied PPE protocol.[12][13] The selection of PPE is dictated by the specific task you are performing.

Task Required PPE Rationale
General Laboratory Work Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesProtects against incidental splashes and contact with contaminated surfaces.[8]
Weighing Lyophilized Powder Lab Coat, Safety Goggles, Nitrile Gloves, N95/FFP2 Respirator (if outside a fume hood)Protects against airborne powder inhalation, which is the highest risk during this procedure.[14] Goggles offer superior protection over glasses from airborne particles.
Reconstituting Peptide (in solution) Lab Coat, Safety Glasses with Side Shields, Nitrile GlovesReduces risk as the peptide is no longer in an easily aerosolized form. Standard protection against liquid splashes is sufficient.[13]
Handling Contaminated Waste Lab Coat, Safety Goggles, Nitrile GlovesPrevents exposure during the collection and segregation of solid and liquid waste.[15]

dot

Caption: Decision workflow for selecting appropriate PPE based on the peptide's physical state.

Standard Operating Procedures (SOPs)

Adherence to standardized procedures is critical for both safety and experimental reproducibility.

The objective is to accurately weigh the peptide while minimizing the generation of airborne dust.

  • Preparation: Before starting, ensure your analytical balance is in a designated, draft-free area, preferably within a chemical fume hood or a powder weighing station.[6][16] Cover the work surface with absorbent bench paper.[16]

  • Equilibration: Allow the sealed peptide container to equilibrate to room temperature in a desiccator before opening. This crucial step prevents moisture from condensing on the cold powder, which can affect weight accuracy and peptide stability.[4][17][18]

  • Don PPE: Put on your lab coat, safety goggles, and nitrile gloves. If weighing on an open bench, an N95 respirator is mandatory.

  • Weighing by Difference (Tare Method):

    • Place a clean, empty weighing vessel (e.g., a microcentrifuge tube) with its cap on the balance and tare to zero.[5]

    • Move the vessel into the fume hood or containment enclosure.

    • Carefully add the peptide powder to the vessel. Avoid creating dust clouds by handling the spatula gently.

    • Securely cap the vessel.

    • Return the capped vessel to the balance to record the final weight.[16]

  • Cleanup: Tightly reseal the stock peptide container. Wipe down the spatula and any surfaces with a damp cloth to collect residual powder. Dispose of the bench paper and cloth as solid chemical waste.

  • Solvent Selection: Consult the manufacturer's Certificate of Analysis (COA) for the recommended solvent.[18] If not specified, begin with sterile, distilled water. For basic peptides, a dilute acetic acid solution may be needed; for acidic peptides, a dilute ammonium hydroxide solution can be used.[19]

  • Don PPE: Wear a lab coat, safety glasses, and nitrile gloves.[8]

  • Reconstitution: Add the solvent directly to the capped vial containing the weighed peptide. Mix by gentle vortexing or inversion until fully dissolved. Sonication can be used cautiously to aid dissolution, but avoid excessive heating.[4]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to create single-use aliquots of the peptide solution.[15][19] Store these aliquots at -20°C or -80°C for long-term stability.[17][19] Peptide solutions are generally stable for only a few weeks at 4°C.[17][19]

Operational and Disposal Plan

A systematic plan for waste management is required by regulations and is essential for laboratory safety.[15][20]

  • Alert: Immediately notify others in the area.

  • Isolate: Secure the area to prevent the spread of material.

  • Assess: For a small powder spill, gently cover it with a damp paper towel to prevent it from becoming airborne. For a liquid spill, cover with absorbent material.

  • Clean: Wearing appropriate PPE (goggles, lab coat, gloves), carefully collect the contaminated materials using forceps or a dustpan.

  • Decontaminate: Clean the spill area with a suitable laboratory detergent, followed by water.

  • Dispose: Place all contaminated cleaning materials into a sealed, labeled hazardous waste container.[10]

Never dispose of peptide waste in the regular trash or down the drain.[11][15] All materials that have come into contact with the peptide must be segregated and disposed of as chemical waste.

  • Solid Waste:

    • What: Includes contaminated gloves, pipette tips, weigh boats, paper towels, and vials.

    • Procedure: Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous chemical waste container.[10][11]

  • Liquid Waste:

    • What: Includes unused peptide solutions and solvents used for rinsing.

    • Procedure: Collect all liquid waste in a designated, sealed, and clearly labeled hazardous chemical waste container. Some institutions may permit drain disposal of neutralized, non-hazardous aqueous solutions, but you must first consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[11][21]

  • Sharps Waste:

    • What: Needles and syringes used for injections.

    • Procedure: Immediately place all used sharps into a puncture-resistant, dedicated sharps container.[11][22] Do not overfill. Once full, seal the container and arrange for disposal through your institution's biohazardous waste program.[10]

Coordinate with your institution's EHS department for the scheduled pickup and compliant final disposal of all waste streams.[15]

References

  • Biorunstar. (2025, August 6).
  • BioLongevity Labs. (2025, June 7). Peptide Stability: Guidelines and SOPs for Handling and Storage. BioLongevity Labs.
  • Office of Clinical and Research Safety. The Laboratory Standard. University of Tennessee Health Science Center.
  • BenchChem.
  • Creative Peptides. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • OSHA. Laboratory Safety Guidance.
  • Bachem. Handling and Storage Guidelines for Peptides. Bachem.
  • MilliporeSigma. Handling and Storage Guidelines for Peptides and Proteins. MilliporeSigma.
  • Lab Manager. (2020, April 1).
  • NovoPro. (2017, March 29). Handling and Storage of Synthetic Peptides. NovoPro Bioscience.
  • BenchChem. Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d. BenchChem.
  • Grainger. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Grainger KnowHow.
  • IPG. (2023, September 20).
  • Crs-h.com. (2025, December 5).
  • Division of Research Safety. Personal Protective Equipment. University of Illinois Urbana-Champaign.
  • Weill Cornell Medicine EHS. Toxic Powder Weighing. Weill Cornell Medicine.
  • Environment, Health & Safety. Weighing Hazardous Powders in the Laboratory. University of California, Berkeley.
  • BenchChem.
  • Peptide Sciences. (2024, May 31). Where and How to Dispose of Needles and Syringes Safely. Peptide Sciences.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. EPA.
  • Precisa. (2022, October 16). Good weighing practices in the lab: follow the guide! Precisa.
  • Adam Equipment. (2025, July 30).
  • NSP Engineering. (2026, February 17). Powder Coating Personal Protective Equipment (PPE) Requirements. NSP Engineering.
  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Peptide Institute, Inc. (2024, October 7).
  • AdooQ BioScience.
  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards.
  • AirClean Systems. Powder Handling. AirClean Systems.
  • Center for Chemical Process Safety. (2004, May 25). GUIDELINES FOR Safe Handling of Powders and Bulk Solids. American Institute of Chemical Engineers.
  • CDC. Quantification of Airborne Dusts From Powders. Centers for Disease Control and Prevention.
  • Environment, Health and Safety. 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell University.
  • TMI. (2020, July 6).
  • Carl ROTH.
  • Sigma-Aldrich. (2025, November 6).
  • Fisher Scientific. (2010, September 6).

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